Terbinafine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXUEMWDBAQBQ-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023640 | |
| Record name | Terbinafine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terbinafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.63%, 7.38e-04 g/L | |
| Record name | Terbinafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00857 | |
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| Record name | Terbinafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
91161-71-6 | |
| Record name | Terbinafine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91161-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Terbinafine [USAN:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091161716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbinafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Terbinafine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBINAFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RIW8S0XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Terbinafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 198 °C | |
| Record name | Terbinafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00857 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terbinafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Terbinafine mechanism of action on squalene epoxidase
An In-Depth Technical Guide to the Mechanism of Action of Terbinafine on Squalene Epoxidase
Introduction: Targeting a Fungal Achilles' Heel
In the landscape of antifungal drug development, the ergosterol biosynthesis pathway represents a cornerstone of therapeutic strategy.[1] Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is indispensable for maintaining the integrity, fluidity, and function of the fungal cell membrane.[2][3] Its exclusive presence in fungi makes the enzymatic machinery responsible for its production an ideal target for selective antifungal agents, minimizing off-target effects in the host.[1]
While many antifungal agents, such as the azoles, target late-stage enzymes in this pathway, the allylamine class of drugs, exemplified by this compound, exploits a much earlier checkpoint: the enzyme squalene epoxidase (SE), also known as squalene monooxygenase.[2][4] This FAD-dependent enzyme catalyzes the stereospecific conversion of squalene to 2,3(S)-oxidosqualene, the first oxygenation step in sterol biosynthesis and a critical rate-limiting reaction.[5] this compound's potent and specific inhibition of fungal SE triggers a cascade of events that culminates in fungal cell death, making it a highly effective fungicidal agent against a broad spectrum of pathogenic fungi, particularly dermatophytes.[6][7]
This guide provides a detailed examination of the molecular interactions between this compound and squalene epoxidase, the biochemical consequences of this inhibition, and the experimental methodologies used to characterize this mechanism.
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The synthesis of ergosterol is a complex, multi-step process involving over 20 enzymes, broadly conserved across fungal species.[1][8] The pathway begins with the mevalonate pathway, which produces the precursor farnesyl diphosphate (FPP). The enzyme Erg9p then catalyzes the condensation of two FPP molecules to form squalene.[1] This is where squalene epoxidase (encoded by the ERG1 gene) performs its crucial function, epoxidizing squalene to 2,3-oxidosqualene, which is then cyclized to form lanosterol, the first sterol intermediate.[4] Subsequent enzymatic modifications lead to the final product, ergosterol.
The central role of this pathway makes it a validated target for antifungal therapy.[9] By disrupting this process, antifungal drugs compromise the structural and functional integrity of the fungal cell membrane.[10]
Caption: The fungal ergosterol biosynthesis pathway, highlighting the inhibition of squalene epoxidase by this compound.
Molecular Mechanism of Squalene Epoxidase Inhibition
This compound's efficacy stems from its highly specific and potent inhibition of fungal squalene epoxidase. This interaction is characterized by several key features that distinguish its action on fungal versus mammalian enzymes.
Non-Competitive Inhibition: An Allosteric Approach
A crucial aspect of this compound's mechanism is its non-competitive mode of inhibition with respect to the substrate, squalene, in fungal enzymes.[6][11][12] Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[13] This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site.[5][13]
Molecular docking and dynamics simulations have provided significant insights into this interaction.[5][14] The lipophilic moiety of this compound, particularly its tert-butyl group, inserts itself vertically into a hydrophobic binding pocket within the SE catalytic domain.[5][14] This binding induces conformational changes in the enzyme, which in turn prevent the natural substrate, squalene, from binding effectively to the active site.[5] This allosteric mechanism explains the non-competitive nature of the inhibition. Strong attractive interactions, including hydrogen bonding between the amine nitrogen of this compound and the hydroxyl group of Tyr90 in the enzyme, further stabilize this binding.[5]
In stark contrast, the inhibition of mammalian (e.g., rat liver) squalene epoxidase by this compound is competitive with squalene, and occurs only at much higher concentrations.[15] This differential mode of inhibition is the foundation of this compound's selective toxicity.
Caption: Non-competitive inhibition of squalene epoxidase by this compound, leading to dual cellular consequences.
High Selectivity and Potency
The structural differences between fungal and mammalian squalene epoxidase enzymes result in a remarkable selectivity for this compound. This is quantitatively demonstrated by the vast difference in their inhibition constants (Ki).
| Enzyme Source | Inhibition Type | Ki (Inhibition Constant) | IC50 (50% Inhibitory Conc.) | Reference(s) |
| Candida albicans SE | Non-competitive | 30 nM | - | [6][15] |
| Trichophyton rubrum SE | Non-competitive | - | 15.8 nM | [11][12] |
| Rat Liver SE | Competitive | 77 µM (77,000 nM) | - | [6][15] |
| Table 1: Comparative kinetics of this compound inhibition on fungal vs. mammalian squalene epoxidase (SE). The significantly lower Ki and IC50 values for fungal enzymes highlight the drug's high potency and selectivity. |
This >2500-fold difference in inhibitory concentration ensures that at therapeutic doses, this compound effectively shuts down the fungal ergosterol pathway with minimal impact on host cholesterol biosynthesis.[7][15] Furthermore, squalene epoxidase is not a cytochrome P450-type enzyme, which means this compound avoids the potential for drug-drug interactions associated with inhibitors of that enzyme class.[6][15]
The Dual Consequences of Inhibition: A Fungicidal Cocktail
The inhibition of squalene epoxidase by this compound has a two-pronged effect on the fungal cell, a combination that proves to be lethal.[7][16]
-
Ergosterol Depletion (Fungistatic Effect): The primary and most direct consequence is the halt in ergosterol production.[2][4] Without a sufficient supply of new ergosterol to incorporate into its membranes, the fungus cannot maintain membrane integrity, regulate permeability, or support the function of membrane-bound proteins.[10] This leads to an arrest of cell growth, a fungistatic effect.[7][17]
-
Squalene Accumulation (Fungicidal Effect): Simultaneously, the enzymatic block causes the substrate, squalene, to accumulate to toxic levels within the cell.[2][4] This highly lipophilic molecule is deposited in lipid droplets and also partitions into cellular membranes.[18] The buildup of intracellular squalene is believed to be the primary fungicidal mechanism.[7][15][19] High concentrations of squalene are directly toxic, interfering with membrane function, disrupting the phospholipid bilayer, and impairing cell wall synthesis, ultimately leading to cell lysis and death.
The fungicidal action is closely correlated with the development of these high intracellular squalene concentrations.[6][19] While ergosterol depletion alone can inhibit growth (as seen in Candida albicans), the toxic accumulation of squalene is what makes this compound a potent fungicidal agent, particularly against dermatophytes.[6][15]
Mechanisms of this compound Resistance
The emergence of drug resistance is a significant challenge in antifungal therapy. For this compound, resistance is primarily associated with specific point mutations in the squalene epoxidase (ERG1 or SQLE) gene.[20][21] These mutations lead to single amino acid substitutions in the enzyme, reducing its affinity for this compound without critically compromising its catalytic function.
Studies on clinical isolates of Trichophyton species have identified several key amino acid positions where substitutions confer resistance.[20][22] These "hot spots" are clustered around the putative this compound binding pocket.[23][24]
Common Amino Acid Substitutions Conferring this compound Resistance:
-
Leu393 (e.g., L393F, L393S)[23]
Molecular modeling shows that these residues line the hydrophobic pocket where this compound binds.[25] A substitution can sterically hinder the drug's entry or disrupt the stabilizing interactions, leading to unstable docking and a significant increase in the minimum inhibitory concentration (MIC) required to affect the fungus.[25] Understanding these mutations is critical for the surveillance of resistance and the development of next-generation SE inhibitors.
Experimental Protocols for Characterizing this compound's Action
Validating and quantifying the inhibition of squalene epoxidase requires robust biochemical assays. The following protocol outlines a standard method for determining the inhibitory activity of compounds like this compound on SE from a fungal source.
Protocol: In Vitro Squalene Epoxidase Inhibition Assay
This protocol is designed to measure SE activity by quantifying the conversion of a squalene substrate to 2,3-oxidosqualene in a microsomal fraction isolated from fungal cells.
1. Preparation of Fungal Microsomes (Enzyme Source): a. Culture the fungal species of interest (e.g., Trichophyton rubrum, Saccharomyces cerevisiae) in an appropriate liquid medium to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with EDTA). c. Disrupt the cells mechanically (e.g., using glass beads, French press, or enzymatic digestion of the cell wall followed by osmotic lysis). d. Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction. e. Resuspend the microsomal pellet in a storage buffer containing cryoprotectants (e.g., glycerol) and determine the total protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.
2. Squalene Epoxidase Activity Assay: a. Reaction Mixture: Prepare a reaction buffer (e.g., phosphate or Tris-HCl buffer, pH 7.4). The assay requires specific cofactors: FAD and a reducing agent, typically NADPH or an NADPH-generating system (e.g., glucose-6-phosphate and G6P dehydrogenase).[12][26] b. Substrate: Use radiolabeled [³H]-squalene or a fluorescent squalene analog. The substrate is typically dissolved in a detergent like Tween 80 to ensure solubility in the aqueous buffer. c. Inhibitor Preparation: Prepare serial dilutions of this compound (or test compound) in a suitable solvent (e.g., DMSO). d. Assay Procedure: i. In a microcentrifuge tube, combine the reaction buffer, cofactors, and a specific concentration of this compound. Add the microsomal enzyme preparation. ii. Pre-incubate the mixture for 5-10 minutes at the optimal temperature (e.g., 30-37°C) to allow the inhibitor to bind to the enzyme. iii. Initiate the reaction by adding the squalene substrate. iv. Incubate for a defined period (e.g., 30-60 minutes) during which the reaction is linear. v. Stop the reaction by adding a quench solution (e.g., methanolic KOH).
3. Product Extraction and Quantification: a. Saponify the reaction mixture by heating to hydrolyze lipids. b. Extract the non-saponifiable lipids (containing squalene and 2,3-oxidosqualene) with an organic solvent (e.g., hexane or petroleum ether). c. Separate the substrate (squalene) from the product (2,3-oxidosqualene) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d. Quantify the amount of product formed. If using a radiolabeled substrate, scrape the corresponding spots from the TLC plate and measure radioactivity via liquid scintillation counting.
4. Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Experimental workflow for an in vitro squalene epoxidase inhibition assay.
Conclusion
The mechanism of action of this compound is a paradigm of targeted drug design. By specifically inhibiting fungal squalene epoxidase in a non-competitive manner, it triggers a dual-action fungicidal effect: growth arrest from ergosterol depletion and cell death from toxic squalene accumulation. Its remarkable selectivity for the fungal enzyme over its mammalian homolog underpins its excellent safety profile.[15] For researchers and drug development professionals, understanding this intricate mechanism at the molecular level—from allosteric binding and conformational changes to the genetic basis of resistance—is essential for optimizing current therapies and designing the next generation of antifungal agents that can overcome emerging resistance challenges.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detailed mechanism of squalene epoxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. davidmoore.org.uk [davidmoore.org.uk]
- 9. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by this compound and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Accumulation of squalene is associated with the clustering of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
- 23. Emerging this compound Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. New Sources of Resistance to this compound Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ergosterol Biosynthesis Pathway Inhibition by Terbinafine
Abstract
Ergosterol is an indispensable sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its unique presence in fungi makes the ergosterol biosynthesis pathway a prime target for antifungal therapies.[1][2] Terbinafine, a synthetic allylamine antifungal agent, exhibits potent fungicidal activity by specifically inhibiting squalene epoxidase, a key enzyme in this pathway.[3][4] This guide provides a comprehensive technical overview of the mechanism of this compound action, the biochemical consequences of squalene epoxidase inhibition, and detailed methodologies for studying these effects. This document is intended for researchers, scientists, and drug development professionals in the fields of mycology, infectious diseases, and pharmacology.
The Ergosterol Biosynthesis Pathway: A Cornerstone of Fungal Viability
The synthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[5][6] It can be broadly divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the conversion of squalene to ergosterol.[7][8]
-
Mevalonate Pathway: This initial stage, common to all eukaryotes, converts acetyl-CoA to farnesyl pyrophosphate (FPP).[8]
-
Squalene Synthesis: Two molecules of FPP are condensed to form squalene, a linear hydrocarbon, by the enzyme squalene synthase (Erg9).[6]
-
Conversion to Ergosterol: This final stage involves a series of enzymatic reactions, including cyclization, demethylation, and desaturation, to convert squalene into the final product, ergosterol.[5][7]
Ergosterol's role extends beyond a simple structural component. It is vital for fungal growth, stress adaptation, and the regulation of membrane-bound enzymes.[7][9] Its absence or depletion leads to severe cellular dysfunction and, in many cases, cell death.[1][7] This makes the ergosterol biosynthesis pathway an attractive and well-validated target for antifungal drug development.[1][10]
Caption: Simplified Ergosterol Biosynthesis Pathway and the Point of this compound Inhibition.
This compound's Mechanism of Action: Specific Inhibition of Squalene Epoxidase
This compound is a member of the allylamine class of antifungals and exerts its effect by specifically inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase), encoded by the ERG1 gene.[4][11] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in the ergosterol biosynthesis pathway and a rate-limiting step.[8][12]
This compound acts as a potent, non-competitive inhibitor of fungal squalene epoxidase.[3][13] Molecular modeling and structural studies suggest that this compound's lipophilic portion binds within a hydrophobic pocket of the enzyme, inducing conformational changes that prevent the natural substrate, squalene, from accessing the active site.[14][15] This non-competitive inhibition is a key feature, distinguishing it from competitive inhibitors.[3]
A critical aspect of this compound's clinical utility is its high selectivity for the fungal enzyme over its human counterpart.[3][13] While it potently inhibits fungal squalene epoxidase (with a Ki in the nanomolar range for Candida species), significantly higher concentrations are required to inhibit human squalene epoxidase (Ki in the micromolar range).[3][13] This selectivity minimizes off-target effects and contributes to its favorable safety profile.[3][16]
Biochemical Consequences of Squalene Epoxidase Inhibition
The inhibition of squalene epoxidase by this compound has a dual and detrimental effect on the fungal cell:
-
Depletion of Ergosterol: By blocking a crucial step in its synthesis, this compound leads to a deficiency of ergosterol in the fungal cell membrane.[3][4] This compromises membrane integrity, fluidity, and the function of membrane-bound proteins, ultimately having a fungistatic effect.[4][7]
-
Accumulation of Squalene: The blockage of the pathway causes the precursor, squalene, to accumulate to toxic levels within the cell.[3][4] This intracellular accumulation of squalene is believed to be the primary mechanism behind this compound's fungicidal action.[4][13] The highly lipophilic squalene is thought to interfere with membrane function and cell wall synthesis, leading to cell death.[3][17]
This dual mechanism of action, combining a fungistatic effect from ergosterol depletion with a fungicidal effect from squalene accumulation, makes this compound a highly effective antifungal agent against a broad spectrum of pathogenic fungi, particularly dermatophytes.[4][11]
Caption: Dual Mechanism of this compound's Antifungal Action.
Experimental Methodologies for Studying this compound's Effects
A variety of experimental techniques are employed to investigate the mechanism and efficacy of this compound.
Antifungal Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) of this compound is fundamental to assessing its antifungal activity.
Table 1: Comparison of Antifungal Susceptibility Testing Methods
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Serial dilutions of this compound in liquid media are inoculated with a standardized fungal suspension. MIC is the lowest concentration with significant growth inhibition.[18][19] | Quantitative, standardized protocols available (e.g., CLSI).[18][19] | Can be labor-intensive, endpoint determination can be subjective.[19] |
| Agar Dilution | This compound is incorporated into agar at various concentrations. Fungal inocula are spotted onto the plates. MIC is the lowest concentration preventing growth.[20] | Can test multiple isolates simultaneously.[20] | Less standardized than broth microdilution. |
| Disk Diffusion | A paper disk impregnated with this compound is placed on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition is measured. | Simple, cost-effective for screening. | Qualitative or semi-quantitative, less precise than dilution methods. |
Detailed Protocol: Broth Microdilution for this compound MIC Determination (Adapted from CLSI M27/M38 guidelines)
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Prepare Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate.[18]
-
Prepare Fungal Inoculum: Grow the fungal isolate on appropriate agar medium. Prepare a suspension of conidia or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve the final desired inoculum concentration.
-
Inoculate Microtiter Plate: Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile control well.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.
-
Read MIC: The MIC is determined as the lowest concentration of this compound that causes a significant (typically ≥50% or ≥80% for dermatophytes) inhibition of growth compared to the drug-free control.[19]
Quantification of Ergosterol and Squalene
Directly measuring the cellular levels of ergosterol and squalene provides definitive evidence of this compound's mechanism of action.
Table 2: Methods for Ergosterol and Squalene Quantification
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Lipids are extracted from fungal cells, and ergosterol and squalene are separated and quantified based on their retention times and UV absorbance.[21][22] | Highly sensitive and specific, can quantify both compounds simultaneously. | Requires specialized equipment and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Lipids are extracted and often derivatized before being separated by GC and identified by their mass spectra. | Very high sensitivity and specificity, provides structural confirmation. | Can be more complex and time-consuming than HPLC. |
| Spectrophotometry | Ergosterol has a characteristic UV absorbance spectrum. Total sterols are extracted, and the absorbance at specific wavelengths is used to estimate ergosterol content.[23] | Simpler and more accessible than chromatography.[23] | Less specific, can be interfered with by other sterols.[23] |
Detailed Protocol: Ergosterol and Squalene Extraction and Quantification by HPLC
-
Fungal Culture and Treatment: Grow the fungal isolate in liquid culture to the mid-logarithmic phase. Treat the culture with a sublethal concentration of this compound for a defined period. Harvest the cells by centrifugation.
-
Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in methanol.[21][24] Heat the mixture (e.g., at 80°C for 30 minutes) to break open the cells and hydrolyze lipids.[24]
-
Lipid Extraction: After cooling, add water and a non-polar solvent (e.g., n-heptane or a chloroform:methanol mixture).[21][23] Vortex vigorously to extract the non-saponifiable lipids (including ergosterol and squalene) into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers. Carefully collect the organic (upper) layer.
-
Sample Preparation: Evaporate the solvent from the organic extract under a stream of nitrogen. Reconstitute the dried lipid extract in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use an appropriate mobile phase (e.g., methanol or acetonitrile) for isocratic or gradient elution. Detect ergosterol and squalene using a UV detector at their respective absorbance maxima (e.g., ~282 nm for ergosterol).
-
Quantification: Calculate the concentrations of ergosterol and squalene in the samples by comparing their peak areas to those of known standards run under the same conditions.[22]
Caption: Workflow for Quantification of Ergosterol and Squalene by HPLC.
Molecular Basis of this compound Resistance
The emergence of this compound resistance is a growing clinical concern.[25] The primary mechanism of acquired resistance involves point mutations in the ERG1 gene, which codes for squalene epoxidase.[26][27] These mutations lead to amino acid substitutions in the enzyme, altering its structure and reducing its affinity for this compound.[26][28] Studies in Saccharomyces cerevisiae and clinical isolates of dermatophytes have identified specific amino acid changes that confer resistance.[26][27] These mutations often cluster in regions of the protein thought to be critical for this compound binding.[26][28]
Conclusion
This compound's targeted inhibition of squalene epoxidase represents a highly successful strategy in antifungal drug design. Its dual mechanism, leading to both ergosterol depletion and toxic squalene accumulation, results in potent fungicidal activity.[3][4] A thorough understanding of this mechanism, supported by robust experimental methodologies, is crucial for the continued development of novel antifungal agents and for monitoring and combating the emergence of resistance. The techniques outlined in this guide provide a framework for researchers to investigate the intricate interplay between this compound and the fungal ergosterol biosynthesis pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Ergosterol - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Squalene monooxygenase - Wikipedia [en.wikipedia.org]
- 13. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of this compound and Its Ionic Salts on Certain Fungal Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Development of an agar-based screening method for this compound, itraconazole, and amorolfine susceptibility testing of Trichophyton spp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 23. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. microbiologyresearch.org [microbiologyresearch.org]
- 25. dermnetnz.org [dermnetnz.org]
- 26. Molecular Mechanism of this compound Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Molecular mechanism of this compound resistance in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Squalene Epoxidase: A Strategic Target for the Antifungal Agent Terbinafine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of squalene epoxidase as a pivotal target for the allylamine antifungal agent, terbinafine. We will delve into the critical role of squalene epoxidase within the fungal ergosterol biosynthesis pathway, elucidating the mechanism of its inhibition by this compound and the molecular basis for the drug's selective toxicity. This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a deep mechanistic understanding but also practical, field-proven experimental protocols. The content is structured to foster a thorough comprehension of the topic, from the fundamental biochemistry to the practicalities of in vitro assessment and the clinical realities of emerging resistance.
Introduction: The Imperative for Selective Antifungal Therapies
Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant and growing global health challenge. A key limitation in the development of effective antifungal therapies is the eukaryotic nature of fungal cells, which share many structural and metabolic similarities with their human hosts. This shared biology creates a narrow therapeutic window, where the potential for host toxicity is a major concern. Consequently, the identification and exploitation of biochemical pathways and enzymes that are unique to or significantly divergent in fungi are paramount for the development of safe and effective antifungal agents.[1][2]
The ergosterol biosynthesis pathway represents a cornerstone of modern antifungal drug development. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[3][4] Disrupting the synthesis of this vital component leads to impaired fungal growth and, in many cases, cell death.[3] Squalene epoxidase, a key enzyme in this pathway, has emerged as a highly successful target for the allylamine class of antifungals, exemplified by this compound.[5][6] This guide will provide an in-depth examination of this crucial drug-target interaction.
The Fungal Ergosterol Biosynthesis Pathway: A Prime Target
The synthesis of ergosterol is a complex, multi-step process that begins with the mevalonate pathway, culminating in the production of farnesyl diphosphate (FPP).[1] Two molecules of FPP are then condensed to form squalene, a linear hydrocarbon.[1] The subsequent steps, leading to the formation of the mature ergosterol molecule, are unique to fungi and represent a rich source of targets for antifungal drugs.
Squalene epoxidase (EC 1.14.99.7) catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene (squalene epoxide).[7] This reaction is a critical rate-limiting step in the pathway and is essential for the viability of most fungi.[8][9] The central role of squalene epoxidase makes it an attractive target for therapeutic intervention.
Figure 1: Simplified overview of the fungal ergosterol biosynthesis pathway highlighting the role of squalene epoxidase and the inhibitory action of this compound.
This compound: Mechanism of Action and Selective Toxicity
This compound is a synthetic allylamine antifungal agent that exhibits potent and specific inhibitory activity against fungal squalene epoxidase.[10][11] Its mechanism of action is twofold, leading to a fungicidal effect in many pathogenic fungi, particularly dermatophytes.[12][10]
Firstly, the inhibition of squalene epoxidase leads to a depletion of ergosterol in the fungal cell membrane.[4] This deficiency compromises membrane integrity and fluidity, disrupting essential cellular processes such as nutrient transport and cell signaling, ultimately leading to a fungistatic effect.[3][11]
Secondly, and perhaps more critically for its fungicidal activity, the blockage of the ergosterol pathway at the level of squalene epoxidase results in the intracellular accumulation of squalene.[12][13] High concentrations of this lipophilic precursor are toxic to the fungal cell, leading to the formation of lipid droplets, disruption of cellular homeostasis, and ultimately, cell death.[13][14]
The remarkable success of this compound as a therapeutic agent lies in its selective toxicity towards fungi. While mammals also possess a squalene epoxidase enzyme for cholesterol biosynthesis, the fungal enzyme is significantly more sensitive to inhibition by this compound.[10] this compound acts as a non-competitive inhibitor of fungal squalene epoxidase, with reported Ki values in the nanomolar range for some species.[10][15] In contrast, its inhibition of mammalian squalene epoxidase is competitive and occurs at much higher concentrations (micromolar range).[10] This significant difference in affinity allows for effective targeting of the fungal pathogen with minimal impact on host cholesterol synthesis.[5] The structural differences between the fungal and human enzymes, particularly in the inhibitor binding pocket, are thought to be responsible for this selectivity.[16][17]
Figure 2: Conceptual diagram illustrating the non-competitive inhibition of squalene epoxidase by this compound.
Mechanisms of this compound Resistance
The emergence of antifungal resistance is a growing concern in clinical practice. While historically rare, resistance to this compound, particularly in dermatophytes such as Trichophyton rubrum and Trichophyton indotineae, is increasingly being reported.[18][19] Understanding the molecular basis of this resistance is crucial for the development of effective treatment strategies and novel antifungal agents.
The primary mechanism of this compound resistance involves mutations in the ERG1 gene, which encodes squalene epoxidase.[20][21] These mutations typically result in amino acid substitutions within or near the this compound binding site, reducing the drug's affinity for the enzyme without significantly compromising its catalytic activity.[22][23][24] This allows the fungus to continue producing ergosterol even in the presence of the drug.
Other potential, though less common, mechanisms of this compound resistance include:
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[18][20]
-
Alterations in the sterol biosynthesis pathway: Changes in the regulation of the ergosterol pathway may compensate for the effects of squalene epoxidase inhibition.
-
Biofilm formation: Fungi growing within a biofilm matrix can exhibit increased resistance to antifungal agents due to reduced drug penetration and altered cellular physiology.
Experimental Protocols for Researchers
This section provides detailed, step-by-step methodologies for key experiments relevant to the study of squalene epoxidase and the antifungal activity of this compound. These protocols are intended to serve as a practical guide for researchers in the field.
Fungal Strain and Culture Conditions
For studies involving dermatophytes such as Trichophyton rubrum, strains can be cultured on Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days to allow for sufficient growth and sporulation. For yeast species like Candida albicans, growth in Sabouraud Dextrose Broth (SDB) or on SDA at 35-37°C for 24-48 hours is typically sufficient.
Preparation of Fungal Microsomes for Squalene Epoxidase Activity Assay
This protocol is adapted from Favre and Ryder (1996) for the isolation of microsomes from Trichophyton rubrum.
Materials:
-
Fungal mycelia
-
Grinding buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT)
-
Glass beads (0.45-0.55 mm diameter)
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Harvest fungal mycelia by filtration and wash with sterile distilled water.
-
Resuspend the mycelia in ice-cold grinding buffer.
-
Disrupt the cells by vigorous vortexing with glass beads for several short bursts, with cooling on ice in between.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., grinding buffer with 20% glycerol).
-
Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.
-
Store the microsomal fraction at -80°C until use.
In Vitro Squalene Epoxidase Activity Assay
This assay measures the conversion of radiolabeled squalene to squalene epoxide.
Materials:
-
Fungal microsomal preparation
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
NADPH or NADH
-
FAD
-
[³H]-squalene (radiolabeled substrate)
-
This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH or NADH, and FAD.
-
Add the fungal microsomal preparation to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiate the reaction by adding [³H]-squalene.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipids and separate the squalene and squalene epoxide using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled squalene and squalene epoxide by scintillation counting.
-
Calculate the enzyme activity and the IC50 value for this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2 Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.[8][13]
Materials:
-
Fungal inoculum (standardized to a specific concentration, e.g., 0.5 McFarland)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum and dilute it in RPMI-1640 medium.
-
Add the diluted inoculum to each well of the microtiter plate, including a drug-free growth control well.
-
Incubate the plates at the appropriate temperature and duration for the specific fungus being tested.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% or 100% inhibition compared to the growth control), either visually or by spectrophotometric reading.[13]
Quantification of Ergosterol and Squalene by HPLC
This method allows for the direct measurement of the biochemical consequences of this compound treatment in fungal cells.[1][4][11]
Materials:
-
Fungal cells (treated with this compound and untreated controls)
-
Saponification solution (e.g., alcoholic KOH)
-
Organic solvent for extraction (e.g., n-hexane or pentane)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol:acetonitrile mixture)
-
Ergosterol and squalene standards
Procedure:
-
Harvest and lyophilize fungal cells.
-
Perform alkaline saponification of the cell pellets to release sterols and squalene.
-
Extract the non-saponifiable lipids with an organic solvent.
-
Evaporate the solvent and redissolve the lipid extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate ergosterol and squalene using a C18 column and an appropriate mobile phase.
-
Detect and quantify ergosterol and squalene by UV absorbance (ergosterol typically at 282 nm, squalene at a lower wavelength or by mass spectrometry).
-
Compare the levels of ergosterol and squalene in this compound-treated and untreated cells.
Data Presentation: Comparative Inhibitory Activity of this compound
The following table summarizes the in vitro activity of this compound against various fungal species, expressed as Minimum Inhibitory Concentration (MIC) ranges and IC50 values for squalene epoxidase inhibition.
| Fungal Species | This compound MIC Range (µg/mL) | Squalene Epoxidase IC50 (nM) | Reference(s) |
| Trichophyton rubrum | ≤0.03 - 0.25 | 15.8 | [15][23] |
| Candida albicans | 1 - 4 | ~30 | [10] |
| Aspergillus fumigatus | 0.03 - 1 | N/A | |
| Cryptococcus neoformans | 0.06 - 0.25 | N/A |
Note: MIC values can vary depending on the specific strain and testing methodology. IC50 values are for the isolated enzyme.
Conclusion and Future Perspectives
Squalene epoxidase remains a highly validated and clinically successful target for antifungal drug therapy. The selective and potent inhibition of this enzyme by this compound has provided a valuable therapeutic option, particularly for the treatment of dermatophytoses. A thorough understanding of the ergosterol biosynthesis pathway, the mechanism of this compound action, and the molecular basis of resistance is essential for the continued effective use of this drug and for the development of next-generation squalene epoxidase inhibitors.
Future research in this area should focus on:
-
Structural biology: Obtaining high-resolution crystal structures of fungal squalene epoxidase, particularly in complex with this compound and other inhibitors, will provide invaluable insights for rational drug design.[3][15]
-
Novel inhibitors: The development of new chemical scaffolds that can effectively inhibit this compound-resistant squalene epoxidase variants is a high priority.[12]
-
Combination therapies: Investigating the synergistic effects of this compound with other antifungal agents that target different steps in the ergosterol biosynthesis pathway or other cellular processes may offer a strategy to combat resistance and enhance efficacy.
-
Rapid diagnostics: The development of rapid and reliable molecular diagnostics to detect this compound resistance mutations will be crucial for guiding clinical decision-making.
By continuing to explore the intricacies of the fungal squalene epoxidase and its interaction with inhibitors, the scientific community can pave the way for the development of more effective and durable antifungal therapies to meet the growing challenge of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acid Substitution in Trichophyton rubrum Squalene Epoxidase Associated with Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by this compound and other antimycotic agents | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multidimensional insights into squalene epoxidase drug development: in vitro mechanisms, in silico modeling, and in vivo implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling of Squalene Epoxidase Mutations Suggest Subtle Structural Modifications Confer Resistance to this compound | Journal of Student-Scientists' Research [journals.gmu.edu]
- 14. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategies to Better Target Fungal Squalene Monooxygenase | MDPI [mdpi.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. Mutation in the Squalene Epoxidase Gene of Trichophyton interdigitale and Trichophyton rubrum Associated with Allylamine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying this compound-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by this compound and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Pharmacokinetics and metabolism of Terbinafine in fungal cells
An In-Depth Technical Guide to the Pharmacokinetics and Fungal Metabolism of Terbinafine
Abstract
This compound, a synthetic allylamine, represents a cornerstone in the treatment of dermatophytosis, owing to its highly specific and potent fungicidal activity. This technical guide provides a comprehensive examination of the pharmacokinetic and metabolic profile of this compound within the fungal cell. We dissect the processes of drug uptake and intracellular accumulation, detail the molecular mechanism of action centered on the non-competitive inhibition of squalene epoxidase, and explore the dual pathological consequences for the fungus: ergosterol depletion and toxic squalene accumulation. Furthermore, this guide addresses the emerging challenge of antifungal resistance, outlining the primary molecular mechanisms that subvert this compound's efficacy. Detailed experimental protocols for the scientific investigation of these phenomena are provided, supported by data visualization and workflow diagrams to equip researchers and drug development professionals with the necessary knowledge to navigate this critical area of mycology.
Introduction to this compound: A Profile of a Potent Allylamine
This compound is a lipophilic antifungal agent belonging to the allylamine class, a group of compounds distinguished by their specific mechanism of action.[1] Its high lipophilicity and keratophilic nature facilitate extensive distribution into adipose tissue and keratin-rich structures like the skin, nails, and hair, making it exceptionally effective for treating superficial mycoses.[2][3] Unlike azole antifungals, which target a later step in the same pathway, this compound acts early in the ergosterol biosynthesis cascade.[4] This unique mode of action results in a primarily fungicidal effect against dermatophytes, the causative agents of most cutaneous fungal infections.[5][6][7]
Fungal Cell Pharmacokinetics: Uptake and Intracellular Disposition
The efficacy of any antimicrobial agent is contingent on its ability to reach its molecular target at a sufficient concentration. This compound's pharmacokinetic journey into the fungal cell is a critical determinant of its antifungal power.
Passive Diffusion and Intracellular Accumulation
Owing to its highly lipophilic nature, this compound readily crosses the fungal cell membrane via passive diffusion.[5] Once inside the cell, it accumulates to high concentrations.[6][8] This accumulation is a key factor in its potency; studies on Trichophyton rubrum have shown that the sensitivity of whole fungal cells to this compound is approximately 10-fold higher than that of the isolated squalene epoxidase enzyme.[9] This suggests an efficient intracellular concentration mechanism that allows the drug to far exceed the inhibitory concentrations required at the target site.[9]
Core Mechanism: Inhibition of Squalene Epoxidase and its Metabolic Consequences
This compound's antifungal activity is a direct result of its precise disruption of the fungal ergosterol biosynthesis pathway.
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
Ergosterol is the principal sterol in the fungal cell membrane, where it fulfills the same structural and functional roles as cholesterol in mammalian cells.[10] It is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. The biosynthetic pathway that produces ergosterol is a validated and highly successful target for antifungal therapy.[11]
Molecular Interaction with Squalene Epoxidase (SE)
This compound specifically inhibits squalene epoxidase (SE), a key enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, an early step in the ergosterol pathway.[10][12][13] The inhibition is potent and non-competitive with respect to the squalene substrate.[8][9] This non-competitive nature implies that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from functioning, regardless of the substrate concentration.[14]
Crucially, this compound exhibits a high degree of selectivity for the fungal enzyme. The concentration required to inhibit rat liver squalene epoxidase is thousands of times higher than that needed for the fungal enzyme, ensuring minimal impact on host cholesterol biosynthesis.[6][8] For instance, the inhibition constant (Ki) for Candida SE is approximately 30 nM, whereas for the rat liver enzyme, it is 77 µM.[6][8]
The Dual Antifungal Effect
The inhibition of squalene epoxidase by this compound leads to two concurrent and detrimental events for the fungal cell:
-
Ergosterol Depletion (Fungistatic Effect): The block in the pathway leads to a deficiency of ergosterol.[6][8] The lack of this essential sterol compromises the structural integrity and function of the cell membrane, which inhibits fungal growth.[5][7][11]
-
Squalene Accumulation (Fungicidal Effect): The enzymatic block causes the precursor, squalene, to accumulate to exceptionally high intracellular concentrations.[4][6][8] This buildup of squalene is directly toxic, interfering with membrane function and cell wall synthesis, ultimately leading to cell death.[1][6][8] This toxic accumulation is considered the primary driver of this compound's fungicidal action against dermatophytes.[5][6][7]
Caption: this compound's inhibition of squalene epoxidase and its metabolic impact.
Fungal Biotransformation of this compound
While this compound undergoes extensive metabolism in humans, primarily by hepatic cytochrome P450 (CYP) enzymes into inactive metabolites, there is limited specific evidence detailing the biotransformation of this compound by fungal cells.[15][16][17] The primary interaction is the drug acting upon the fungal enzyme.
However, fungi, particularly endophytic fungi, are known to be versatile biocatalysts capable of transforming a wide range of xenobiotic compounds through reactions like hydroxylation.[18] It is plausible that fungal metabolic systems could modify this compound, potentially altering its activity or leading to detoxification. This remains a compelling area for future research, which could uncover novel resistance mechanisms or inform the development of next-generation allylamines less susceptible to fungal metabolism.
Mechanisms of Fungal Resistance to this compound
Once considered rare, this compound resistance in dermatophytes is a growing global concern.[19] Understanding the underlying mechanisms is critical for effective clinical management and surveillance.
Target Enzyme Modification
The most prevalent mechanism of acquired resistance involves point mutations in the gene encoding squalene epoxidase (SQLE).[19][20] These single nucleotide variations lead to amino acid substitutions in the enzyme, particularly in regions critical for this compound binding.[20][21] These structural changes reduce the drug's affinity for the enzyme without completely abolishing its catalytic function, allowing the fungus to continue producing ergosterol, albeit sometimes less efficiently, in the presence of the drug.[20] Commonly reported mutations in T. rubrum and T. indotineae include substitutions at positions Leu393 and Phe397.[20]
Overexpression of Efflux Pumps
Another key resistance strategy is the upregulation of ATP-binding cassette (ABC) and other multidrug resistance (MDR) transporters.[19][22] These membrane proteins function as efflux pumps, actively expelling this compound from the cell, thereby preventing it from reaching the necessary intracellular concentration to inhibit squalene epoxidase.[19]
Caption: Primary mechanisms of this compound resistance in fungal cells.
Methodologies for Investigation
A multi-faceted experimental approach is required to fully characterize the pharmacokinetics and metabolism of this compound in fungi.
Protocol: In Vitro Fungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.
Methodology (Broth Microdilution):
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar). Prepare a spore suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well microtiter plate. Final concentrations typically range from 0.004 to 2 µg/mL.[23]
-
Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free well as a positive growth control.
-
Incubation: Incubate the plate at 35°C for 96 hours or until sufficient growth is observed in the control well.[23]
-
Reading: The MIC is defined as the lowest drug concentration that causes at least 80% inhibition of growth compared to the drug-free control.[23]
Rationale: This standardized method provides a quantitative measure of the drug's potency against a specific strain and is essential for resistance surveillance.[20]
Protocol: Squalene Epoxidase Activity Assay
Objective: To measure the inhibitory effect of this compound on SE enzyme activity.
Methodology:
-
Microsome Isolation: Grow the fungal culture in liquid broth. Harvest mycelia, disrupt cells (e.g., via bead beating), and perform differential centrifugation to isolate the microsomal fraction containing membrane-bound SE.
-
Assay Reaction: In a reaction buffer, combine the microsomal protein preparation, NADPH, FAD, and radiolabeled [³H]-squalene.[9]
-
Inhibition: For inhibition studies, pre-incubate the microsomal fraction with varying concentrations of this compound before adding the substrate.
-
Lipid Extraction: Stop the reaction and extract the lipids using a solvent like hexane.
-
Analysis: Separate the lipids (squalene and 2,3-oxidosqualene) using thin-layer chromatography (TLC) and quantify the radioactivity in each spot using a scintillation counter.
-
Calculation: Enzyme activity is determined by the rate of conversion of [³H]-squalene to [³H]-2,3-oxidosqualene. The IC₅₀ (50% inhibitory concentration) of this compound can then be calculated.[9]
Rationale: This biochemical assay directly measures the drug's effect on its molecular target, allowing for kinetic analysis (e.g., determining Ki) and comparison of inhibitory potency across different fungal species or enzyme variants.[9]
Protocol: Molecular Identification of SQLE Gene Mutations
Objective: To identify resistance-conferring mutations in the this compound target gene.
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from the fungal culture.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the SQLE gene. Perform PCR using the extracted genomic DNA as a template.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference SQLE sequence from a susceptible strain. Identify any nucleotide changes that result in amino acid substitutions.[21]
Rationale: This molecular approach provides definitive evidence for target-site modification as a mechanism of resistance and is crucial for tracking the spread of specific resistant genotypes.[20][21]
Caption: Workflow for investigating this compound resistance.
Data Synthesis and Conclusion
The table below summarizes key quantitative parameters related to this compound's interaction with fungal cells.
| Parameter | Organism/System | Value | Significance | Reference |
| IC₅₀ (SE Inhibition) | Trichophyton rubrum | 15.8 nM | High potency against the target enzyme in dermatophytes. | [9] |
| IC₅₀ (Ergosterol Biosynthesis) | Trichophyton rubrum | 1.5 nM | Potency in whole cells is higher than on the isolated enzyme, indicating intracellular drug accumulation. | [9] |
| Kᵢ (SE Inhibition) | Candida albicans | 30 nM | Potent non-competitive inhibition. | [6][8] |
| Kᵢ (SE Inhibition) | Rat Liver | 77 µM | High selectivity for the fungal enzyme over the mammalian counterpart. | [6][8] |
| Resistance Breakpoint (MIC) | Trichophyton spp. | ≥0.5 µg/mL | Clinical threshold used to define a resistant isolate. | [23] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiologically Based Pharmacokinetic Model for this compound in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Pharmacokinetics and pharmacology of this compound and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Update on this compound with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Multiple cytochrome P-450s involved in the metabolism of this compound suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 19. dermnetnz.org [dermnetnz.org]
- 20. This compound Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Mechanism of this compound Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
Terbinafine: A Comprehensive Technical Guide to its Spectrum of Activity Against Pathogenic Fungi
Introduction
Terbinafine, a synthetic allylamine antifungal agent, represents a cornerstone in the management of superficial mycoses, particularly those caused by dermatophytes.[1][2] Its fungicidal action, a direct consequence of a highly specific mechanism of action, distinguishes it from many fungistatic agents.[3][4] This technical guide provides an in-depth exploration of this compound's spectrum of activity, delving into its molecular mechanism, the breadth of susceptible pathogenic fungi, the emergence of resistance, and standardized methodologies for in vitro susceptibility testing. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's antifungal properties.
Mechanism of Action: Inhibition of Squalene Epoxidase
This compound exerts its antifungal effect by targeting a key enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase.[4][5][6] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical precursor to lanosterol and subsequently, ergosterol.[7] Ergosterol is an indispensable component of the fungal cell membrane, regulating its fluidity, integrity, and the function of membrane-bound enzymes.[5]
The inhibition of squalene epoxidase by this compound leads to a dual antifungal effect:
-
Ergosterol Depletion (Fungistatic Effect): The primary consequence of squalene epoxidase inhibition is a deficiency in ergosterol.[8] This depletion disrupts the structural integrity and function of the fungal cell membrane, leading to growth inhibition.[9]
-
Squalene Accumulation (Fungicidal Effect): The blockage of the ergosterol pathway results in the intracellular accumulation of squalene to toxic levels.[8][10] High concentrations of squalene are believed to interfere with membrane function and cell wall synthesis, ultimately leading to cell death.[3][10] This fungicidal activity is a hallmark of this compound, particularly against dermatophytes.[4]
A crucial aspect of this compound's clinical utility is its high specificity for the fungal squalene epoxidase enzyme over its mammalian counterpart.[7][10] This selectivity ensures that cholesterol biosynthesis in human cells is not significantly affected, contributing to a favorable safety profile.[3][10] this compound's interaction with fungal squalene epoxidase is non-competitive.[3][11]
Caption: this compound's mechanism of action via squalene epoxidase inhibition.
Spectrum of Activity
This compound exhibits a broad spectrum of activity against a variety of pathogenic fungi, although its potency varies significantly among different fungal groups.[12] It is most active against dermatophytes, followed by certain molds and dimorphic fungi, with more variable activity against yeasts.[1][7]
Dermatophytes
This compound demonstrates exceptional in vitro activity against dermatophytes, the primary causative agents of infections of the skin, hair, and nails (dermatophytoses).[2][7] This includes species from the genera Trichophyton, Microsporum, and Epidermophyton.[7] The Minimum Inhibitory Concentrations (MICs) of this compound against dermatophytes are typically very low, often in the range of 0.001 to 0.01 µg/mL.[13] This high potency, coupled with its fungicidal action, makes this compound a first-line therapy for dermatophyte infections.[1][14]
Yeasts
The activity of this compound against yeasts is species-dependent.
-
Candida species: While historically considered to have limited activity against Candida albicans in vitro, more recent studies using standardized methods have shown that this compound does possess activity, with MICs that could be clinically relevant in cutaneous candidiasis.[15][16] this compound is fungistatic against Candida albicans.[1][17] It demonstrates potent activity against Candida parapsilosis[15][16] and may have useful activity against C. dubliniensis, C. guilliermondii, and C. lusitaniae.[15] However, it is generally not active against C. glabrata, C. krusei, and C. tropicalis.[15][16]
-
Cryptococcus species: this compound shows high in vitro activity against Cryptococcus neoformans and Cryptococcus laurentii, with MICs often ranging from 0.06 to 0.25 µg/mL.[15][16]
-
Malassezia species: this compound inhibits the growth of Malassezia furfur, a lipophilic yeast associated with pityriasis versicolor.[13]
Molds
This compound's activity against molds is also variable.
-
Aspergillus species: The in vitro activity of this compound against Aspergillus species is a subject of ongoing research with some conflicting reports.[18] Generally, it shows good activity against Aspergillus flavus, Aspergillus niger, and Aspergillus terreus, with MICs often lower than those of itraconazole and amphotericin B for these species.[18][19] However, its activity against the most common pathogenic species, Aspergillus fumigatus, is reported to be limited or inferior to other antifungals in some studies.[18][19] Other studies have reported potent activity against A. fumigatus.[20]
-
Dimorphic Fungi: this compound demonstrates good in vitro activity against several dimorphic fungi, including Sporothrix schenckii[13] and Paracoccidioides brasiliensis.[21]
Summary of In Vitro Activity
The following table summarizes the in vitro activity of this compound against a range of pathogenic fungi, presenting representative MIC ranges, MIC₅₀, and MIC₉₀ values. It is important to note that these values can vary depending on the testing methodology and the specific isolates.
| Fungal Group | Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Dermatophytes | Trichophyton spp. | 0.001 - 0.01 | - | - |
| Microsporum spp. | 0.001 - 0.01 | - | - | |
| Epidermophyton floccosum | 0.001 - 0.01 | - | - | |
| Yeasts | Candida albicans | 0.03 - >128 | 1 | 4[15] |
| Candida parapsilosis | - | - | 0.125[15][16] | |
| Candida glabrata | Inactive | - | - | |
| Candida krusei | Inactive | - | - | |
| Candida tropicalis | Inactive | - | - | |
| Cryptococcus neoformans | 0.06 - 0.25 | - | - | |
| Molds | Aspergillus fumigatus | 1.6 (MIC₉₀) | - | 1.6[13][20] |
| Aspergillus flavus | 0.8 (MIC₉₀) | - | 0.8[13][20] | |
| Aspergillus niger | 0.4 (MIC₉₀) | - | 0.4[13][20] | |
| Aspergillus terreus | 0.16 (GM) | - | - | |
| Dimorphic Fungi | Sporothrix schenckii | 0.1 - 0.4 | - | - |
| Paracoccidioides brasiliensis | 0.015 - 1.0 | - | - |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. GM stands for Geometric Mean.
Mechanisms of Fungal Resistance
Although historically rare, resistance to this compound, particularly in dermatophytes, is an emerging clinical concern.[22] The primary mechanism of acquired resistance involves alterations in the target enzyme, squalene epoxidase.[22][23]
-
Target Site Modification: Point mutations in the ERG1 (or SQLE) gene, which encodes for squalene epoxidase, are the most frequently reported mechanism of this compound resistance.[24][25] These mutations lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme without significantly compromising its catalytic function, thus allowing the fungus to maintain ergosterol synthesis in the presence of the drug.[23][25]
-
Overexpression of Efflux Pumps: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can contribute to reduced intracellular concentrations of this compound, thereby conferring resistance.[26]
-
Target Gene Overexpression: Although less common for this compound compared to azoles, overexpression of the ERG1 gene could theoretically lead to increased levels of squalene epoxidase, requiring higher concentrations of the drug for inhibition.[24]
-
Biofilm Formation: The formation of biofilms can provide a physical barrier to drug penetration and create a microenvironment that is less susceptible to antifungal agents.[26]
Caption: Key mechanisms of fungal resistance to this compound.
In Vitro Susceptibility Testing
Standardized methodologies for antifungal susceptibility testing are crucial for determining the in vitro activity of this compound and for monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for testing yeasts and filamentous fungi.[27][28][29][30]
Broth Microdilution Method (CLSI M27/M38 and EUCAST)
The broth microdilution method is the reference standard for determining the MIC of antifungal agents.[31][32]
Experimental Protocol: Broth Microdilution for this compound MIC Determination
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final drug concentrations (e.g., 0.03 to 16 µg/mL).[18]
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud dextrose agar).
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline containing a small amount of Tween 80 to aid in dispersion.
-
Adjust the inoculum concentration to a standardized density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts, 0.4-5 x 10⁴ CFU/mL for molds) using a spectrophotometer or hemocytometer.[15]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized fungal suspension.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the control well.[15][18]
-
-
MIC Determination:
References
- 1. This compound. An update of its use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. nbinno.com [nbinno.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Update on this compound with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. droracle.ai [droracle.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. Detailed mechanism of squalene epoxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of this compound against serious fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro Activities of this compound against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. droracle.ai [droracle.ai]
- 18. In Vitro Activities of this compound against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro activities of this compound against Aspergillus species in comparison with those of itraconazole and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. In Vitro Comparison of Activities of this compound and Itraconazole against Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dermnetnz.org [dermnetnz.org]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Mechanism of this compound Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. njccwei.com [njccwei.com]
- 28. EUCAST: Fungi (AFST) [eucast.org]
- 29. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 30. ESCMID: EUCAST [escmid.org]
- 31. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 32. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 33. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]
The Fulcrum of Fungal Fate: A Technical Guide to the Molecular Basis of Terbinafine's Fungicidal versus Fungistatic Activity
Abstract
Terbinafine, a synthetic allylamine, represents a cornerstone in the treatment of superficial mycoses, particularly those caused by dermatophytes. Its clinical efficacy is rooted in a highly specific molecular mechanism that culminates in either the arrest of fungal growth (fungistatic) or outright cellular death (fungicidal). This duality of action is not arbitrary; it is a finely tuned outcome dictated by the interplay between the drug's concentration, the intrinsic biochemistry of the target fungus, and the precise downstream cellular consequences. This technical guide provides an in-depth exploration of the molecular levers that this compound manipulates, elucidating how a single inhibitory event can lead to two distinct, clinically significant outcomes. We will dissect the core mechanism, provide validated experimental protocols for its investigation, and present a framework for understanding the fungicidal-fungistatic switch.
The Primary Target: Inhibition of Squalene Epoxidase
The antifungal activity of this compound is almost exclusively centered on its potent and specific inhibition of squalene epoxidase (SE), a key, non-cytochrome P-450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is indispensable for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][3]
This compound acts as a non-competitive inhibitor of fungal squalene epoxidase, with a high affinity for the fungal enzyme (Ki ≈ 30 nM for Candida albicans) and a significantly lower affinity for its mammalian counterpart (Ki ≈ 77 µM for rat liver SE).[1][3] This remarkable selectivity underpins the drug's favorable safety profile, as it does not interfere with the cholesterol biosynthesis pathway in humans.[1][3]
The inhibition of squalene epoxidase creates a metabolic blockade with two critical, simultaneous consequences for the fungal cell.
Diagram: The Ergosterol Biosynthesis Pathway and this compound's Point of Intervention
Caption: this compound inhibits squalene epoxidase, blocking the conversion of squalene to squalene epoxide.
The Two-Pronged Molecular Attack: A Dichotomy of Cellular Stress
The singular act of SE inhibition bifurcates into two distinct stress pathways within the fungus. The balance and cellular response to these two stressors ultimately determine whether this compound's effect is fungistatic or fungicidal.
Ergosterol Depletion: The Fungistatic Effect
The first consequence is the cessation of ergosterol production. As the existing pool of ergosterol is diluted through cell division and turnover, the fungal cell membrane's composition is progressively altered. This leads to:
-
Increased Membrane Permeability: The structural integrity of the membrane is compromised, making it leaky and disrupting essential ion gradients.[4]
-
Defective Cell Growth and Division: Ergosterol is vital for processes like endocytosis, vacuole fusion, and cell cycle progression. Its absence leads to an arrest of growth.[4]
This depletion-driven mechanism is the primary basis for this compound's fungistatic activity. The fungus is unable to proliferate but is not immediately killed. This effect is particularly prominent in yeasts like Candida albicans, where growth inhibition is primarily attributed to ergosterol deficiency.[1][2]
Squalene Accumulation: The Fungicidal Effect
The second, and arguably more dramatic, consequence is the massive intracellular accumulation of the substrate, squalene.[1][3] Normally a transient intermediate, high concentrations of squalene are profoundly toxic to the fungal cell. This toxicity is believed to manifest through several mechanisms:
-
Direct Membrane Disruption: The highly lipophilic squalene molecules intercalate into cellular membranes, disrupting their structure and function far more acutely than ergosterol depletion alone.[3]
-
Oxidative Stress: The accumulation of squalene has been linked to the generation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to proteins and DNA.[5][6][7]
-
Inhibition of Cell Wall Synthesis: High squalene levels are thought to interfere with the synthesis of essential cell wall components, further compromising the cell's structural integrity.[1][3]
This squalene-induced toxicity is the direct driver of this compound's fungicidal action.[3] This effect is most pronounced in dermatophytes (Trichophyton spp., Microsporum spp., Epidermophyton spp.), which are exquisitely sensitive to this mechanism.[8][9]
Diagram: The Fungicidal vs. Fungistatic Mechanisms of this compound
References
- 1. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. droracle.ai [droracle.ai]
- 4. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
Terbinafine uptake and accumulation in fungal hyphae
An In-depth Technical Guide to Terbinafine Uptake and Accumulation in Fungal Hyphae
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound, a synthetic allylamine, stands as a cornerstone in the treatment of dermatophyte infections. Its efficacy is rooted in a highly specific mechanism of action that not only inhibits a critical fungal enzyme but also leverages the drug's physicochemical properties to ensure its concentration at the site of action. This guide provides a detailed exploration of the molecular and cellular processes governing this compound's uptake and accumulation within fungal hyphae. We will dissect the ergosterol biosynthesis pathway to understand the drug's target, analyze the transport dynamics across the fungal cell membrane, and detail the consequences of enzymatic inhibition, namely the fungicidal accumulation of squalene. This document is designed to be a comprehensive resource, integrating foundational science with actionable experimental protocols for professionals engaged in antifungal research and development.
The Molecular Target: Squalene Epoxidase in the Ergosterol Biosynthesis Pathway
To comprehend this compound's accumulation, one must first understand its destination and function. The primary target of this compound is squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[1][3][4]
The inhibition of squalene epoxidase by this compound initiates a dual-pronged attack on the fungal cell[2][5]:
-
Ergosterol Depletion (Fungistatic Effect): By blocking the conversion of squalene to 2,3-oxidosqualene, this compound halts the downstream production of ergosterol.[6][7] The resulting ergosterol deficiency compromises the structural and functional integrity of the fungal cell membrane.[1][8][9]
-
Squalene Accumulation (Fungicidal Effect): The enzymatic blockade leads to a significant intracellular buildup of the substrate, squalene.[1][7][8] High concentrations of this hydrocarbon are toxic, disrupting membrane function and cell wall synthesis, which is believed to be the primary cause of fungal cell death.[6][7][8][10]
This mechanism is highly selective for fungi. This compound is a potent, non-competitive inhibitor of fungal squalene epoxidase but a weak inhibitor of the mammalian equivalent, which is crucial for cholesterol biosynthesis.[7][8] This selectivity underpins the drug's favorable safety profile.
Caption: Inhibition of Squalene Epoxidase by this compound.
Quantitative Insights into Enzyme Inhibition
The differential activity of this compound against fungal and mammalian enzymes is stark, as illustrated by their inhibition constants (Kᵢ). This quantitative data is fundamental to understanding its therapeutic index.
| Enzyme Source | This compound Kᵢ | Inhibition Type | Reference |
| Candida albicans Squalene Epoxidase | 30 nM | Non-competitive | [7][8][11] |
| Rat Liver Squalene Epoxidase | 77 µM | Competitive | [7][8][11] |
| Trichophyton rubrum Squalene Epoxidase (IC₅₀) | 15.8 nM | Non-competitive | [12] |
IC₅₀ (50% inhibitory concentration) is presented for T. rubrum as Kᵢ was not specified in the source.
Physicochemical Properties and Cellular Uptake
The journey of this compound into the fungal hypha begins at the cell surface. Its ability to traverse the cell wall and plasma membrane is largely dictated by its physicochemical properties. This compound is highly lipophilic, a characteristic that is critical for its antifungal activity.[5][6][13]
| Property | Value | Significance | Source |
| Molecular Formula | C₂₁H₂₅N | [13] | |
| Molecular Weight | 291.43 g/mol | [13] | |
| Nature | Highly lipophilic | Facilitates passive diffusion across the lipid-rich fungal cell membrane and accumulation in fatty tissues. | [6][13] |
| Plasma Protein Binding | >99% | High binding affinity, contributing to its distribution profile. | [5][10] |
The prevailing mechanism for this compound uptake is passive diffusion. Its lipophilic nature allows it to readily partition into and diffuse across the fungal plasma membrane, moving down its concentration gradient. There is currently no substantial evidence to suggest the involvement of specific carrier-mediated transport proteins for this compound uptake, unlike some other antifungals.[14]
Intracellular Accumulation: A Two-Fold Phenomenon
Once inside the cytoplasm, this compound's interaction with squalene epoxidase leads to a cascading accumulation effect.
Accumulation of Squalene
The most immediate and cytotoxic consequence of squalene epoxidase inhibition is the buildup of intracellular squalene.[7][8] This excess lipid is often sequestered into lipid droplets or vesicles within the hyphae.[15] Transmission electron microscopy (TEM) studies have visualized the formation of these lipid droplets in Trichophyton rubrum hyphae as early as 30 minutes after exposure to this compound, with the droplets eventually filling the intracellular space and causing complete disruption of the hyphal structure.[15][16] This physical disruption, combined with the inherent toxicity of high squalene levels, is a key driver of this compound's fungicidal action.[6][7]
Accumulation of this compound
Evidence strongly suggests that this compound itself accumulates within the fungal cell to concentrations significantly higher than the surrounding medium. Studies on T. rubrum have shown that the concentration of this compound required to inhibit ergosterol biosynthesis in whole cells is approximately 10-fold lower than that needed to inhibit the isolated squalene epoxidase enzyme.[12] This discrepancy strongly implies that the drug is actively concentrated within the fungus, thereby maximizing its inhibitory effect on the target enzyme.[12] This intracellular accumulation is likely driven by its lipophilicity, causing it to partition into the lipid-rich internal membrane systems of the fungus.
Caption: Passive uptake and intracellular action of this compound.
Experimental Methodologies
Validating the uptake and accumulation of this compound requires robust and reproducible experimental protocols. The following sections detail methodologies for quantifying the biological activity and intracellular concentration of the drug.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a foundational assay to determine the baseline susceptibility of a fungal isolate. The broth microdilution method, standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted protocol.[17][18]
Objective: To determine the MIC of this compound against a filamentous fungus (e.g., Trichophyton spp.).
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Fungal isolate, cultured on Potato Dextrose Agar (PDA) to promote conidiation.
-
Spectrophotometer or plate reader.
-
Sterile saline with 0.05% Tween 80.
Procedure:
-
Inoculum Preparation: a. Harvest conidia from a 7-10 day old culture by flooding the plate with sterile saline-Tween solution and gently scraping the surface. b. Adjust the conidial suspension to a concentration of 0.5-2.5 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer. This is the working inoculum.
-
Drug Dilution: a. Prepare a 2-fold serial dilution of this compound in the 96-well plate using RPMI medium. Typical final concentrations range from 0.002 to 4 µg/mL.[18][19] b. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Inoculation: a. Add 100 µL of the working inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.
-
Incubation: a. Seal the plates and incubate at 30-35°C for 4-7 days, or until sufficient growth is observed in the positive control well.[17][20]
-
Endpoint Reading: a. The MIC is determined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the drug-free control.[17] For some species, a spectrophotometric reading (e.g., ≥90% growth inhibition) may be used for a more objective endpoint.[17]
Self-Validation: The protocol's integrity is confirmed by the robust growth in the positive control well and the absence of growth in the sterility control. Consistent results across replicates and the inclusion of quality control strains with known MICs ensure accuracy.
Protocol: Quantification of Intracellular this compound via HPLC
This protocol provides a framework for measuring the amount of this compound that has accumulated within fungal hyphae after a defined exposure period.
Objective: To quantify the intracellular concentration of this compound in fungal biomass.
Materials:
-
Fungal liquid culture (e.g., in Sabouraud Dextrose Broth).
-
This compound.
-
Sterile filtration apparatus (e.g., Buchner funnel with glass fiber filters).
-
Lysis buffer (e.g., containing lyticase or by mechanical means like bead beating).
-
Organic solvent for extraction (e.g., methanol, ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).
-
Analytical standards of this compound.
Procedure:
-
Fungal Culture and Drug Exposure: a. Grow the fungus in liquid medium to the desired growth phase (e.g., exponential phase). b. Add this compound to the culture to a final concentration (e.g., 1x or 10x MIC) and incubate for a specific time (e.g., 4, 8, 24 hours).
-
Harvesting and Washing: a. Rapidly harvest the mycelia by vacuum filtration. b. Wash the mycelial mat thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. c. Quickly blot the mycelia dry and record the wet or dry weight.
-
Cell Lysis and Extraction: a. Resuspend the mycelia in a suitable lysis buffer and disrupt the cells (e.g., bead beater for 5-10 cycles of 1 min on, 1 min off on ice). b. Add an organic solvent to the lysate, vortex vigorously, and centrifuge to pellet cell debris. c. Collect the supernatant containing the extracted this compound. Repeat the extraction process on the pellet to ensure complete recovery.
-
HPLC Analysis: a. Evaporate the pooled supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase. b. Inject the sample into the HPLC system. c. Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of the drug.[21][22]
-
Data Normalization: a. Express the intracellular this compound concentration as µg of drug per mg of fungal dry weight.
Caption: Experimental workflow for this compound quantification.
Conclusion and Future Perspectives
The clinical success of this compound is a direct result of its elegant mechanism. Its high lipophilicity ensures efficient passive uptake into fungal hyphae, where it selectively inhibits squalene epoxidase. This targeted inhibition triggers a fungicidal cascade, characterized by the toxic accumulation of intracellular squalene and the simultaneous concentration of this compound itself within the cell, maximizing its therapeutic effect. The experimental protocols detailed herein provide a robust framework for further investigation into these processes. Future research could focus on elucidating potential efflux mechanisms, however minor, that may contribute to resistance, or exploring how the fungal metabolic state influences the rate of this compound uptake and accumulation, further refining our understanding of this potent antifungal agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of the morphological effects of TDT 067 (this compound in Transfersome) and conventional this compound on dermatophyte hyphae in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of an agar-based screening method for this compound, itraconazole, and amorolfine susceptibility testing of Trichophyton spp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods for determination of this compound hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of this compound in nail samples during systemic treatment for onychomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antifungal Activity of Terbinafine Against Dermatophytes
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Terbinafine, a synthetic allylamine antifungal agent, represents a cornerstone in the treatment of dermatophytosis due to its potent and specific mechanism of action. This technical guide provides an in-depth examination of the in vitro activity of this compound against clinically relevant dermatophytes. We will dissect its molecular mechanism, detail the standardized methodologies for assessing its antifungal potency, present a synthesis of susceptibility data, and discuss the emerging challenges of resistance. This document is intended to serve as a comprehensive resource for researchers engaged in mycological studies and the development of antifungal therapies.
Introduction: The Dermatophyte Challenge and the Allylamine Solution
Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the primary causative agents of superficial fungal infections of the skin, hair, and nails worldwide.[1] These infections, while rarely life-threatening, cause significant morbidity and represent a substantial public health burden.[1] For decades, this compound has been a first-line therapeutic choice, valued for its fungicidal action and favorable pharmacological profile.[2][3][4] Understanding its in vitro characteristics is fundamental to its effective clinical use and to the surveillance of its long-term efficacy.
Core Mechanism of Action: Targeted Disruption of Fungal Sterol Biosynthesis
The efficacy of this compound stems from its highly specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[6]
This compound's inhibitory action has a dual, destructive consequence for the fungal cell:
-
Ergosterol Depletion : The blockade of squalene epoxidase halts the downstream production of ergosterol.[5][8] This deficiency compromises the structural integrity of the fungal cell membrane, leading to increased permeability and growth arrest (a fungistatic effect).[5][6]
-
Toxic Squalene Accumulation : The inhibition of the enzyme causes the upstream precursor, squalene, to accumulate to toxic intracellular levels.[5][6] High concentrations of squalene are directly cytotoxic, interfering with membrane function and cell wall synthesis, ultimately resulting in fungal cell death (a fungicidal effect).[5]
This mechanism is highly selective for fungi because the mammalian equivalent of the enzyme is significantly less susceptible to inhibition by this compound.[5][6] This specificity contributes to the drug's favorable safety profile. The fungicidal nature of this compound against dermatophytes is a key advantage over fungistatic agents like azoles.[5][9]
References
- 1. Emerging this compound Resistant Trichophyton Dermatophytosis, Testing Options and Alternative Treatments: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Update on this compound with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound. An update of its use in superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Terbinafine
Introduction: The Significance of Terbinafine in Antifungal Therapy
This compound, known chemically as --INVALID-LINK--(naphthalen-1-ylmethyl)amine, is a potent synthetic antifungal agent belonging to the allylamine class.[1][2] Its therapeutic efficacy stems from a highly specific mechanism of action: the inhibition of squalene epoxidase. This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. By blocking this step, this compound leads to an accumulation of squalene within the fungal cell, which is cytotoxic, and a deficiency in ergosterol, a vital component of the fungal cell membrane, ultimately resulting in cell death.[2][3]
The high specificity of this compound for the fungal enzyme over its mammalian counterpart (which is involved in cholesterol synthesis) accounts for its favorable safety profile.[3] Given its widespread use in treating dermatophyte infections of the skin and nails, the development of robust, scalable, and economically viable synthesis and purification protocols is of paramount importance to the pharmaceutical industry.[4] These protocols must not only ensure high yield and chemical fidelity but also rigorously control the impurity profile to meet stringent regulatory standards, particularly concerning isomeric purity and the absence of potentially genotoxic byproducts.[1][5]
This document provides a detailed overview of established synthetic routes and purification methodologies for producing high-purity this compound hydrochloride, intended for researchers, chemists, and professionals in drug development and manufacturing.
Part 1: Chemical Synthesis Pathways for this compound
The industrial synthesis of this compound is typically a convergent process, involving the separate synthesis of two key fragments—the naphthalene moiety and the C7 side-chain—followed by their coupling. While several variations exist, the most prevalent routes prioritize stereoselectivity to yield the pharmacologically active (E)-isomer.
Classical Convergent Synthesis: A Stepwise Approach
This widely adopted pathway involves a three-stage process: preparation of the allylic halide side-chain, ensuring the availability of the N-methyl-1-naphthalenemethanamine core, and their subsequent condensation.
Stage A: Synthesis of the Key Side-Chain Intermediate (1-chloro-6,6-dimethyl-2-heptene-4-yne)
The initial step involves the creation of the enyne side chain. A common method begins with the reaction of 3,3-dimethyl-1-butyne (tert-butylacetylene) with acrolein.[1][5] This reaction utilizes a strong base, typically n-butyllithium, to deprotonate the terminal alkyne, forming a lithium acetylide. This nucleophile then attacks the electrophilic carbonyl carbon of acrolein to produce the intermediate alcohol, 6,6-dimethyl-1-hepten-4-yn-3-ol.[1][5]
The critical subsequent step is the conversion of this alcohol to a reactive allylic halide. This is often achieved through reaction with an acid initiator and a chlorinating agent, which proceeds via an allylic rearrangement to yield 1-chloro-6,6-dimethyl-2-heptene-4-yne.[1] The control of this step is crucial for establishing the desired (E)-stereochemistry of the double bond.
Stage B: The Naphthalene Moiety (N-methyl-1-naphthalenemethanamine)
This secondary amine is a common building block. It can be prepared via several standard organic chemistry methods, such as the reductive amination of 1-naphthaldehyde with methylamine or the reaction of 1-chloromethylnaphthalene with methylamine.[6][7] For industrial applications, it is often sourced commercially.
Stage C: Final Condensation Reaction
The final step is the nucleophilic substitution reaction between the allylic chloride side-chain and the N-methyl-1-naphthalenemethanamine. This condensation is typically carried out in the presence of a suitable base, such as sodium carbonate or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[5][8][9] The base neutralizes the HCl formed during the reaction, driving it to completion.
Caption: Classical convergent synthesis pathway for this compound.
Modern Approaches: Palladium-Catalyzed Cross-Coupling
More recent synthetic strategies have explored palladium-catalyzed reactions to improve efficiency and stereoselectivity. One notable example is the Sonogashira coupling.[10][11]
This route involves the cross-coupling of a terminal alkyne (tert-butylacetylene) with a pre-formed vinyl halide containing the naphthalene moiety, such as (E)-N-(3-chloroallyl)-N-methyl-1-naphthalenemethanamine.[10][11] The reaction is catalyzed by a palladium complex (e.g., Pd/C) and often requires a copper(I) co-catalyst and an amine base.[12][13] This approach offers the advantage of forming the key C-C bond under mild conditions with high stereochemical control, potentially reducing the formation of the undesired (Z)-isomer.[10][11]
Part 2: Purification Protocols for Pharmaceutical-Grade this compound HCl
The ultimate goal of the purification process is to isolate this compound as its hydrochloride salt with purity exceeding 99%, while strictly controlling the levels of specific impurities.
The Critical Role of Intermediate Purification
A foundational principle for achieving high final purity is the purification of key intermediates. Many process-related impurities in the final product originate from contaminants in the starting materials.
-
Vacuum Distillation: Both 6,6-dimethyl-1-hepten-4-yn-3-ol and 1-chloro-6,6-dimethyl-2-heptene-4-yne are typically purified by vacuum distillation.[1] This step is highly effective at removing non-volatile impurities and byproducts from the preceding reactions. Performing this distillation at reduced pressure allows the compounds to boil at lower temperatures (e.g., 90-110°C), preventing thermal decomposition.[1][5]
Conversion to Hydrochloride Salt and Recrystallization
The conversion of the crude this compound free base to its hydrochloride salt is a pivotal purification step. The salt form exhibits significantly different solubility properties than the free base and many organic impurities, enabling effective separation.
Protocol 1: Formation and Isolation of Crude this compound Hydrochloride
-
Dissolution: The crude this compound free base, obtained after the condensation reaction and initial work-up, is dissolved in a suitable organic solvent such as acetone, ethyl acetate, or methyl ethyl ketone.[14]
-
Acidification: An aqueous or ethanolic solution of hydrochloric acid is added dropwise to the stirred solution.[8][14] The hydrochloride salt, being insoluble in the solvent, precipitates out.
-
Isolation: The resulting suspension is stirred, often at a reduced temperature (e.g., 0-10°C) to maximize precipitation, and then the solid is collected by filtration.[8][14]
-
Washing: The filter cake is washed with a small amount of cold solvent to remove residual soluble impurities.
Protocol 2: Final Purification by Recrystallization
Recrystallization is the definitive step for achieving pharmaceutical-grade purity, effectively removing residual starting materials, reagents, and, most importantly, the (Z)-isomer of this compound.
-
Solvent Selection: The choice of solvent is critical and influences the crystal habit and purification efficiency. Common solvents include purified water, acetone, or mixtures like ethanol/water.[5][8] Recrystallization from an ethanol:water solution can yield plate-like crystals, while ethyl acetate may produce needle-like crystals.[15]
-
Dissolution: The crude this compound hydrochloride is suspended in the chosen solvent and heated (e.g., to 90-100°C when using water) with stirring until complete dissolution is achieved.[8]
-
Cooling & Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of large, well-defined crystals of the pure compound. Further cooling in an ice bath can be employed to maximize the yield.[8]
-
Filtration and Drying: The purified crystals are collected by filtration, washed with a minimal amount of cold recrystallization solvent, and then dried under vacuum to a constant weight.
Caption: General purification workflow for this compound HCl.
Impurity Profiling and Control
Effective purification is validated by rigorous analytical testing, primarily High-Performance Liquid Chromatography (HPLC).[16] The protocols described are designed to minimize key impurities:
-
(Z)-Isomer: The geometric isomer of the active drug. Recrystallization is particularly effective at separating the less soluble (E)-isomer from the more soluble (Z)-isomer.[5]
-
Genotoxic Impurities: Certain dimeric or rearranged byproducts can be genotoxic. Their formation is minimized by purifying intermediates and controlling reaction conditions.[1][5]
-
Process-Related Impurities: Residual starting materials, such as N-methyl-1-naphthalenemethanamine, are removed during the salt formation and recrystallization steps.[17]
Table 1: Summary of Purification Stages and Impurity Removal
| Purification Step | Method | Key Impurities Removed | Rationale |
| Intermediate Purification | Vacuum Distillation | Non-volatile byproducts, starting material residues | Prevents carry-over of impurities into the final condensation step and avoids thermal degradation.[1][5] |
| Salt Formation | Precipitation | Unreacted free base, non-basic organic impurities | Exploits the significant difference in solubility between the HCl salt and organic contaminants.[14] |
| Final Purification | Recrystallization | (Z)-Isomer, dimers, other process-related impurities | Leverages subtle differences in solubility between the target molecule and closely related impurities in a chosen solvent system.[4][8] |
References
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- 7. patents.justia.com [patents.justia.com]
- 8. CN110423200B - Method for improving purity of this compound hydrochloride - Google Patents [patents.google.com]
- 9. This compound hydrochloride, SF-86327, Lamisil AT, Daskil, Afogan, Lamisil-药物合成数据库 [drugfuture.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
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- 13. Sonogashira Coupling [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
- 16. ajrconline.org [ajrconline.org]
- 17. synthinkchemicals.com [synthinkchemicals.com]
Application Notes & Protocols: Establishing a Guinea Pig Model for Terbinafine Efficacy Testing in Dermatophytosis
Introduction: The Imperative for a Robust In Vivo Dermatophytosis Model
Dermatophytosis, a superficial fungal infection of keratinized tissues, affects a significant portion of the global population, leading to discomfort and cosmetic concerns.[1] While numerous antifungal agents are available, the emergence of resistance and the need for improved therapeutic options necessitate rigorous preclinical evaluation of new and existing compounds. Terbinafine, an allylamine antifungal, is a cornerstone in the treatment of dermatophytosis, primarily due to its fungicidal activity.[2] Its efficacy stems from the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This targeted mechanism leads to ergosterol depletion and a toxic accumulation of squalene within the fungal cell, ultimately causing cell death.[6][7]
To accurately assess the in vivo efficacy of antifungal agents like this compound, a reliable and reproducible animal model that mimics human infection is paramount.[8] The guinea pig has long been established as a suitable model for dermatophytosis due to its susceptibility to dermal fungal infections with clinical manifestations comparable to those in humans.[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a guinea pig model of Trichophyton mentagrophytes-induced dermatophytosis for the express purpose of evaluating the therapeutic efficacy of this compound.
Scientific Rationale: Why the Guinea Pig Model?
The choice of the guinea pig model for dermatophytosis studies is underpinned by several key factors:
-
Physiological Similarity: The skin structure of guinea pigs shares similarities with human skin, providing a relevant biological environment for studying fungal pathogenesis and drug penetration.
-
Susceptibility to Dermatophytes: Guinea pigs are naturally susceptible to infection by common dermatophytes, such as Trichophyton mentagrophytes, which is a frequent causative agent of tinea corporis and tinea pedis in humans.[11][12][13]
-
Reproducible Infection: Standardized protocols for inducing dermatophytosis in guinea pigs allow for consistent and reproducible infections, which is crucial for obtaining statistically significant efficacy data.[14]
-
Clear Clinical Endpoints: The progression of the infection in guinea pigs results in observable clinical signs such as erythema, scaling, and hair loss, which can be scored to provide quantitative measures of disease severity and therapeutic response.[15]
This compound's Mechanism of Action: A Targeted Approach
Understanding the molecular mechanism of this compound is critical to designing and interpreting efficacy studies. This compound selectively inhibits the fungal enzyme squalene epoxidase.[5][6] This inhibition disrupts the fungal cell membrane in two ways:
-
Ergosterol Depletion: By blocking squalene epoxidase, this compound halts the synthesis of ergosterol, an essential component for maintaining the integrity and fluidity of the fungal cell membrane. This leads to a fungistatic effect.[3][7]
-
Squalene Accumulation: The enzymatic block results in the intracellular accumulation of squalene.[4] High concentrations of squalene are toxic to the fungal cell, disrupting membrane function and contributing to the drug's fungicidal activity.[3][7]
This dual action makes this compound a potent antifungal agent against dermatophytes.[16]
Caption: this compound's mechanism of action.
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining meaningful and reproducible data. The following protocols outline the key steps for establishing the guinea pig model and evaluating this compound's efficacy.
Experimental Workflow Overview
Caption: Experimental workflow for this compound efficacy testing.
Protocol 1: Fungal Strain and Inoculum Preparation
-
Strain Selection: Trichophyton mentagrophytes (e.g., ATCC 24953) is a commonly used and well-characterized strain for inducing dermatophytosis in guinea pigs.[17]
-
Culture Conditions: Culture the fungal strain on Sabouraud Dextrose Agar (SDA) plates and incubate at 28°C for 2-4 weeks, or until sufficient sporulation is observed.[18]
-
Spore Suspension Preparation:
-
Flood the surface of the mature fungal culture with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filter the suspension through sterile gauze to remove mycelial fragments.
-
Wash the conidia by centrifugation and resuspend in sterile saline.
-
Adjust the final concentration of the spore suspension to 1 x 10^7 conidia/mL using a hemocytometer.[14][17]
-
Protocol 2: Animal Model Establishment
-
Animal Selection: Use healthy, male albino guinea pigs (e.g., Hartley strain) weighing 350-400g.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least 7 days prior to the experiment, with free access to food and water.
-
Animal Preparation:
-
Anesthetize the guinea pigs using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave an area of approximately 2x2 cm on the dorsal side of each animal.
-
Gently abrade the shaved skin with sterile fine-grade sandpaper to disrupt the stratum corneum, facilitating fungal invasion.[17] Be careful to avoid causing deep wounds or bleeding.
-
-
Infection Induction:
-
Apply a 100 µL aliquot of the prepared T. mentagrophytes spore suspension (1 x 10^7 conidia/mL) onto the abraded skin area.
-
Gently spread the inoculum over the entire abraded surface.
-
Allow the inoculum to air dry.
-
Monitor the animals daily for the development of clinical signs of infection, which typically appear within 3-5 days.
-
Protocol 3: Treatment Administration
-
Group Allocation: Once clear signs of infection are established, randomly assign the animals to different treatment groups (n=5-10 animals per group is recommended). A typical study design would include:
-
Vehicle Control (placebo)
-
This compound Treatment Group(s) (e.g., different concentrations or formulations)
-
Positive Control (another standard antifungal, if applicable)
-
Untreated Control[17]
-
-
Treatment Regimen:
-
Topical Application: Apply a standardized amount of the test formulation (e.g., 1% this compound cream) to the infected area once or twice daily for a predetermined period (e.g., 7-14 consecutive days).[16]
-
Oral Administration: Administer this compound via oral gavage at a specified dosage (e.g., 12.5 mg/kg/day) for the duration of the treatment period.[11][19][20]
-
-
Treatment Duration: The treatment period typically ranges from 7 to 28 days, depending on the research question and the severity of the infection.
Efficacy Evaluation: A Multi-faceted Approach
A comprehensive assessment of this compound's efficacy requires a combination of clinical, mycological, and histopathological evaluations.
Clinical Scoring
Daily visual assessment of the infected skin is a critical component of efficacy evaluation. A scoring system can be used to quantify the severity of the lesions.
| Score | Erythema (Redness) | Scaling | Hair Loss |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Severe | Severe | Severe |
The total clinical score for each animal is the sum of the scores for erythema, scaling, and hair loss. A lower score indicates a better therapeutic outcome.[15]
Mycological Evaluation
Mycological assessment confirms the presence or absence of viable fungi in the infected tissue.
-
Potassium Hydroxide (KOH) Mount: This rapid diagnostic technique is used to visualize fungal elements.[21][22]
-
Procedure:
-
Collect skin scrapings or plucked hairs from the lesion site.
-
Place the sample on a clean microscope slide and add a drop of 10-20% KOH solution.[23][24]
-
Gently heat the slide to facilitate the clearing of keratin and cellular debris.[21]
-
Examine the slide under a microscope for the presence of fungal hyphae and spores.[18]
-
-
Interpretation: A positive result confirms the presence of fungal elements.
-
-
Fungal Culture: This method determines the viability of the fungi post-treatment.
-
Procedure:
-
Collect skin scrapings or hair samples from the treated area.
-
Inoculate the samples onto SDA plates.
-
Incubate the plates at 28°C for up to 4 weeks.
-
-
Interpretation: The absence of fungal growth indicates mycological cure. The number of colony-forming units (CFUs) can also be quantified to assess the reduction in fungal burden.
-
Histopathological Analysis
Histopathology provides detailed information about the extent of fungal invasion and the host's inflammatory response.[1][25][26]
-
Procedure:
-
At the end of the study, euthanize the animals and collect skin biopsy samples from the lesion sites.[10]
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the tissue architecture and inflammatory infiltrate, and with Periodic acid-Schiff (PAS) or Gomori's Methenamine Silver (GMS) to specifically stain fungal elements.[27][28]
-
-
Interpretation: Microscopic examination of the stained sections will reveal the presence and location of fungal hyphae in the epidermis and hair follicles, as well as the nature and severity of the inflammatory response.[15]
Data Analysis and Interpretation
The data collected from the clinical, mycological, and histopathological evaluations should be analyzed statistically to determine the significance of the observed treatment effects.
-
Clinical Scores: Compare the mean clinical scores between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Mycological Cure Rates: Analyze the percentage of animals with negative fungal cultures in each group using Fisher's exact test or chi-square test.
-
Fungal Burden: Compare the mean CFU counts between groups using t-tests or ANOVA.
-
Histopathology: Semi-quantitative scoring of fungal elements and inflammation can be performed and analyzed statistically.
Conclusion
The guinea pig model of dermatophytosis provides a robust and clinically relevant platform for evaluating the in vivo efficacy of antifungal agents like this compound. By adhering to the detailed protocols outlined in these application notes, researchers can generate reliable and reproducible data to support the development of novel and improved therapies for superficial fungal infections. The multi-faceted evaluation approach, combining clinical, mycological, and histopathological endpoints, ensures a comprehensive assessment of therapeutic efficacy.
References
- 1. Frontiers Publishing Partnerships | Dermatopathology and the Diagnosis of Fungal Infections [frontierspartnerships.org]
- 2. Activity of this compound in experimental fungal infections of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. academic.oup.com [academic.oup.com]
- 11. EFFECTIVENESS OF ORAL TREATMENT WITH this compound IN A GUINEA PIG MODEL OF TINEA PEDIS [jstage.jst.go.jp]
- 12. Trichophyton benhamiae and T. mentagrophytes target guinea pigs in a mixed small animal stock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abvp.com [abvp.com]
- 14. Evaluation of antifungal efficacy in an optimized animal model of Trichophyton mentagrophytes-dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of this compound compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the efficacy of this compound hydrochloride nail solution in the topical treatment of dermatophytosis in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Effectiveness of oral treatment with this compound in a guinea pig model of tinea pedis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic Efficacy of Oral Administration of this compound in Guinea Pig Trichophytosis Model [jstage.jst.go.jp]
- 21. microbenotes.com [microbenotes.com]
- 22. flabslis.com [flabslis.com]
- 23. seanschepers.com [seanschepers.com]
- 24. A comparison of conventional rapid methods in diagnosis of superficial and cutaneous mycoses based on KOH, Chicago sky blue 6B and calcofluor white stains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. msjonline.org [msjonline.org]
- 26. Dermatopathology and the Diagnosis of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rfppl.co.in [rfppl.co.in]
- 28. Histopathologic Diagnosis of Fungal Infections in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Robust Quantification of Terbinafine in Fungal Culture
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of the antifungal agent Terbinafine in fungal culture media. This compound, an allylamine derivative, is a highly lipophilic compound that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Measuring its concentration in liquid culture is critical for a range of research applications, including determining minimum inhibitory concentrations (MIC), investigating mechanisms of drug resistance, and performing pharmacokinetic/pharmacodynamic (PK/PD) modeling. The complex biological matrix of fungal culture, containing secreted metabolites, proteins, and residual media components, necessitates a reliable sample preparation protocol to ensure accurate and reproducible results. This guide provides a comprehensive, step-by-step protocol for sample extraction, chromatographic separation, and method validation, designed for researchers, scientists, and drug development professionals.
Principle of the Method
The quantification of this compound is achieved using an isocratic RP-HPLC system with ultraviolet (UV) detection. The fundamental principle of this method relies on the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase.
-
Sample Extraction: The primary challenge is the isolation of this compound from the intricate fungal culture matrix. Due to its lipophilic nature, a liquid-liquid extraction (LLE) procedure is employed.[4] This process uses an organic solvent to selectively extract this compound from the aqueous culture supernatant, leaving behind interfering polar compounds. Subsequent evaporation and reconstitution in the mobile phase concentrate the analyte and ensure compatibility with the HPLC system.
-
Chromatographic Separation: The reconstituted sample is injected into the HPLC system. The stationary phase, typically an octadecyl-silica (C18) column, retains the lipophilic this compound.[5] A polar mobile phase, consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, is then pumped through the column.[6][7] By optimizing the mobile phase composition, this compound is eluted from the column as a sharp, symmetrical peak at a specific retention time, effectively separating it from other matrix components.
-
Detection and Quantification: As the eluent exits the column, it passes through a UV detector. This compound exhibits strong absorbance in the UV spectrum, with detection wavelengths commonly set between 220 nm and 284 nm.[1][5] The detector response (peak area) is directly proportional to the concentration of this compound. By comparing the peak area of the unknown sample to a standard curve generated from known concentrations, the amount of this compound in the original fungal culture can be accurately determined.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound Hydrochloride (Reference Standard, purity ≥99%)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Hexane or Ethyl Acetate (HPLC Grade, for extraction)
-
Nitrogen Gas (High Purity)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV/Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (4 or 5 decimal places)
-
pH Meter
-
Vortex Mixer
-
Centrifuge (capable of >10,000 x g)
-
Sample Evaporation System (e.g., Nitrogen evaporator with water bath)
-
Ultrasonic Bath[8]
-
Syringe Filters (0.22 µm or 0.45 µm, PTFE or Nylon)
Chromatographic Conditions
The following conditions serve as a robust starting point. Optimization may be required depending on the specific HPLC system and fungal matrix.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Buffer:Acetonitrile (65:35 v/v). Buffer: 850 mg KH₂PO₄ in 1000 mL water, pH adjusted to 3.0 with H₃PO₄.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 224 nm[7] |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
-
Rationale for Parameter Selection:
-
C18 Column: The C18 stationary phase is the industry standard for separating moderately nonpolar molecules like this compound from polar matrices.[6]
-
Mobile Phase: The combination of an acidic phosphate buffer and acetonitrile provides excellent peak shape and resolution. The acidic pH ensures that this compound, a weak base, is in its protonated form, leading to consistent retention and symmetrical peaks. Acetonitrile is a strong organic modifier that effectively elutes this compound in a reasonable time.
-
Detection Wavelength: While this compound has a λmax around 282 nm, detection at lower wavelengths like 224 nm can offer enhanced sensitivity, which is crucial when analyzing low concentrations in biological samples.[4][7]
-
Detailed Experimental Protocols
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound Hydrochloride reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Sonicate for 5-10 minutes to ensure complete dissolution.[5] This stock solution should be stored at 4°C and protected from light.
-
-
Working Standard Solutions (for Calibration Curve):
Protocol: Sample Preparation and Extraction
This protocol is designed to maximize the recovery of this compound while minimizing matrix interference. The workflow is depicted in the diagram below.
-
Sample Collection: Collect 1 mL of the fungal culture broth into a microcentrifuge tube.
-
Cell Separation: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the fungal mycelia.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube. This fraction contains the extracellular this compound.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of ethyl acetate (or hexane) to the 1 mL of supernatant.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Analyte Isolation:
-
Carefully transfer the upper organic layer to a clean glass tube. Avoid disturbing the lower aqueous layer and the interface.
-
Repeat the extraction (Step 4) on the remaining aqueous layer with a fresh 2 mL of ethyl acetate to maximize recovery, combining the organic layers.
-
-
Evaporation:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the extraction solvent.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure the complete dissolution of the extracted this compound.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
The sample is now ready for HPLC analysis.
-
Workflow Diagram: this compound Extraction from Fungal Culture
Caption: Workflow for the extraction of this compound from liquid fungal culture.
Method Validation
To ensure the reliability and trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method detects only this compound without interference from matrix components. | The peak for this compound should be pure and have no co-eluting peaks from a blank (un-dosed) culture matrix. |
| Linearity & Range | To confirm the detector response is proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the defined concentration range (e.g., 0.1-20 µg/mL).[5] |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Mean recovery should be within 98-102%. This is tested by spiking a blank matrix with known concentrations. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) should be ≤ 2% for both intra-day (repeatability) and inter-day (intermediate precision) analyses.[5] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Typically defined as a signal-to-noise ratio of 10:1. The LOQ must be precise and accurate (RSD ≤ 20%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2% when small changes are made to flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).[6] |
Data Analysis and Calculation
-
Run Sequence: Begin the analysis by injecting a blank (mobile phase), followed by the full set of calibration standards from lowest to highest concentration. Then, inject the prepared fungal culture samples. It is good practice to run a quality control (QC) standard every 10-15 injections to monitor system performance.
-
Calibration Curve: Using the chromatography data software, plot the peak area of the this compound standard injections against their corresponding known concentrations (µg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration data. The resulting equation will be in the form of y = mx + c , where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Calculate Sample Concentration: The concentration of this compound in the injected sample ('x') can be calculated from its measured peak area ('y') using the regression equation.
-
Concentration in HPLC Vial (µg/mL) = (Peak Area - y-intercept) / slope
-
-
Account for Dilution/Concentration Factor: To find the original concentration in the fungal culture, adjust for the volumes used during the extraction process.
-
Original Concentration (µg/mL) = [Vial Conc. (µg/mL) × Reconstitution Vol. (mL)] / Initial Sample Vol. (mL)
-
Using the protocol above: Original Conc. = Vial Conc. × (0.2 mL / 1.0 mL)
-
References
- 1. Analytical methods for determination of this compound hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Factorial design-assisted reversed phase-high performance liquid chromatography method for simultaneous determination of fluconazole, itraconazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. RP-HPLC method development and validation for the estimation of antifungal drug this compound HCL in bulk and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Terbinafine and its Major Metabolites in Human Plasma
Introduction
Terbinafine is a synthetic allylamine antifungal agent widely used for the treatment of dermatophyte infections of the skin and nails.[1] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[1] Following oral administration, this compound is extensively metabolized in the liver by multiple cytochrome P450 (CYP) isoenzymes, primarily CYP2C9, CYP1A2, and CYP3A4, into various metabolites.[2] The primary metabolic pathways include N-demethylation and oxidation of the tert-butyl group.[3] The resulting main metabolites found in plasma are N-desmethylthis compound and carboxythis compound. While these metabolites are considered to have no significant antifungal activity, their quantification alongside the parent drug is crucial for comprehensive pharmacokinetic and drug metabolism studies.[1][4]
This application note presents a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound, N-desmethylthis compound, and carboxythis compound in human plasma. The method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for clinical research and drug development applications.
Chemical Structures and Metabolic Pathway
This compound undergoes metabolism primarily through N-demethylation to form N-desmethylthis compound and oxidation of the tert-butyl group to form a carboxylic acid derivative, carboxythis compound.
Figure 1: Metabolic pathway of this compound.
Experimental
Materials and Reagents
-
This compound, N-desmethylthis compound, and carboxythis compound reference standards (≥98% purity)
-
This compound-d7 (internal standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
This method employs a simple and efficient protein precipitation technique, which is well-suited for high-throughput analysis.
-
Spike: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d7).
-
Precipitate: Add 300 µL of acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Figure 2: Protein precipitation workflow.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of this compound and its metabolites.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions
The following MRM transitions are monitored for the quantification and confirmation of each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 292.2 | 141.1 | 100 | 35 |
| N-desmethylthis compound | 278.3 | 141.1 | 100 | 35 |
| Carboxythis compound * | 328.2 | 141.1 | 100 | 40 |
| This compound-d7 (IS) | 299.2 | 148.1 | 100 | 35 |
Method Validation
The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analytes and IS.
-
Linearity and Range: The method should be linear over a clinically relevant concentration range. A typical range for this compound is 1 to 2000 ng/mL.[5]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration.
-
Matrix Effect: Evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by endogenous components of the plasma matrix.
-
Recovery: The efficiency of the protein precipitation extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of the analytes in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.
Data Analysis and Results
The concentration of each analyte is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Expected Performance
Based on published methods for this compound, this method is expected to achieve a lower limit of quantification (LLOQ) in the low ng/mL range, with intra- and inter-day precision and accuracy within acceptable limits.[5][6] The rapid gradient and simple sample preparation allow for a high-throughput workflow, with a sample-to-sample cycle time of approximately 5-6 minutes.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites, N-desmethylthis compound and carboxythis compound, in human plasma. The method is sensitive, specific, and employs a simple protein precipitation protocol, making it ideal for pharmacokinetic studies and therapeutic drug monitoring in a regulated bioanalytical laboratory. The provided protocols and parameters serve as a strong foundation for researchers and drug development professionals, with the understanding that the MRM transition for carboxythis compound requires user-specific optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lamisil (this compound) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of this compound (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation and Characterization of Terbinafine-Loaded Nanoparticles
<
Introduction
Terbinafine hydrochloride (TBH) is a potent, broad-spectrum allylamine antifungal agent widely used for treating dermatophyte infections.[1][2] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungicidal effects.[1][3] Despite its efficacy, topical delivery of this compound is hampered by its high lipophilicity (log P ~5.9) and very poor water solubility, which limits its penetration through the stratum corneum to the deeper skin layers where fungal infections reside.[1][2]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[4] By encapsulating this compound within a nanoparticle matrix, it is possible to enhance its bioavailability, improve skin penetration, and provide a controlled, sustained release profile.[5][6] This reduces the frequency of application and minimizes systemic toxicity. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (PCL), are particularly suitable for topical delivery as they tend to accumulate in the skin, providing a localized therapeutic effect.[7]
This application note provides a detailed, step-by-step protocol for the formulation of this compound-loaded polymeric nanoparticles using the nanoprecipitation method. It further outlines comprehensive protocols for the physicochemical characterization of the nanoparticles and in-vitro drug release studies, designed for researchers, scientists, and drug development professionals.
Pre-Formulation Analysis
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) and excipients is critical for rational formulation design.
Physicochemical Properties of this compound Hydrochloride
The key properties of TBH that influence nanoparticle formulation are summarized in the table below. Its high lipophilicity and poor aqueous solubility necessitate the use of organic solvents during formulation.[1][8]
| Property | Value | Implication for Formulation | Source |
| Molecular Weight | 327.89 g/mol | Influences drug loading calculations. | [9] |
| LogP | ~5.9 | High lipophilicity, good for encapsulation in hydrophobic polymers. | [2] |
| pKa | 7.10 | This compound is a weak base; its charge state can influence interactions. | [10][11] |
| Aqueous Solubility | Very slightly soluble (<1 mg/mL) | Requires use of organic solvents for initial dissolution. | [8][9] |
| Solubility in Solvents | Freely soluble in methanol; soluble in ethanol, acetone. | Guides the selection of the organic phase for formulation. | [9][12] |
| Melting Point | 195–198 °C | Important for thermal analysis (DSC) to confirm drug state in NPs. | [9] |
Excipient Selection Rationale
-
Polymer: Polycaprolactone (PCL) is selected for this protocol due to its biocompatibility, biodegradability, and proven efficacy in forming stable nanoparticles for drug delivery.[7] PLGA is another excellent alternative.[1][13]
-
Organic Solvent: Acetone is chosen as the organic phase (or oil phase) because both PCL and this compound are soluble in it.[1][7] It is also miscible with water, which is essential for the nanoprecipitation process.
-
Aqueous Phase Stabilizer: A non-ionic surfactant like Poloxamer 407 (P407) or Polyvinyl Alcohol (PVA) is used in the aqueous phase.[1][7] It acts as a steric stabilizer, adsorbing to the nanoparticle surface as it forms, preventing aggregation and ensuring colloidal stability.[7]
Formulation Protocol: Nanoprecipitation Method
Nanoprecipitation, also known as solvent displacement, is a simple and reproducible one-step method for preparing polymeric nanoparticles.[14] The mechanism involves the rapid diffusion of a water-miscible organic solvent (containing the polymer and drug) into an aqueous non-solvent phase, leading to the co-precipitation of the polymer and drug into a solid nanoparticle matrix.[14]
Workflow Diagram
Caption: Workflow for this compound-NP formulation via nanoprecipitation.
Materials & Equipment
-
This compound Hydrochloride (TBH)
-
Polycaprolactone (PCL)
-
Poloxamer 407 (P407)
-
Acetone (HPLC Grade)
-
Milli-Q® or ultrapure water
-
Magnetic stirrer and stir bars
-
Glass beakers and volumetric flasks
-
Syringe with a needle or a burette
-
High-speed centrifuge (for purification)
-
Lyophilizer (optional, for long-term storage)
Step-by-Step Protocol
This protocol is adapted from a published method for PCL-based this compound nanoparticles.[7]
-
Prepare the Organic Phase:
-
Weigh 50 mg of PCL and 10 mg of this compound HCl (a 20% w/w drug-to-polymer ratio).[7]
-
Dissolve both components in 25 mL of acetone in a glass beaker.
-
Gently stir or sonicate until a clear, homogenous solution is formed.
-
-
Prepare the Aqueous Phase:
-
Weigh 250 mg of Poloxamer 407 (P407).
-
Dissolve in 100 mL of Milli-Q® water to create a 0.25% (w/v) solution.
-
Place the beaker on a magnetic stirrer and stir at approximately 400-600 rpm.
-
-
Induce Nanoprecipitation:
-
Draw the organic phase into a syringe.
-
Add the organic phase dropwise into the stirring aqueous phase at a constant, slow rate (e.g., 1 mL/min).
-
Causality: The rapid diffusion of acetone into the water reduces the solvent quality for PCL and this compound, causing them to co-precipitate instantly into nanoparticles. The P407 simultaneously adsorbs to the surface, preventing aggregation.[7] A milky-white or opalescent dispersion should form immediately.
-
-
Solvent Evaporation and Purification:
-
Leave the resulting nanoparticle suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.[7]
-
(Optional but Recommended) To remove excess surfactant and non-encapsulated drug, the suspension can be purified by ultracentrifugation (e.g., 25,000 x g for 30 minutes).[7]
-
Discard the supernatant, and resuspend the nanoparticle pellet in fresh Milli-Q® water. This washing step can be repeated.
-
-
Final Formulation and Storage:
-
The final volume can be adjusted with Milli-Q® water.
-
For long-term stability, the nanoparticle suspension can be lyophilized (freeze-dried), often with a cryoprotectant like trehalose, to form a powder that can be reconstituted later.
-
Nanoparticle Characterization Protocols
Comprehensive characterization is essential to ensure the formulation meets the desired quality attributes, such as size, stability, and drug content.
Characterization Workflow
Caption: A typical workflow for the characterization of nanoparticles.
Particle Size, PDI, and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This is used to determine the hydrodynamic diameter (Z-average size) and the size distribution (Polydispersity Index, PDI). Zeta potential is a measure of the surface charge and is a key indicator of colloidal stability.[15]
-
Protocol:
-
Dilute a small aliquot of the nanoparticle suspension with Milli-Q® water to achieve a suitable scattering intensity (typically count rate between 100-500 kcps).[3]
-
Equilibrate the sample at 25°C for 120 seconds.[3]
-
Measure the particle size and PDI at a scattering angle of 173° (backscatter).[3]
-
For zeta potential, use a dedicated capillary cell and measure the electrophoretic mobility.[1][15]
-
Perform all measurements in triplicate.
-
-
Expected Results: For topical delivery, a particle size between 100-300 nm is often desirable.[1] A PDI value below 0.2 indicates a monodisperse and homogenous population.[1] While a zeta potential of ±30 mV is often cited for electrostatic stability, sterically stabilized nanoparticles (like those with P407) can be stable even with near-neutral zeta potentials.[7]
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: EE refers to the percentage of the initial drug that has been successfully entrapped within the nanoparticles. DL is the percentage of the drug's weight relative to the total weight of the nanoparticle. These are typically determined indirectly by measuring the amount of free drug in the aqueous supernatant after separating the nanoparticles.
-
Protocol:
-
Take a known volume of the nanoparticle suspension and centrifuge it at high speed (e.g., 25,000 x g, 30 min) to pellet the nanoparticles.[7]
-
Carefully collect the supernatant, which contains the non-encapsulated drug.
-
Quantify the concentration of this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] A common detection wavelength for this compound is 282 nm or 224 nm.[7][16]
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
-
Expected Results: High EE (>90%) is often achievable with this method for lipophilic drugs like this compound.[7]
Morphological Analysis
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, confirming their size, shape, and surface morphology.
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.
-
Observe the grid under a TEM at an appropriate magnification.
-
-
Expected Results: The nanoparticles should appear as discrete, spherical entities with a smooth surface. The size observed by TEM should generally correlate with the DLS measurements, although TEM measures the "dry" diameter, which is often slightly smaller than the hydrodynamic diameter from DLS.
In-Vitro Drug Release Study Protocol
-
Principle: The dialysis bag method is commonly used to assess the in-vitro release profile of a drug from a nanoparticle formulation. It simulates the release of the drug into a physiological medium over time.
-
Protocol:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but high enough to allow the free diffusion of the released drug (e.g., 10-14 kDa).
-
Pipette a known volume (e.g., 2 mL) of the this compound-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Submerge the sealed bag into a larger volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions).
-
Place the entire setup in a shaking water bath maintained at 32°C or 37°C to simulate skin or body temperature.[13]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the this compound concentration in the collected samples using HPLC.[17]
-
Plot the cumulative percentage of drug released versus time.
-
-
Expected Results: A biphasic release pattern is often observed: an initial "burst release" of drug adsorbed on the surface, followed by a slower, sustained release as the drug diffuses through the polymer matrix.[7] This sustained release is a key advantage of nanoparticle formulations.[4]
Troubleshooting and Key Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>500 nm) or High PDI (>0.3) | - Stirring speed too low.- Organic phase added too quickly.- Polymer concentration too high. | - Increase stirring speed (e.g., to 800 rpm).- Use a syringe pump for a slower, more controlled addition rate.- Decrease the polymer concentration in the organic phase. |
| Low Encapsulation Efficiency (<70%) | - Drug is too hydrophilic for the polymer.- Drug-to-polymer ratio is too high.- Rapid drug diffusion into aqueous phase. | - Use a more hydrophobic polymer.- Decrease the initial drug-to-polymer ratio (e.g., to 10% w/w).- Try a different formulation method like double emulsion for more hydrophilic drugs. |
| Particle Aggregation Over Time | - Insufficient stabilizer concentration.- Inappropriate pH or ionic strength of the medium. | - Increase the concentration of the stabilizer (e.g., P407 or PVA).- Ensure nanoparticles are stored in pure water or a low ionic strength buffer. Consider lyophilization for long-term storage. |
Conclusion
This application note provides a robust and reproducible protocol for the formulation and characterization of this compound-loaded polymeric nanoparticles using the nanoprecipitation method. The described techniques for characterization are essential for ensuring the development of a stable and effective formulation. By encapsulating this compound, these nanoparticles serve as a promising delivery system to enhance its topical application, offering the potential for improved treatment of superficial fungal infections through controlled release and increased skin deposition.[5][18]
References
- 1. avestia.com [avestia.com]
- 2. This compound | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quality by Design Guided Development of Polymeric Nanospheres of this compound Hydrochloride for Topical Treatment of Onychomycosis Using a Nano-Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 5. Potential of Nanoparticles as Permeation Enhancers and Targeted Delivery Options for Skin: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. CN120392664A - Preparation method of high-concentration this compound hydrochloride aqueous solution - Google Patents [patents.google.com]
- 9. Analytical methods for determination of this compound hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Positively Charged Polymeric Nanoparticle Reservoirs of this compound Hydrochloride: Preclinical Implications for Controlled Drug Delivery in the Aqueous Humor of Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Terbinafin-Encapsulated Solid Lipid Nanoparticles Containing Antifungal Carbopol® Hydrogel with Improved Efficacy: In Vitro, Ex Vivo and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topical Delivery of this compound HCL Using Nanogels: A New Approach to Superficial Fungal Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of this compound solid lipid nanoparticles as a topical delivery system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of Terbinafine-Treated Fungi using qPCR
Introduction: Unveiling the Fungal Response to Terbinafine at the Transcriptional Level
This compound, a cornerstone in the allylamine class of antifungal agents, exerts its potent fungicidal activity through the specific inhibition of squalene epoxidase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of fungal cell membranes.[2][4] The inhibition of squalene epoxidase leads to a dual antifungal effect: a depletion of ergosterol, which compromises cell membrane structure, and a toxic accumulation of intracellular squalene.[3][5]
While the primary mechanism of action of this compound is well-established, a deeper understanding of the downstream cellular consequences requires a nuanced investigation of the fungal transcriptional response. The advent of quantitative real-time PCR (qPCR) has provided researchers with a highly sensitive and specific tool to dissect these molecular events.[6][7] This guide provides a comprehensive framework, from experimental design to data analysis, for researchers, scientists, and drug development professionals seeking to employ qPCR for analyzing gene expression in fungi following this compound treatment.
The protocols and insights presented herein are grounded in established methodologies and aim to ensure the generation of robust, reproducible, and high-quality data, adhering to the principles of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.[2][4][6][8]
The Molecular Target: this compound and the Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a multi-step process that is highly conserved among fungi and is crucial for their viability.[4][9] this compound's target, squalene epoxidase (encoded by the ERG1 gene), catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and subsequently ergosterol.[10] By non-competitively inhibiting this enzyme, this compound triggers a cascade of events that ultimately leads to fungal cell death.[1][5]
The transcriptional response of fungi to this compound is complex and can involve:
-
Modulation of Ergosterol Biosynthesis Genes: Studies have shown that this compound treatment can lead to the downregulation of some genes in the ergosterol pathway, while paradoxically upregulating others as the fungus attempts to compensate for the ergosterol deficiency.[10]
-
Upregulation of Stress Response Genes: The accumulation of toxic squalene and the disruption of membrane homeostasis can induce a cellular stress response, leading to the increased expression of genes involved in detoxification and cell wall integrity.
-
Induction of Drug Efflux Pumps: Fungi may attempt to counteract the effects of this compound by upregulating the expression of genes encoding multidrug resistance transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families.
The following diagram illustrates the mechanism of action of this compound and its impact on the fungal cell.
Caption: this compound inhibits squalene epoxidase, disrupting ergosterol synthesis.
Experimental Workflow for Gene Expression Analysis
A successful gene expression analysis experiment requires careful planning and execution at each step. The following diagram outlines the key stages of the workflow, from fungal culture to data interpretation.
Caption: Workflow for qPCR analysis of this compound-treated fungi.
Protocols
Part 1: Fungal Culture and this compound Treatment
-
Fungal Strain and Culture Conditions:
-
Select the fungal species of interest (e.g., Aspergillus fumigatus, Candida albicans, Trichophyton rubrum).
-
Inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth, RPMI-1640) with fungal spores or cells.
-
Incubate under optimal growth conditions (temperature, agitation) until the desired growth phase (typically mid-logarithmic phase) is reached.
-
-
This compound Treatment:
-
Determine the appropriate concentration of this compound to use. This may be a sub-inhibitory concentration to study adaptive responses or a fungicidal concentration to investigate the terminal cellular events.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the fungal cultures to the desired final concentration.
-
Include a vehicle control (solvent only) for comparison.
-
Incubate the treated and control cultures for the desired time points (e.g., 1, 4, 12, 24 hours).
-
-
Mycelial Harvest:
-
Harvest fungal mycelia by filtration (for filamentous fungi) or centrifugation (for yeasts).
-
Wash the mycelia with sterile, nuclease-free water to remove residual medium.
-
Quickly blot dry the mycelia and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.
-
Store the frozen mycelia at -80°C until RNA extraction.
-
Part 2: High-Quality RNA Extraction from Fungi
The robust fungal cell wall, rich in chitin and glucans, presents a significant challenge for RNA extraction. This protocol combines mechanical disruption with a guanidinium thiocyanate-phenol-chloroform method for efficient lysis and recovery of high-quality RNA.
-
Materials:
-
Frozen fungal mycelia
-
TRIzol® reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Pre-chilled mortar and pestle or bead beater with sterile beads
-
Liquid nitrogen
-
-
Protocol:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Add the frozen fungal mycelia to the mortar and grind to a fine powder under liquid nitrogen. Alternatively, use a bead beater with appropriate lysis tubes and beads.
-
Transfer the powdered mycelia to a nuclease-free tube containing 1 mL of TRIzol® reagent.
-
Vortex vigorously for 1-2 minutes to ensure complete homogenization.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used.
-
Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new nuclease-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® used. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
DNase Treatment (Recommended):
-
To remove any contaminating genomic DNA, treat the RNA sample with a TURBO DNA-free™ Kit or similar according to the manufacturer's instructions.
-
Part 3: RNA Quality and Quantity Assessment
Adherence to the MIQE guidelines necessitates a thorough assessment of RNA quality and quantity.[3][8]
| Parameter | Method | Acceptance Criteria |
| Concentration | UV-Vis Spectrophotometry (e.g., NanoDrop) | Sufficient for downstream applications |
| Purity | A260/A280 ratio | 1.8 - 2.1 |
| A260/A230 ratio | > 1.8 | |
| Integrity | Agarose gel electrophoresis | Intact 28S and 18S rRNA bands |
| Bioanalyzer (RIN value) | RIN > 7.0 recommended |
Part 4: cDNA Synthesis (Reverse Transcription)
-
Materials:
-
High-quality total RNA
-
Reverse transcriptase (e.g., SuperScript™ IV)
-
Oligo(dT) primers and/or random hexamers
-
dNTPs
-
RNase inhibitor
-
Nuclease-free water
-
-
Protocol:
-
In a nuclease-free PCR tube, combine 1 µg of total RNA, primers, dNTPs, and nuclease-free water.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, DTT, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA/primer mixture.
-
Perform the reverse transcription reaction according to the manufacturer's recommended thermal cycling conditions.
-
Include a "no-RT" control (without reverse transcriptase) for each RNA sample to check for genomic DNA contamination in the subsequent qPCR.
-
The resulting cDNA can be stored at -20°C.
-
Part 5: Quantitative Real-Time PCR (qPCR)
-
Primer Design:
-
Design primers with a length of 18-24 nucleotides.
-
Aim for a GC content of 40-60%.
-
The melting temperature (Tm) should be between 60-65°C, with the forward and reverse primers having similar Tms.
-
The amplicon length should be between 70-200 bp for SYBR Green assays.
-
Check for potential secondary structures and primer-dimer formation using appropriate software.
-
Verify primer specificity using NCBI BLAST against the target genome.
-
-
Target and Reference Genes:
| Gene Type | Gene Name | Rationale |
| Target Gene | ERG1 (Squalene epoxidase) | Direct target of this compound. |
| Target Gene | Other ERG genes | To assess the broader impact on the ergosterol pathway. |
| Target Gene | Drug Efflux Pumps (e.g., CDR1) | To investigate mechanisms of drug resistance. |
| Reference Gene | ACT1 (Actin) | Commonly used housekeeping gene.[11] |
| Reference Gene | TUBB (Beta-tubulin) | Another widely used reference gene.[11] |
| Reference Gene | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase. |
| Reference Gene | 18S rRNA | Ribosomal RNA gene. |
Crucial Note on Reference Genes: The stability of reference gene expression must be validated for the specific fungal species and experimental conditions. It is highly recommended to test multiple candidate reference genes and use algorithms like geNorm or NormFinder to determine the most stable ones.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add diluted cDNA to each well.
-
Include the following controls:
-
No Template Control (NTC): To check for contamination.
-
No-RT Control: To confirm the absence of genomic DNA amplification.
-
-
Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification product.
-
Data Analysis: Relative Quantification using the 2-ΔΔCt Method
The 2-ΔΔCt (Livak) method is a widely used approach for calculating relative changes in gene expression from qPCR data.[1]
-
Step 1: Calculate the ΔCt for each sample.
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Step 2: Calculate the ΔΔCt.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Step 3: Calculate the fold change in gene expression.
-
Fold Change = 2-ΔΔCt
-
Example Data and Calculation:
| Sample | Gene | Ct | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | ERG1 | 22.5 | 4.5 | 0 | 1.0 |
| ACT1 | 18.0 | ||||
| This compound-Treated | ERG1 | 25.0 | 7.0 | 2.5 | 0.177 |
| ACT1 | 18.0 |
In this example, this compound treatment resulted in a 0.177-fold change in ERG1 expression, indicating downregulation.
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for investigating the transcriptional response of fungi to this compound. By combining careful experimental design, meticulous execution of protocols, and appropriate data analysis, researchers can gain valuable insights into the molecular mechanisms of this compound action, fungal stress responses, and the emergence of drug resistance. This knowledge is not only fundamental to our understanding of mycology but also critical for the development of novel antifungal strategies and the preservation of the efficacy of existing drugs. Future studies could expand upon this framework by incorporating transcriptomic approaches like RNA-seq for a more global view of gene expression changes, further elucidating the complex interplay between fungi and antifungal agents.
References
- 1. RDML - MIQE [rdml.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. Modulation of yeast Erg1 expression and this compound susceptibility by iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 9. New Reference Genes for qRT-PCR Analysis as a Potential Target for Identification of Trichophyton verrucosum in Different Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of yeast Erg1 expression and this compound susceptibility by iron bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of Reference Genes for Real-time Quantitative PCR Normalization in the Process of Gaeumannomyces graminis var. tritici Infecting Wheat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Nail Penetration Assay for Novel Terbinafine Formulations
Introduction: The Challenge of Onychomycosis and Topical Terbinafine Delivery
Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge.[1][2][3] While oral this compound is a highly effective treatment, systemic administration carries risks of side effects and drug interactions.[4][5] Topical therapy is a much safer alternative, minimizing systemic exposure and targeting the site of infection directly.[2][3] However, the nail plate is a formidable barrier, composed of densely packed keratin layers that severely limit the penetration of most topical agents.[2][6][7]
This compound is a potent allylamine antifungal that acts by inhibiting squalene epoxidase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[4][8][9] This action is fungicidal, leading to the accumulation of toxic squalene and depletion of ergosterol, which disrupts the fungal cell membrane.[4][8][9] For a topical this compound formulation to be effective, it must successfully deliver the active pharmaceutical ingredient (API) through the nail plate to the nail bed and matrix where the dermatophytes reside.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and conducting a robust in vitro nail penetration assay. This assay is a critical tool for screening and optimizing novel this compound formulations (e.g., lacquers, gels, creams) by providing quantitative data on their ability to permeate the human nail plate.
Scientific Principles of Transungual Permeation
Understanding the factors that govern drug transport across the nail is fundamental to designing both effective formulations and meaningful in vitro test systems.
-
The Nail Barrier: The nail plate is significantly thicker and less permeable than the stratum corneum.[7] It behaves like a hydrophilic gel membrane, meaning that hydration plays a critical role in its permeability.[2][6][10] Water swells the keratin network, increasing porosity and facilitating the diffusion of molecules.[10][11]
-
Physicochemical Properties of the Permeant: Drug delivery through the nail is influenced by the molecule's properties. Studies have shown that nail permeability is significantly influenced by a drug's molecular weight and is largely independent of its lipophilicity.[12] Smaller, non-ionic molecules tend to permeate more effectively than larger, ionic ones.[6][12]
-
The Role of the Formulation: The vehicle plays a crucial role in drug delivery. An effective formulation can enhance nail hydration, solubilize the drug, and may contain chemical enhancers that disrupt the keratin structure, thereby increasing drug flux.[1][2][6]
Core Experimental Workflow: From Nail to Data
The following diagram outlines the critical stages of the in vitro nail penetration assay. Each step is crucial for generating reliable and reproducible data.
Caption: Experimental workflow for the in vitro nail penetration assay.
Detailed Protocols and Methodologies
This section provides a step-by-step guide to performing the assay. Adherence to these protocols is essential for ensuring the trustworthiness and validity of the results.
Materials and Equipment
-
Nail Source: Healthy human cadaver toenails or fingernails (ethically sourced).
-
Equipment:
-
Vertical Franz Diffusion Cells (e.g., 5-9 mm orifice diameter).[13][14]
-
Multi-channel magnetic stir plate with temperature control.[13]
-
Digital calipers or micrometer for nail thickness measurement.
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.[15]
-
Analytical balance, vortex mixer, sonicator, centrifuge.
-
-
Reagents & Consumables:
-
Novel this compound formulations for testing.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
HPLC-grade methanol, acetonitrile, and water.[15]
-
This compound Hydrochloride reference standard.
-
Syringes and 0.45 µm syringe filters.
-
Protocol 1: Human Nail Plate Preparation
-
Sourcing and Storage: Obtain human cadaver nails from a reputable tissue bank. Store frozen at -20°C or below until use.
-
Cleaning: Thaw nails at room temperature. Gently clean the nail surface with a soft brush and 70% ethanol to remove any debris or surface lipids.
-
Clipping: Carefully clip the nails to a size that will completely cover the orifice of the Franz diffusion cell (e.g., 1x1 cm squares). Discard any nails with visible damage or abnormalities.
-
Thickness Measurement: Use a digital micrometer to measure the thickness of each nail clipping at three different points. Calculate the average thickness and record it. Only use nails within a consistent thickness range (e.g., 0.8 - 1.2 mm for toenails) to reduce variability.
-
Hydration: Immerse the prepared nail clippings in deionized water or PBS (pH 7.4) for at least 24 hours at room temperature.[14] Hydration is a critical step to mimic the in vivo state and increase permeability.[6][11]
Protocol 2: Franz Diffusion Cell Assay
-
Cell Setup: Assemble the Franz diffusion cells.[16] Fill the receptor chamber with a suitable receptor fluid (e.g., PBS pH 7.4), ensuring it is degassed to prevent bubble formation.[16]
-
Expert Insight: The receptor fluid must maintain "sink conditions," meaning its volume is large enough and the drug is sufficiently soluble that the concentration of the drug never exceeds 10% of its saturation solubility.[17] This ensures that the rate of permeation is driven by the formulation and the nail barrier, not by the saturation of the receptor phase.
-
-
Temperature Control: Place the cells in the magnetic stirrer block and connect to a circulating water bath to maintain the nail surface temperature at 32 ± 1°C, mimicking physiological conditions.[16][18]
-
Nail Mounting: Carefully remove a hydrated nail from the soaking solution and gently blot the surface dry. Mount the nail between the donor and receptor chambers of the Franz cell, with the dorsal (top) side facing the donor chamber. Clamp the cells securely to ensure a leak-proof seal.[16]
-
Equilibration: Allow the system to equilibrate for 30-60 minutes.
-
Formulation Application: Accurately apply a finite dose of the novel this compound formulation to the nail surface in the donor chamber (e.g., 5-10 mg/cm²).[19] The amount should be consistent across all cells.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 200-300 µL) of the receptor fluid through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.[16]
-
Assay Termination: At the end of the experiment (e.g., 48 or 72 hours), dismantle the cells.
-
Wash the surface of the nail with a suitable solvent to recover any un-penetrated formulation.
-
Disassemble the nail and analyze it for drug content to understand drug retention within the nail plate.
-
Rinse the donor and receptor chambers to complete the mass balance calculation.
-
Analytical Method: Quantification of this compound
Accurate quantification of this compound in the receptor fluid is paramount. HPLC with UV detection is a common and reliable method.
HPLC Method Parameters (Example)
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)[15] |
| Mobile Phase | Methanol:Water (e.g., 95:5 v/v)[15] or Acetonitrile:Phosphate Buffer |
| Flow Rate | 1.0 - 1.2 mL/min[15] |
| Detection Wavelength | 223 nm, 224 nm, or 282 nm[20][21][22] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25°C[23] |
Method Validation: The analytical method must be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure trustworthy results.[20][23]
Data Analysis and Interpretation
The primary goal is to determine the permeation profile of this compound from each formulation.
-
Calculate Cumulative Amount: For each time point, calculate the cumulative amount of this compound that has permeated into the receptor chamber, correcting for the amounts removed during previous sampling.
-
Plot Permeation Profile: Plot the cumulative amount of permeated drug per unit area (µg/cm²) against time (hours).
-
Determine Steady-State Flux (Jss): The slope of the linear portion of the permeation profile represents the steady-state flux (Jss), typically expressed in µg/cm²/h.[17]
-
Calculate Permeability Coefficient (Kp): The permeability coefficient can be calculated if the concentration of the drug in the donor formulation (Cd) is known and constant:
-
Kp = Jss / Cd
-
The results allow for direct comparison between different formulations. A higher flux and permeability coefficient indicate superior nail penetration and a more promising formulation for clinical development.
Mechanism of Action of this compound
To understand the therapeutic goal, it is crucial to visualize the mechanism of action of this compound within the target fungal cell.
Caption: this compound inhibits squalene epoxidase, leading to cell death.
References
- 1. Drug delivery to the nail following topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Patents on Permeation Enhancers for Drug Delivery Through Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transungual (Nail) Drug Delivery - Michniak Laboratory for Drug Delivery [sites.rutgers.edu]
- 4. This compound: a review of its use in onychomycosis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rjtcsonline.com [rjtcsonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro permeation of several drugs through the human nail plate: relationship between physicochemical properties and nail permeability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. Improving Transungual Permeation Study Design by Increased Bovine Hoof Membrane Thickness and Subsequent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. alterlab.co.id [alterlab.co.id]
- 17. Assessment of the nail penetration of antifungal agents, with different physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. ijnrd.org [ijnrd.org]
- 23. xisdxjxsu.asia [xisdxjxsu.asia]
Troubleshooting & Optimization
Technical Support Center: Strategies to Mitigate Terbinafine Efflux Pump Activity in Fungi
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to counteract Terbinafine resistance mediated by fungal efflux pumps. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your data accurately, and overcome common challenges in this critical area of antifungal research.
Introduction: The this compound Resistance Challenge
This compound, an allylamine antifungal, is a cornerstone in treating dermatophyte infections. Its fungicidal activity stems from the specific inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] This inhibition leads to a toxic accumulation of squalene and a depletion of ergosterol, compromising fungal cell membrane integrity and ultimately causing cell death.[2][3]
However, the emergence of this compound-resistant fungal strains, particularly in Trichophyton species, poses a significant clinical challenge.[3][4][5] While mutations in the target enzyme, squalene epoxidase (SQLE gene), are a primary mechanism of resistance, another significant contributor is the overexpression of efflux pumps.[1][3][4] These membrane transporters, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively expel this compound from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[6][7][8] This guide focuses on strategies to mitigate the activity of these efflux pumps to restore this compound's efficacy.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the investigation of this compound efflux pump activity.
Q1: What are the primary efflux pumps implicated in this compound resistance in fungi?
A1: The primary efflux pumps involved in this compound resistance belong to two major superfamilies:
-
ATP-Binding Cassette (ABC) Transporters: These pumps utilize ATP hydrolysis to energize the transport of a wide range of substrates, including this compound. In pathogenic fungi like Candida albicans and Aspergillus fumigatus, well-characterized ABC transporters such as Candida Drug Resistance 1 and 2 (CDR1, CDR2) are known to contribute to multidrug resistance. Studies have also implicated ABC transporters in azole resistance in Trichophyton rubrum, and their role in this compound efflux is an active area of investigation.[9]
-
Major Facilitator Superfamily (MFS) Transporters: These transporters utilize the proton motive force to expel drugs. The MFS transporter Mdr1 has been identified as a key player in fluconazole resistance in Candida albicans and its role in this compound resistance is also being explored.[8][10] Recent research suggests that overexpression of MFS transporter genes is associated with this compound resistance in Trichophyton spp., especially in isolates without SQLE mutations.[11]
Q2: How can I determine if this compound resistance in my fungal isolate is due to efflux pump activity?
A2: A multi-pronged approach is recommended:
-
Synergy Testing with Efflux Pump Inhibitors (EPIs): Perform checkerboard assays to assess the synergistic effect of known EPIs with this compound. A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of a sub-inhibitory concentration of an EPI suggests the involvement of efflux pumps.
-
Fluorescent Dye Accumulation/Efflux Assays: Utilize fluorescent substrates of efflux pumps, such as Rhodamine 6G or Nile Red, to measure intracellular accumulation and efflux.[12] Fungal cells overexpressing efflux pumps will exhibit lower intracellular fluorescence. The addition of an EPI should increase fluorescence accumulation.
-
Gene Expression Analysis: Quantify the expression levels of known ABC and MFS transporter genes (e.g., CDR1, CDR2, MDR1) using quantitative real-time PCR (qRT-PCR).[10] Upregulation of these genes in resistant isolates compared to susceptible ones is a strong indicator of efflux-mediated resistance.
Q3: What are some common efflux pump inhibitors (EPIs) I can use in my experiments?
A3: Several compounds have been shown to inhibit fungal efflux pumps. It's crucial to include positive controls in your experiments.
| Efflux Pump Inhibitor | Target Pump Family (Primarily) | Comments |
| Verapamil | ABC | A well-known calcium channel blocker with off-target effects on fungal efflux pumps. |
| Cyclosporin A | ABC | An immunosuppressant that also inhibits ABC transporters. |
| FK506 (Tacrolimus) | ABC | Another calcineurin inhibitor with synergistic activity with antifungals.[10] |
| Milbemycins | ABC | A class of antiparasitic agents showing promise as fungal EPIs.[13] |
| Natural Products | ABC and MFS | Compounds like curcumin, berberine, and certain flavonoids have demonstrated EPI activity.[14][15][16] |
Q4: My qRT-PCR results show no significant upregulation of known efflux pump genes, but I still suspect efflux activity. What could be the reason?
A4: There are several possibilities:
-
Novel or Uncharacterized Transporters: The fungus may be utilizing efflux pumps that have not yet been characterized or are not included in your qRT-PCR panel.
-
Post-Transcriptional Regulation: Efflux pump activity can be regulated at the post-transcriptional level, such as through protein stability or localization, which would not be detected by qRT-PCR.[17]
-
Mutations in Transcription Factors: Mutations in transcription factors that regulate efflux pump gene expression can lead to their constitutive overexpression.[18][19] Investigating the sequence of these regulatory genes may be necessary.
-
Other Resistance Mechanisms: It's also possible that other resistance mechanisms are at play, either alone or in combination with low-level efflux activity. These could include alterations in the drug target or reduced drug uptake.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at mitigating this compound efflux.
Issue 1: Inconsistent MIC Results in Checkerboard Assays
-
Possible Cause 1: Inoculum Preparation. Inconsistent inoculum size can significantly affect MIC values.
-
Solution: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the cell suspension to a specific optical density and verify with cell counting.
-
-
Possible Cause 2: Drug Instability. this compound or the EPI may be unstable under the experimental conditions.
-
Solution: Prepare fresh drug solutions for each experiment. Protect stock solutions from light and store them at the recommended temperature.
-
-
Possible Cause 3: Inappropriate EPI Concentration. The EPI concentration may be too high, causing growth inhibition on its own, or too low to have a synergistic effect.
-
Solution: Determine the MIC of the EPI alone first. In the checkerboard assay, use a range of sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 x MIC).
-
Issue 2: High Background Fluorescence in Dye Accumulation Assays
-
Possible Cause 1: Autofluorescence. Fungal cells can exhibit natural fluorescence.
-
Solution: Include a control group of unstained cells to measure and subtract the background autofluorescence.
-
-
Possible Cause 2: Non-specific Dye Binding. The fluorescent dye may be binding to the cell wall or other cellular components.
-
Solution: Optimize the dye concentration and incubation time. Perform washing steps with a suitable buffer (e.g., PBS) to remove unbound dye.
-
-
Possible Cause 3: Dye Toxicity. High concentrations of the fluorescent dye can be toxic to the cells, affecting their viability and pump activity.
-
Solution: Perform a viability assay (e.g., with propidium iodide) to ensure that the dye concentration used is not affecting cell viability.
-
Issue 3: Poor Efficacy of a Novel Efflux Pump Inhibitor
-
Possible Cause 1: Inhibitor Specificity. The novel inhibitor may not be effective against the specific efflux pumps overexpressed in your fungal strain.
-
Possible Cause 2: Compound Permeability. The inhibitor may not be able to penetrate the fungal cell wall and membrane to reach its target.
-
Solution: Investigate the physicochemical properties of the compound. Consider chemical modifications to improve its permeability.
-
-
Possible Cause 3: Inhibitor is a Substrate. The compound may be a substrate for the efflux pump itself, being actively transported out of the cell.
-
Solution: Perform competitive inhibition assays with known substrates to investigate this possibility.
-
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to determine the synergistic interaction between this compound and a potential efflux pump inhibitor.
Materials:
-
96-well microtiter plates
-
Fungal culture in the logarithmic growth phase
-
RPMI-1640 medium (or other appropriate fungal growth medium)
-
This compound stock solution
-
EPI stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Adjust the fungal cell suspension to a final concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis.
-
Prepare serial twofold dilutions of the EPI along the y-axis.
-
-
Inoculate Plate: Add the standardized fungal inoculum to each well.
-
Incubate: Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.
-
Determine MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
Calculate Fractional Inhibitory Concentration Index (FICI):
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FICI = FIC of this compound + FIC of EPI
-
-
Interpret Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Protocol 2: Real-Time Efflux Assay using Rhodamine 6G
This protocol measures the real-time efflux of the fluorescent dye Rhodamine 6G from fungal cells.
Materials:
-
Fungal culture
-
PBS (Phosphate Buffered Saline)
-
Glucose
-
Rhodamine 6G stock solution
-
Efflux pump inhibitor (EPI)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest fungal cells in the mid-log phase, wash with PBS, and resuspend in PBS without glucose to de-energize the cells.
-
Dye Loading: Incubate the de-energized cells with Rhodamine 6G for 30-60 minutes at room temperature in the dark to allow for dye accumulation.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Initiate Efflux: Resuspend the dye-loaded cells in PBS containing glucose to energize the efflux pumps.
-
Monitor Fluorescence: Immediately begin monitoring the decrease in intracellular fluorescence over time using a fluorometer or by capturing images with a fluorescence microscope.
-
Inhibitor Treatment: In a parallel experiment, add the EPI along with glucose to a sample of dye-loaded cells and monitor fluorescence. A slower decrease in fluorescence compared to the control (glucose only) indicates inhibition of efflux.
Visualizing the Mechanisms and Workflows
This compound Efflux Mechanism
Caption: Mechanism of this compound action and efflux pump-mediated resistance.
Experimental Workflow for Screening Efflux Pump Inhibitors
Caption: A streamlined workflow for the identification and validation of novel efflux pump inhibitors.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. This compound Resistance in Dermatophytes: A French Multicenter Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotechmedjournal.com [biotechmedjournal.com]
- 8. MFS multidrug transporters in pathogenic fungi: do they have real clinical impact? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Post-transcriptional Control of Antifungal Resistance in Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
Terbinafine Topical Formulation Stability: A Technical Support Center
Welcome to the Technical Support Center for improving the stability of Terbinafine in topical formulations. This resource is designed for researchers, scientists, and drug development professionals actively engaged in creating robust and effective topical products containing this compound. Here, we move beyond simple protocols to provide in-depth, evidence-based guidance rooted in chemical principles and formulation science. Our goal is to empower you to diagnose, troubleshoot, and resolve stability challenges you may encounter during your development lifecycle.
Table of Contents
-
Understanding this compound's Instability: The "Why" Before the "How"
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for this compound in topical formulations?
-
How does pH influence the stability of this compound?
-
What is the role of antioxidants in preventing this compound degradation?
-
Can chelating agents improve the stability of my formulation?
-
How do I select the appropriate packaging for my this compound topical product?
-
-
Troubleshooting Guide: A Symptom-Based Approach
-
Issue 1: Assay of this compound Decreases Over Time
-
Issue 2: Discoloration or pH Shift in the Formulation
-
Issue 3: Formation of Impurities or Degradants
-
-
Experimental Protocols
-
Protocol 1: pH-Stability Profiling of a this compound Cream
-
Protocol 2: Evaluating the Efficacy of Antioxidants
-
-
References
Understanding this compound's Instability: The "Why" Before the "How"
This compound, a synthetic allylamine antifungal agent, is inherently susceptible to degradation, primarily through oxidative pathways. The tertiary amine and the double bonds in its structure are the main sites of chemical instability. Understanding these vulnerabilities is the first step in designing a stable formulation. The primary degradation products are often N-oxides, which can compromise the potency and safety of the final product.
Factors that can accelerate the degradation of this compound in a topical formulation include:
-
pH: The solubility and stability of this compound are highly pH-dependent.
-
Oxidizing Agents: Exposure to atmospheric oxygen or the presence of oxidative excipients can initiate degradation.
-
Metal Ions: Trace metal ions can catalyze oxidative reactions.
-
Light: Photodegradation can also be a contributing factor.
The following diagram illustrates the key factors influencing this compound's stability.
Caption: Key factors influencing the stability of this compound in topical formulations.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound in topical formulations?
The primary degradation pathway for this compound in topical formulations is oxidation. The tertiary amine group in the this compound molecule is particularly susceptible to oxidation, leading to the formation of this compound N-oxide as the major degradation product. This process can be accelerated by the presence of oxygen, metal ions, and light.
How does pH influence the stability of this compound?
The pH of a topical formulation is a critical parameter that significantly impacts the stability of this compound. This compound is an amine salt (this compound Hydrochloride) and its solubility is pH-dependent. While a lower pH can improve solubility, it may not be optimal for stability. Generally, a slightly acidic to neutral pH range is preferred for topical formulations to ensure both stability and skin compatibility. It is crucial to perform a pH-stability profile for your specific formulation to identify the optimal pH.
What is the role of antioxidants in preventing this compound degradation?
Antioxidants play a crucial role in preventing the oxidative degradation of this compound. They act as sacrificial agents, being preferentially oxidized over the active pharmaceutical ingredient (API). Common antioxidants used in topical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). The choice and concentration of the antioxidant should be optimized based on the specific formulation composition and potential for interaction with other excipients.
Can chelating agents improve the stability of my formulation?
Yes, chelating agents can significantly improve the stability of this compound formulations. Trace metal ions, such as iron and copper, can act as catalysts for oxidative degradation. Chelating agents, like ethylenediaminetetraacetic acid (EDTA) and its salts, sequester these metal ions, rendering them unable to participate in the degradation reactions. The inclusion of a chelating agent is a common strategy to enhance the long-term stability of products containing oxidation-prone APIs like this compound.
How do I select the appropriate packaging for my this compound topical product?
The selection of appropriate packaging is a critical final step in ensuring the stability of your this compound topical product. Given this compound's sensitivity to light and oxygen, packaging that offers protection from both is essential. Opaque or amber-colored containers are recommended to prevent photodegradation. For oxygen-sensitive formulations, airless pump dispensers or aluminum tubes are superior to jars or wide-mouthed containers as they minimize headspace and exposure to atmospheric oxygen upon use.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common stability issues encountered during the development of this compound topical formulations.
Issue 1: Assay of this compound Decreases Over Time
Possible Causes:
-
Oxidative degradation of this compound.
-
Interaction with incompatible excipients.
-
Inappropriate pH of the formulation.
-
Exposure to light or oxygen.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a decrease in this compound assay over time.
Issue 2: Discoloration or pH Shift in the Formulation
Possible Causes:
-
Degradation of this compound or other excipients.
-
Interaction between formulation components.
-
Microbial contamination.
Troubleshooting Steps:
-
Characterize the Discoloration: Is it a yellowing, browning, or other color change? This can provide clues about the nature of the degradation.
-
Monitor pH: A significant drift in pH can indicate a chemical reaction is occurring.
-
Evaluate Excipient Compatibility: Conduct a systematic study of the compatibility of this compound with each excipient in the formulation.
-
Assess Preservative Efficacy: If microbial contamination is suspected, perform a preservative efficacy test (PET).
Issue 3: Formation of Impurities or Degradants
Possible Causes:
-
Oxidative degradation of this compound.
-
Hydrolysis (if water is present in the formulation).
-
Photodegradation.
Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques such as HPLC-MS to identify the structure of the degradant. Knowing the impurity (e.g., this compound N-oxide) confirms the degradation pathway.
-
Implement Protective Measures: Based on the identified pathway, implement the appropriate protective measures as outlined in the FAQ section (e.g., add antioxidants for oxidation, protect from light for photodegradation).
-
Stress Testing: Conduct forced degradation studies (e.g., exposure to high temperature, humidity, light, and oxidizing agents) to proactively identify potential degradation pathways and develop a stability-indicating analytical method.
Experimental Protocols
Protocol 1: pH-Stability Profiling of a this compound Cream
Objective: To determine the optimal pH for the stability of this compound in a cream formulation.
Methodology:
-
Prepare several batches of the this compound cream, adjusting the pH of each batch to a different value (e.g., 4.5, 5.5, 6.5, 7.5) using a suitable buffering system (e.g., citrate buffer).
-
Package the samples in inert containers and place them on an accelerated stability study (e.g., 40°C / 75% RH).
-
At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples from each batch.
-
Assay the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of remaining this compound against time for each pH value. The pH that shows the least degradation over time is the optimal pH for the formulation.
Data Presentation:
| pH | Initial Assay (%) | 1 Month Assay (%) | 2 Month Assay (%) | 3 Month Assay (%) |
| 4.5 | 100.0 | 98.2 | 96.5 | 94.1 |
| 5.5 | 100.0 | 99.5 | 98.9 | 98.2 |
| 6.5 | 100.0 | 99.1 | 98.3 | 97.5 |
| 7.5 | 100.0 | 97.5 | 95.1 | 92.3 |
Protocol 2: Evaluating the Efficacy of Antioxidants
Objective: To determine the most effective antioxidant for stabilizing this compound in a gel formulation.
Methodology:
-
Prepare a control batch of the this compound gel without any antioxidant.
-
Prepare several experimental batches of the gel, each containing a different antioxidant (e.g., BHT 0.1%, Tocopherol 0.1%, Sodium Metabisulfite 0.1%) at a fixed concentration.
-
Expose all batches to an oxidative stress condition (e.g., by bubbling oxygen through the formulation or adding a small amount of hydrogen peroxide).
-
Store the samples under accelerated stability conditions.
-
At regular intervals, measure the concentration of this compound and the primary degradant (e.g., this compound N-oxide).
-
The antioxidant that results in the lowest formation of the degradant and the highest remaining concentration of this compound is the most effective for the formulation.
Technical Support Center: Enhancing Terbinafine Penetration for Onychomycosis Research
Welcome to the technical support center dedicated to advancing research in onychomycosis treatment. This guide provides in-depth troubleshooting, FAQs, and validated protocols for scientists and researchers focused on enhancing the transungual delivery of terbinafine. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome the formidable barrier of the human nail plate.
Section 1: Foundational Science - Understanding the Nail Barrier
Before troubleshooting experimental failures, it is critical to understand the nature of the challenge. The nail plate is a dense, multi-layered keratin structure, notoriously impermeable to most topical agents.[1]
Q1: Why is the nail plate such a significant barrier to drug delivery?
A1: The nail plate's resistance stems from several factors:
-
Dense Keratin Network: It is composed of highly cross-linked keratin fibers, creating a very low-porosity structure.[2]
-
Low Lipid Content: Unlike the stratum corneum of the skin, the nail has a very low lipid content, making it a hydrophilic barrier. This limits the penetration of lipophilic drugs like this compound (LogP 5.9).[3][4]
-
Thickness: The nail plate can be 250 to 600 µm thick, presenting a long and tortuous diffusion path for any permeant.[3]
-
Low Hydration: In its natural state, the nail has a low water content, which further restricts molecular mobility within the keratin matrix.
Q2: What is the primary mechanism by which permeation enhancers are thought to work on the nail?
A2: Most chemical and physical enhancement strategies work by disrupting the nail's structural integrity. This is primarily achieved through two mechanisms:
-
Hydration and Swelling: Agents like urea and salicylic acid increase the water content of the nail plate.[5] This hydration swells the keratin matrix, creating larger pores and making the structure less dense, which facilitates drug diffusion.[2][5]
-
Keratin Disruption: Some chemical enhancers, particularly those containing sulfhydryl groups like thioglycolic acid, work by cleaving the disulfide bonds that give keratin its rigidity.[2][6] This action irreversibly increases the porosity of the nail plate.[2]
Q3: Does the fungal infection itself alter nail permeability to this compound?
A3: This is a point of ongoing research. While one might assume that fungal degradation of the nail would increase permeability, studies have shown that this is not always the case. Fungal elements can create channels, but they can also create a biofilm that may impede drug penetration.[7] Furthermore, some research suggests that this compound's high affinity for keratin can lead to it being sequestered within the nail plate, reducing its bioavailability at the deeper nail bed where the infection resides.[8] One study found no significant difference in this compound permeation between healthy and onychomycosis-infected nails.[9]
Section 2: Troubleshooting In Vitro & Ex Vivo Nail Permeation Studies
The Franz diffusion cell is the gold standard for in vitro permeation testing.[3][10] However, its application to hard tissues like nails presents unique challenges that can lead to high data variability.
Q4: My permeation results for this compound are highly variable between nail samples. What are the common causes?
A4: High inter-donor variability is the most common issue in nail permeation studies.[11]
-
Biological Variation: Nail thickness, density, and curvature vary significantly between individuals.[11] It is crucial to measure and record the thickness of each nail clipping and normalize the flux data for thickness to reduce variability.[11]
-
Inconsistent Hydration: The hydration state of the nail dramatically affects its permeability.[5] Ensure a consistent and documented pre-hydration protocol (e.g., 24 hours in phosphate-buffered saline) for all nail samples before mounting them in the Franz cells.[3]
-
Lateral Diffusion: Unlike skin, the hard nail plate does not form a perfect seal in the Franz cell. This can allow the formulation to diffuse laterally, beyond the defined orifice area of the cell, leading to an overestimation of permeation. Using specialized nail adapters can help mitigate this issue.[12][13]
Q5: I am detecting zero or negligible this compound in the receptor fluid, even after 72 hours. What should I check?
A5: This is a frequent and frustrating problem, often related to the lipophilic nature of this compound and the barrier integrity.
-
Sink Conditions: this compound is poorly soluble in aqueous buffers. If the concentration in the receptor fluid approaches its solubility limit, the concentration gradient—the driving force for diffusion—will be eliminated. To maintain "sink conditions," consider adding a solubilizing agent like ethanol (up to 40% v/v) or a surfactant to the receptor medium.[3]
-
Analytical Sensitivity: The amount of this compound permeating the nail is often extremely low. Your analytical method (typically HPLC-UV or LC-MS) must be sensitive enough to detect concentrations in the low ng/mL range.[14] Verify your method's Limit of Quantification (LOQ).[15]
-
Air Bubbles: An air bubble trapped beneath the nail in the receptor chamber will effectively halt permeation in that area.[16] Be meticulous when filling the cells and visually inspect for bubbles before starting the experiment.
-
Formulation Issues: The drug may not be effectively released from your formulation. Conduct release studies using a synthetic membrane (e.g., regenerated cellulose) to confirm that the formulation is not the rate-limiting factor.[3]
Q6: My ex vivo model using bovine hoof membranes gives different results compared to human nail clippings. Why?
A6: While bovine hoof is a commonly used and accepted surrogate for human nail due to its similar keratin structure, there are key differences.[17][18] It is generally more permeable than human nail, which can lead to an overestimation of drug delivery.[3] It is essential to characterize the thickness and morphology of the bovine hoof sections used.[3] For preclinical screening, bovine hoof is an excellent tool, but final pre-clinical validation should ideally be performed on human cadaver nails to provide the most clinically relevant data.[12][17]
Experimental Workflow: In Vitro Nail Permeation Study
The following diagram outlines a robust workflow for conducting a nail permeation experiment using Franz diffusion cells.
Caption: Workflow for In Vitro Nail Permeation Studies.
Section 3: Troubleshooting Enhancement Techniques
Chemical Enhancers
Q7: I'm using urea as a keratolytic agent, but the enhancement effect is lower than expected. What can I do?
A7: The efficacy of keratolytic agents like urea is highly dependent on concentration and contact time.
-
Optimize Concentration: While high concentrations of urea (>20%) are effective, they can also cause excessive nail softening and damage.[5] Perform a dose-response study to find the optimal concentration that balances enhancement with maintaining nail integrity.
-
Consider Combination Therapy: Urea primarily works by hydration.[2] Its effect can be synergistic with enhancers that work via a different mechanism. For example, combining urea with a disulfide bond disruptor like N-acetylcysteine or thioglycolic acid can yield significantly greater enhancement.[19]
-
pH of Formulation: The pH of your vehicle can influence the activity of some enhancers and the ionization state of this compound. Although nail permeation itself is not highly pH-dependent, formulation stability and drug solubility are.[11] Ensure your formulation pH is optimized for both.
| Class of Chemical Enhancer | Mechanism of Action | Examples | Common Issues |
| Keratolytic Agents | Increase hydration, swell keratin matrix, denature keratin.[2][5] | Urea, Salicylic Acid | Potential for nail damage at high concentrations; slow onset of action. |
| Sulfhydryl Compounds | Irreversibly cleave keratin disulfide bonds, increasing porosity.[2] | N-acetylcysteine, Thioglycolic Acid | Pungent odor; potential for skin irritation if contact occurs. |
| Solvents | Alter nail hydration state and may modify nail surface.[6] | Ethanol, Propylene Glycol | Dehydrating effect of some organic solvents can be counterproductive.[2] |
Physical Enhancement Techniques
Physical methods aim to bypass the nail barrier by creating micro-channels or using energy to drive the drug into the nail.
Q8: I'm experimenting with nail microporation (e.g., micro-drilling or lasers), but see limited improvement in this compound delivery.
A8: Creating pores is only half the battle; the formulation must be optimized to take advantage of them.
-
Formulation Viscosity: A highly viscous gel may not effectively fill the micro-channels. Consider developing a lower-viscosity formulation, such as a microemulsion or solution, that can flow into the pores.[20][21]
-
Channel Depth and Density: The effectiveness of this technique depends on creating a sufficient number of channels that penetrate deep into the nail plate.[21] Verify the depth and density of your pores using microscopy. Fractional CO2 lasers have shown promise in creating controlled micro-channels.[2]
-
Combination with Chemical Enhancers: Pre-treating the nail with a chemical enhancer can soften the keratin, making the microporation process more efficient and further increasing permeability.[2]
Q9: My iontophoresis setup is not enhancing this compound delivery. What could be wrong?
A9: Iontophoresis uses an electric current to drive charged molecules across a barrier.[22][23]
-
Drug Charge: this compound is a weak base. For efficient cathodal iontophoresis (delivery from the negative electrode), the formulation's pH must be acidic enough to ensure the majority of this compound molecules are positively charged (protonated). Check the pKa of this compound and adjust your formulation pH accordingly.
-
Current Density: Too low a current density will not provide sufficient driving force. Too high a current can cause nail damage or electrodegradation of the drug. Typical current densities for transungual delivery are in the range of 0.1-0.5 mA/cm².[22]
-
Electrode Placement: Ensure good contact between the electrode, the drug formulation, and the nail surface. Any air gaps will disrupt the electrical circuit.
Troubleshooting Logic for Low Permeation
Caption: Troubleshooting flowchart for low permeation.
Section 4: Protocols & Methodologies
Protocol 4.1: In Vitro Nail Permeation using Franz Diffusion Cells
This protocol provides a standardized method for assessing the permeation of this compound through human nail clippings.
-
Nail Preparation:
-
Source healthy human toenail clippings. Clean them by sonicating in distilled water for 15 minutes to remove debris.
-
Allow nails to air dry completely. Measure the thickness of the central portion of each nail using a digital micrometer. Discard nails with cracks or irregularities.
-
Hydrate the selected nail clippings in phosphate-buffered saline (PBS, pH 7.4) for 24 hours at room temperature.[13]
-
-
Franz Cell Setup:
-
Prepare the receptor medium (e.g., PBS with 40% ethanol to ensure sink conditions).[3] Degas the medium by sonication or vacuum.
-
Fill the receptor chamber of the Franz diffusion cell, ensuring no air bubbles are present.
-
Carefully mount the hydrated nail clipping onto a nail adapter or directly between the donor and receptor chambers. Clamp securely.
-
Equilibrate the cells in a circulating water bath to maintain a temperature of 32°C.[16]
-
-
Dosing and Sampling:
-
Apply a precise amount of the this compound formulation (e.g., 20 µL/cm²) to the dorsal surface of the nail in the donor chamber.
-
Seal the donor chamber with parafilm to prevent evaporation.
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 200 µL) from the receptor sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[16]
-
-
Sample Analysis:
-
At the end of the experiment, dismount the nail. Wash the surface to remove excess formulation.
-
Extract the this compound that has accumulated within the nail plate using an appropriate solvent and mechanical homogenization or digestion (e.g., with 1M NaOH).[13]
-
Quantify the concentration of this compound in the receptor fluid samples and the nail extract using a validated HPLC-UV or LC-MS/MS method.[9][15]
-
-
Data Calculation:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
References
- 1. Novel Drug Delivery Strategies for the Treatment of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Chemical and Physical Enhancers for Transungual Delivery of Amorolfine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Transungual Permeation Study Design by Increased Bovine Hoof Membrane Thickness and Subsequent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the nail penetration of antifungal agents, with different physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Recent Patents on Permeation Enhancers for Drug Delivery Through Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. ONYCHOMYCOSIS: A Review of New and Emerging Topical and Device-based Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An investigation of how fungal infection influences drug penetration through onychomycosis patient’s nail plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. researchgate.net [researchgate.net]
- 12. Lateral Drug Diffusion in Human Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for determination of this compound hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alterlab.co.id [alterlab.co.id]
- 17. Ex vivo nail infection as an effective preclinical method for screening of new topical antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of Bovine Nail Membranes as In Vitro Model for Onychomycosis Infected by Trichophyton Species [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced this compound topical delivery to the nail by new formulation-microporation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid Treatment of Subungual Onychomycosis Using Controlled Micro Nail Penetration and this compound Solution - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Iontophoresis to Overcome the Challenge of Nail Permeation: Considerations and Optimizations for Successful Ungual Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Terbinafine Animal Model Infection Studies
Introduction: The Challenge of Variability in Preclinical Antifungal Research
Terbinafine, a potent allylamine antifungal, is a cornerstone for treating dermatophyte infections. Its efficacy is primarily due to the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The resulting accumulation of squalene within the fungal cell is cytotoxic, leading to cell death.[1][2] However, translating this potent in vitro activity into consistent and reproducible in vivo results in animal models can be challenging. Researchers frequently encounter high variability in infection severity, treatment outcomes, and fungal burden measurements. This guide provides a structured, in-depth approach to troubleshooting and mitigating these common sources of variability, ensuring the generation of robust and reliable preclinical data.
This technical center is organized into key areas of experimental design, moving from the drug itself to the host, the pathogen, and finally, the methods of assessment. By understanding the causality behind each experimental choice, researchers can design self-validating systems that enhance data integrity and trustworthiness.
Section 1: The Drug - this compound Formulation and Administration
Variability often begins with the drug itself. This compound is highly lipophilic, which complicates the preparation of stable, homogenous formulations for oral administration and can significantly impact bioavailability.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound-treated group shows high variability and no significant improvement over the vehicle control. What could be wrong with my drug formulation?
A1: This is a classic sign of poor drug bioavailability. This compound hydrochloride's lipophilic nature means it does not readily dissolve in aqueous solutions. If not properly suspended, the drug can precipitate out of solution, leading to inaccurate dosing or poor absorption from the GI tract.
-
Causality: When administered via oral gavage, a poorly formulated suspension can lead to drug crystals sedimenting in the syringe or stomach, preventing absorption. What you administer is not what the animal absorbs. Oral bioavailability in animal models can be low and variable, further compounding this issue.[3]
-
Troubleshooting Steps:
-
Vehicle Selection: Avoid using only water. A common and effective vehicle is 0.5% methylcellulose in sterile water. The methylcellulose acts as a suspending agent to ensure a more uniform drug concentration. Some studies have also successfully used 2% ethanol as a solvent before suspension.[4]
-
Formulation Check (Self-Validation): Before each dosing session, vortex the suspension vigorously. Immediately after, pipette a small aliquot (5-10 µL) onto a microscope slide and examine it. You should see fine, evenly dispersed particles. The presence of large crystals or clumps indicates a failed suspension that must be remade.
-
Dosing Technique: Ensure the suspension is continuously agitated (e.g., on a stir plate) during the dosing procedure to prevent settling between animals.
-
Q2: What is a reliable starting dose for this compound in a guinea pig dermatophytosis model?
A2: Dosing can vary significantly between animal models due to differences in metabolism and pharmacokinetics.[3][5][6] For guinea pig models of dermatophytosis, oral doses typically range from 10 to 40 mg/kg/day.[7][8] It is crucial to consult literature specific to your model and infection type. A dose-ranging study is highly recommended as a first step in your experimental plan.
| Animal Model | Typical Oral Dose Range (mg/kg/day) | Key Pharmacokinetic Considerations | Reference(s) |
| Guinea Pig | 10 - 40 | Well-established model for dermatophytosis. Good correlation with human clinical outcomes. | [7][8] |
| Mouse | 20 - 400 | High doses may be required for systemic infections like pneumocystosis, with variable efficacy reported. | [4] |
| Rat | 50 - 250 | Used in systemic infection models; PK/PD can differ from mice. This compound is extensively distributed to adipose and skin tissues. | [4][9] |
| Dog | 30 - 35 | Achieves plasma concentrations sufficient to treat systemic and subcutaneous mycoses. | [6] |
| Cat | 30 | Oral bioavailability is relatively low (~31%) likely due to first-pass metabolism. | [3] |
Section 2: The Host - Animal Model and Husbandry
The choice of animal model and its management are critical determinants of infection establishment and consistency. The guinea pig is considered a gold-standard model for dermatophytosis because the clinical and pathological features often mimic human disease.[10][11]
Frequently Asked Questions (FAQs)
Q1: I'm seeing inconsistent infection take-rates in my guinea pigs. Some develop severe lesions, while others have minimal signs. Why?
A1: Inconsistent infection establishment is often linked to three key factors: the skin preparation method, the host's immune status, and the animal's environment.
-
Causality & Troubleshooting:
-
Skin Abrasion: To establish a robust infection, the stratum corneum barrier must be breached. However, overly aggressive abrasion can cause ulcers and inflammation that confound the interpretation of infection-related lesions.[10] The goal is uniform, superficial trauma. Tape stripping (applying and removing adhesive tape 3-4 times) is a reproducible method to disrupt the barrier without causing significant injury.[10][12] Shaving with a razor is also common but must be done carefully.[12][13]
-
Immune Response: A healthy animal's immune system will naturally try to clear the infection, leading to variability and sometimes spontaneous healing.[10] Ensure all animals are of a similar age, are immunocompetent, and are sourced from a reliable vendor to minimize genetic variability. House animals individually after infection to prevent cross-contamination or fighting that could alter skin integrity.
-
Husbandry: Stress from shipping, improper housing, or temperature fluctuations can impact the immune system. A proper acclimatization period (at least 7 days) is mandatory before starting any experimental procedures.
-
Q2: Should I use occlusion (covering the infection site) after inoculation?
A2: The use of occlusion is debated and depends on the fungal strain and study goals. Some studies report that occlusion can enhance reproducibility, especially with lower inoculum sizes.[10] However, other researchers have found no advantage or even a weakening of the infection with occlusion in guinea pig models.[10][12][13] For consistency, it is best to choose one method (occluded or non-occluded) and use it for all animals in a study. Non-occluded methods are often preferred for simplicity and to better mimic a natural infection course.[10]
Section 3: The Pathogen - Inoculum and Infection Procedure
The fungal inoculum is a living reagent. Its preparation and application are major sources of potential error.
Frequently Asked Questions (FAQs)
Q1: How do I ensure my fungal inoculum is consistent from one experiment to the next?
A1: Standardization of the inoculum is paramount. This involves controlling the fungal strain, growth phase, and concentration.
-
Causality & Troubleshooting:
-
Strain Integrity: Use a well-characterized strain from a reputable source (e.g., ATCC). Passage the strain minimally to avoid attenuation or changes in virulence. It's good practice to perform an in vitro susceptibility test (e.g., broth microdilution following CLSI M62 guidelines) on your working stock to confirm its this compound MIC before starting a large in vivo study.[14] this compound resistance, while historically rare, is emerging in some dermatophyte species.[15][16]
-
Inoculum Preparation: Grow the dermatophyte (e.g., Trichophyton mentagrophytes) on a standard medium like Sabouraud Dextrose Agar for a consistent period (e.g., 14 days) to allow for sporulation.[17] Harvest spores and hyphal fragments by gently scraping the colony surface into sterile saline.
-
Quantification: The final concentration is critical. An inoculum of 1x10^7 CFU/mL is commonly reported as optimal for inducing clear lesions in guinea pigs without being overly aggressive.[10] Quantify the suspension using a hemocytometer and validate the count with serial dilutions and plate counts.
-
Diagram: Experimental Workflow for Dermatophytosis Model
This diagram outlines the critical steps and decision points in a typical this compound efficacy study.
Caption: Workflow for a this compound guinea pig dermatophytosis study.
Section 4: The Assessment - Endpoints and Data Interpretation
How you measure the outcome is as important as how you set up the experiment. Using subjective or non-validated endpoints will introduce significant variability.
Frequently Asked Questions (FAQs)
Q1: My clinical lesion scores are highly subjective and vary between technicians. How can I make this more quantitative?
A1: This is a common problem. A standardized scoring system is essential. Furthermore, clinical scores should always be paired with a quantitative mycological endpoint.
-
Causality & Troubleshooting:
-
Standardized Clinical Scoring: Implement a clear, semi-quantitative scoring system. For example, grade redness, scaling, and crusting on separate 0-4 scales, where 0 is normal and 4 is severe. All technicians must be trained on this system using standardized photos to calibrate their scoring.
-
Quantitative Mycological Endpoints: The "gold standard" is determining the fungal burden in the tissue. This provides an objective measure of drug efficacy.
-
CFU Counting: Homogenize a skin biopsy from the lesion site and perform serial dilutions for plating. While widely used, this method only detects viable, culturable fungi and can be variable.[18][19]
-
Quantitative PCR (qPCR): This method measures fungal DNA in the tissue homogenate and is often more sensitive and reproducible than CFU counting.[20][21][22] It detects both viable and non-viable organisms but provides a robust measure of total fungal biomass.
-
-
Histopathology: Staining skin sections with Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) allows for visualization of fungal elements within the tissue, providing qualitative confirmation of infection and host inflammatory response.[17][20]
-
Diagram: Troubleshooting Logic for Poor Efficacy
Use this decision tree to diagnose common issues when this compound treatment fails to produce the expected effect.
Caption: Troubleshooting logic for inconsistent this compound efficacy.
Section 5: Standardized Protocols
Protocol 1: Preparation and Validation of this compound Oral Suspension
-
Objective: To prepare a homogenous and stable 10 mg/mL suspension of this compound HCl for oral gavage.
-
Materials:
-
This compound HCl powder
-
Low-viscosity methylcellulose
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
50 mL sterile conical tube
-
-
Procedure:
-
Prepare a 0.5% (w/v) methylcellulose vehicle: Add 0.25 g of methylcellulose to 50 mL of sterile water. Heat slightly and stir until fully dissolved. Allow to cool to room temperature.
-
Weigh the required amount of this compound HCl for your final concentration (e.g., 250 mg for a 10 mg/mL concentration in 25 mL of vehicle).
-
Add the this compound powder to the 0.5% methylcellulose vehicle in the conical tube.
-
Vortex vigorously for 2 minutes to break up any large clumps.
-
Place the tube on a magnetic stir plate and stir continuously for at least 30 minutes at room temperature.
-
-
Self-Validation/QC:
-
Immediately after stirring, draw 10 µL of the suspension and place it on a clean microscope slide.
-
Observe under 10x or 20x magnification.
-
Pass Criteria: The suspension should appear as a uniform field of fine particles with no visible large crystals or aggregates.
-
Fail Criteria: Presence of large, needle-like crystals or significant clumping. If failed, the suspension must be discarded and remade.
-
Keep the suspension on the stir plate during the entire animal dosing procedure.
-
Protocol 2: Fungal Burden Quantification by qPCR
-
Objective: To quantify T. mentagrophytes DNA from infected skin tissue.
-
Materials:
-
Skin biopsy punch (4 mm)
-
Bead-beating tubes
-
Tissue homogenizer
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
qPCR master mix (SYBR Green or probe-based)
-
Primers specific for a fungal gene (e.g., ITS region).
-
-
Procedure:
-
Sample Collection: Euthanize the animal and collect a 4 mm skin biopsy from the center of the lesion. Weigh the tissue.
-
Homogenization: Place the tissue in a bead-beating tube with lysis buffer from the DNA extraction kit. Homogenize according to the manufacturer's protocol until the tissue is fully disrupted.
-
DNA Extraction: Proceed with the DNA extraction protocol, including any steps for fungal cell wall lysis (e.g., enzymatic digestion or mechanical disruption). Elute the DNA in a clean, nuclease-free buffer.
-
qPCR:
-
Prepare a standard curve using known concentrations of purified fungal genomic DNA.
-
Set up qPCR reactions containing the extracted sample DNA, qPCR master mix, and specific primers.
-
Run the qPCR assay using a standard thermal cycling protocol.
-
-
Analysis: Quantify the amount of fungal DNA in each sample by comparing its Ct value to the standard curve. Normalize the result to the initial weight of the tissue biopsy (e.g., fungal DNA ng per mg of tissue).
-
References
- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. Single dose pharmacokinetics of this compound in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound in Mouse and Rat Models of Pneumocystis carinii Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound pharmacokinetics after single dose oral administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of this compound in experimental fungal infections of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Once daily administration of this compound to guinea-pigs with experimental dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically Based Pharmacokinetic Model for this compound in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. testinglab.com [testinglab.com]
- 15. Intrinsic resistance to this compound among human and animal isolates of Trichophyton mentagrophytes related to amino acid substitution in the squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Quantitation of pulmonary fungal burden in Paracoccidioides brasiliensis-infected mice by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In-Vivo Efficacy Analysis of Terbinafine and Itraconazole in a Preclinical Dermatophytosis Model
This guide provides a comprehensive comparison of the efficacy of two leading oral antifungal agents, terbinafine and itraconazole, in the context of a preclinical dermatophytosis model. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of each compound, presents key in-vitro susceptibility data, and culminates in a detailed analysis of their comparative performance in a validated guinea pig model of trichophytosis. The objective is to offer a robust, data-driven resource for informed decision-making in antifungal drug research and development.
Introduction: The Challenge of Dermatophytosis
Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is caused by a group of fungi known as dermatophytes. These infections are a significant global health concern, affecting a substantial portion of the world's population. The most common causative genera are Trichophyton, Microsporum, and Epidermophyton. While topical therapies are often sufficient for localized infections, systemic treatment is frequently necessary for more extensive or recalcitrant cases, such as tinea capitis and onychomycosis. This compound, an allylamine, and itraconazole, a triazole, are two of the most widely utilized oral agents for these indications. Understanding their comparative efficacy in a controlled experimental setting is crucial for optimizing therapeutic strategies and guiding the development of novel antifungal agents.
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms by which this compound and itraconazole exert their antifungal effects are fundamental to understanding their differential efficacy. Both drugs target the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane, but at different enzymatic steps.
This compound acts by inhibiting squalene epoxidase, an enzyme that catalyzes the conversion of squalene to lanosterol.[1][2] This inhibition leads to a deficiency in ergosterol and a toxic accumulation of intracellular squalene, resulting in fungal cell death.[3] This fungicidal action is a key characteristic of this compound against dermatophytes.[4]
Itraconazole , on the other hand, inhibits lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme.[5][6] This enzyme is responsible for the conversion of lanosterol to ergosterol. By blocking this step, itraconazole disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.[7] Itraconazole is generally considered to be fungistatic against dermatophytes.[7]
Figure 1: Mechanisms of Action of this compound and Itraconazole.
In Vitro Susceptibility: A Quantitative Comparison
The in vitro activity of an antifungal agent is a critical preliminary indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a drug that prevents visible growth of a microorganism.
| Antifungal Agent | Dermatophyte Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Trichophyton mentagrophytes | 0.0313 | 0.25 | [8] |
| Trichophyton rubrum | ≤0.03 - 0.5 | 0.25 | [9][10] | |
| Itraconazole | Trichophyton mentagrophytes | 0.0313 - 0.125 | 0.25 | [8][10] |
| Trichophyton rubrum | 0.0313 | 0.25 | [8] |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
The data indicates that both this compound and itraconazole demonstrate potent in vitro activity against common dermatophyte species.[8] However, it is important to note that MIC values can vary between studies and isolates, and emerging resistance, particularly to this compound, has been reported.[11][12]
In Vivo Comparative Efficacy: The Guinea Pig Dermatophytosis Model
To provide a more clinically relevant comparison, a well-established guinea pig model of dermatophytosis was utilized.[13] This model allows for the evaluation of drug efficacy in a living system, taking into account pharmacokinetic and pharmacodynamic factors.
Experimental Protocol: Guinea Pig Model of Trichophytosis
A standardized protocol for inducing and evaluating dermatophytosis in guinea pigs is essential for reproducible results.
Figure 2: Experimental Workflow for the Guinea Pig Dermatophytosis Model.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult guinea pigs are selected and allowed to acclimatize to the laboratory environment for a minimum of one week.
-
Infection Site Preparation: An area on the dorsum of the guinea pig is carefully clipped free of hair. The skin is then gently abraded to facilitate fungal invasion.
-
Fungal Inoculation: A standardized suspension of Trichophyton mentagrophytes arthrospores (e.g., 1 x 10^7 cells) is applied to the abraded skin surface.
-
Treatment Initiation: Oral treatment with this compound or itraconazole commences at a predetermined time point post-infection, simulating either prophylactic or therapeutic use.
-
Efficacy Evaluation: The efficacy of the treatment is assessed through several parameters:
-
Clinical Scoring: The severity of skin lesions (e.g., erythema, scaling, crusting) is graded on a standardized scale.
-
Mycological Culture: Skin scrapings from the infected area are cultured on a suitable medium (e.g., Sabouraud Dextrose Agar) to determine the presence or absence of viable fungi.
-
Hair Root Invasion Test (HIT): A semi-quantitative method to assess the extent of fungal invasion of the hair follicles.[9][10]
-
Auricular Skin Temperature Test (STT): Measurement of skin temperature as an indicator of inflammation.[9][10]
-
Comparative Efficacy Data
A pivotal preclinical study directly compared the oral efficacy of this compound and itraconazole in a guinea pig model of trichophytosis.[9][10] The key findings are summarized below.
Table 2: Comparative Oral Efficacy in a Prophylactic Guinea Pig Model
| Antifungal Agent | Infecting Organism | ED50 (mg/kg) |
| This compound | T. mentagrophytes | 2.8 |
| Itraconazole | T. mentagrophytes | 10.7 |
| This compound | T. rubrum | 7.3 |
| Itraconazole | T. rubrum | >16 |
ED50 is the dose required to protect 50% of the inoculated animals.[9][10]
In a prophylactic setting, this compound demonstrated a significantly lower ED50 compared to itraconazole against both T. mentagrophytes and T. rubrum, indicating greater potency in preventing infection.[9][10]
Table 3: Comparative Oral Efficacy in a Therapeutic Guinea Pig Model
| Antifungal Agent | Infecting Organism | ED50 (mg/kg) |
| This compound | T. mentagrophytes | 12.3 |
| Itraconazole | T. mentagrophytes | >40 |
ED50 is the curative dose for 50% of the animals.[9][10]
In a therapeutic model, where treatment was initiated after the establishment of infection, this compound again showed superior efficacy with a markedly lower curative dose compared to itraconazole.[9][10]
Discussion and Conclusion
The experimental data from the preclinical dermatophytosis model provides compelling evidence for the superior in vivo efficacy of this compound compared to itraconazole for the treatment of infections caused by Trichophyton species. This aligns with this compound's fungicidal mechanism of action against dermatophytes, which likely contributes to a more rapid and complete eradication of the infecting organism.[4]
While both drugs are effective in clinical practice, the preclinical data suggests that this compound may offer a more potent and faster-acting therapeutic option for dermatophytosis. These findings are supported by some clinical studies that have shown higher mycological cure rates with this compound, particularly in onychomycosis. However, other clinical comparisons in tinea corporis and tinea cruris have shown comparable or even superior efficacy for itraconazole, highlighting the multifactorial nature of clinical outcomes.[8]
It is imperative for researchers and drug development professionals to consider these preclinical findings in the context of the specific dermatophyte species, the site of infection, and the desired therapeutic endpoint. The guinea pig model of dermatophytosis remains a valuable tool for the primary screening and evaluation of novel antifungal agents, providing a robust platform for comparative efficacy studies.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Efficacy of oral this compound versus itraconazole in treatment of dermatophytic infection of skin - A prospective, randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antifungal efficacy in an optimized animal model of Trichophyton mentagrophytes-dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effectiveness of oral treatment with this compound in a guinea pig model of tinea pedis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicmed.org [academicmed.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The efficacy of orally applied this compound, itraconazole and fluconazole in models of experimental trichophytoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of fluconazole and this compound nanoparticles on the treatment of dermatophytosis induced by Trichophyton mentagrophytes in guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. ijord.com [ijord.com]
- 13. Efficacy of oral this compound versus itraconazole in treatment of dermatophytic infection of skin – A prospective, randomized comparative study - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Terbinafine and Novel Chemical Entities Against Aspergillus fumigatus
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Persistent Challenge of Aspergillus fumigatus
Aspergillus fumigatus, a ubiquitous filamentous fungus, remains a primary cause of invasive fungal infections, particularly in immunocompromised individuals. Invasive aspergillosis (IA) is associated with high morbidity and mortality, creating a continuous demand for effective antifungal therapies.[1] The emergence of resistance to existing antifungal agents, such as the azoles, further complicates clinical management and underscores the urgent need for novel therapeutic strategies.[1] This guide provides an in-depth in vitro comparison of the established antifungal, Terbinafine, against a new generation of chemical entities demonstrating promising activity against A. fumigatus. By examining their mechanisms of action and comparative efficacy data, we aim to provide a valuable resource for researchers engaged in antifungal drug discovery and development.
This compound: An Established Allylamine with Variable Efficacy
This compound belongs to the allylamine class of antifungals. Its primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.
While highly effective against dermatophytes, the in vitro activity of this compound against Aspergillus fumigatus has been shown to be variable and, in some cases, inferior to other antifungal agents like itraconazole and amphotericin B.[2][3] Studies have reported a wide range of Minimum Inhibitory Concentrations (MICs) for this compound against A. fumigatus, with some indicating potent activity (MIC90 of 1.6 µg/mL) while others show significantly higher values (Geometric Mean MIC of 19.03 µg/mL).[2][4][5] This variability highlights the need for alternative or synergistic therapeutic options. Interestingly, this compound has demonstrated synergistic interactions when combined with triazoles or amphotericin B against Aspergillus species in vitro, suggesting a potential role in combination therapy.[6][7]
New Chemical Entities: A New Frontier in Anti-Aspergillus Drug Development
In response to the challenges posed by A. fumigatus, the drug development pipeline has produced several novel chemical entities with unique mechanisms of action and potent in vitro activity. This guide will focus on three promising candidates: Olorofim (F901318), Ibrexafungerp, and VL-2397.
Olorofim (F901318): A Novel Orotomide
Olorofim is a first-in-class antifungal agent from the orotomide class. It exhibits a novel mechanism of action by targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[8][9] This distinct target means that Olorofim's efficacy is not affected by existing azole resistance mechanisms. In vitro studies have demonstrated its potent and consistent activity against a broad range of Aspergillus species, including azole-resistant A. fumigatus isolates.[8][10][11] Geometric mean MICs for Olorofim against both wild-type and resistant A. fumigatus strains are consistently low, typically ranging from 0.025 to 0.058 mg/L.[10]
Ibrexafungerp: A Triterpenoid Glucan Synthase Inhibitor
Ibrexafungerp is a novel, orally available triterpenoid that inhibits the (1,3)-β-D-glucan synthase enzyme, a critical component in the synthesis of the fungal cell wall.[12][13] While it shares the same target as the echinocandin class of antifungals, Ibrexafungerp has a distinct binding site, which may account for its activity against some echinocandin-resistant strains. It has shown encouraging in vitro results against a wide array of Aspergillus species, including cryptic species that are often difficult to treat.[12][13] Ibrexafungerp has demonstrated low geometric mean minimal effective concentrations (MECs) against both azole-susceptible (0.040 mg/L) and azole-resistant (0.056-0.092 mg/L) A. fumigatus strains.[12]
VL-2397: A Siderophore-Like Antifungal
VL-2397 is a cyclic hexapeptide with a unique mechanism of entry into fungal cells. It mimics siderophores, iron-chelating molecules, and is actively transported into the fungal cell via the siderophore iron transporter 1 (Sit1).[14] This targeted delivery mechanism is specific to fungal cells, as mammalian cells lack this transporter.[14] Once inside, VL-2397 exerts its antifungal effect through an as-yet-undisclosed intracellular target.[14] It has demonstrated rapid fungicidal activity in vitro against Aspergillus species, including azole-resistant strains.[15][16] The MIC90 values for VL-2397 against A. fumigatus are reported to be ≤2 mg/liter.[17]
Comparative In Vitro Efficacy: A Data-Driven Overview
The following table summarizes the in vitro activity of this compound and the new chemical entities against Aspergillus fumigatus, based on published MIC and MEC data. It is important to note that direct head-to-head comparative studies for all compounds are not always available, and testing methodologies (CLSI vs. EUCAST) can influence results.
| Compound | Class | Mechanism of Action | A. fumigatus MIC/MEC Range (µg/mL) | Key Findings |
| This compound | Allylamine | Squalene epoxidase inhibitor | Highly variable; MIC90 reported from 1.6 to a GM MIC of 19.03[2][4][5] | Activity against A. fumigatus is inconsistent. Shows synergistic effects with other antifungals.[6][7] |
| Olorofim (F901318) | Orotomide | Dihydroorotate dehydrogenase (DHODH) inhibitor | GM MIC: 0.025 - 0.058[10] | Potent and consistent activity against wild-type and azole-resistant strains.[8][10][11] |
| Ibrexafungerp | Triterpenoid | (1,3)-β-D-glucan synthase inhibitor | GM MEC: 0.040 - 0.092[12] | Active against a broad range of Aspergillus species, including cryptic and resistant strains.[12][13] |
| VL-2397 | Siderophore-like Peptide | Fungal-specific cell uptake, unknown intracellular target | MIC90: ≤ 2[17] | Rapid fungicidal activity against both azole-susceptible and resistant isolates.[15][16] |
Experimental Protocols: A Guide to In Vitro Susceptibility Testing
To ensure reproducible and comparable results in antifungal susceptibility testing, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.1 provide reference methods for broth dilution testing of filamentous fungi.[1][3]
Broth Microdilution Assay (Adapted from CLSI M38)
This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Aspergillus fumigatus.
1. Inoculum Preparation:
- Culture A. fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days to encourage conidiation.
- Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
- Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
2. Antifungal Agent Preparation:
- Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared A. fumigatus conidial suspension.
- Include a drug-free growth control well and a fungus-free sterility control well.
- Incubate the plates at 35°C for 48-72 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
Visualizing Mechanisms and Workflows
Ergosterol Biosynthesis Pathway and Antifungal Targets
Caption: Key enzymatic targets of this compound and Azoles in the fungal ergosterol biosynthesis pathway.
In Vitro Antifungal Susceptibility Testing Workflow
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungals.
Conclusion and Future Directions
The in vitro data presented in this guide clearly indicate that while this compound may have a role, potentially in combination therapies, its standalone efficacy against Aspergillus fumigatus is inconsistent. In contrast, new chemical entities such as Olorofim, Ibrexafungerp, and VL-2397 demonstrate potent and consistent in vitro activity against a broad range of A. fumigatus isolates, including those resistant to current first-line treatments. Their novel mechanisms of action represent a significant advancement in the fight against invasive aspergillosis.
For researchers and drug development professionals, these findings highlight the importance of continued investigation into these and other novel compounds. Further studies, including in vivo efficacy models and clinical trials, are essential to translate these promising in vitro results into tangible clinical benefits for patients suffering from invasive aspergillosis. The continued exploration of compounds with unique cellular targets is paramount to overcoming the challenge of antifungal resistance.
References
- 1. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of this compound against Aspergillus species in comparison with those of itraconazole and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic interaction of this compound with triazoles or amphotericin B against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro activity of olorofim against Aspergillus fumigatus sensu lato clinical isolates: activity is retained against isolates showing resistance to azoles and/or amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. First-in-Human Phase 1 Study To Assess Safety, Tolerability, and Pharmacokinetics of a Novel Antifungal Drug, VL-2397, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First-in-Human Phase 1 Study To Assess Safety, Tolerability, and Pharmacokinetics of a Novel Antifungal Drug, VL-2397, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to Validating Terbinafine Target Engagement in Fungal Cells: CETSA vs. Biochemical Squalene Epoxidase Assay
For researchers, scientists, and drug development professionals in mycology and infectious disease, unequivocally demonstrating that a compound engages its intended target within a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of two robust methodologies for validating the target engagement of the antifungal agent Terbinafine: the Cellular Thermal Shift Assay (CETSA®) and the classical biochemical squalene epoxidase activity assay.
This compound, a widely used allylamine antifungal, functions by specifically inhibiting squalene epoxidase (Erg1), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3][4] This inhibition leads to a depletion of ergosterol, which is essential for fungal cell membrane integrity, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[3][4][5] While the mechanism is well-established, confirming that novel analogs or formulations of this compound effectively engage squalene epoxidase in the complex milieu of a fungal cell remains a critical experimental step.
This guide will dissect the principles, protocols, and data interpretation for both CETSA and a biochemical approach, offering field-proven insights to help you select the most appropriate method for your research objectives.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the direct assessment of drug-target engagement in intact cells or tissue lysates.[6][7] The core principle is that when a ligand, such as this compound, binds to its target protein (squalene epoxidase), it confers thermal stability to the protein.[8][9] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates treated with and without the drug across a temperature gradient, we can quantify the amount of soluble target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the drug is direct evidence of target engagement.[8][9]
Visualizing the CETSA Workflow
Caption: CETSA workflow for this compound target engagement.
Detailed Experimental Protocol for this compound CETSA in Candida albicans
This protocol is optimized for a common fungal pathogen, Candida albicans.
1. Cell Culture and Treatment:
-
Grow C. albicans (e.g., SC5314) in YPD broth to mid-log phase (OD600 ≈ 0.8).
-
Harvest cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cell pellet in fresh YPD medium and divide into two main treatment groups: Vehicle (DMSO) and this compound (e.g., 10 µM).
-
Incubate for 1 hour at 30°C with shaking. The rationale for this incubation is to allow for sufficient drug uptake and binding to the intracellular target.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., 40, 45, 50, 55, 60, 65, 70°C).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C. This rapid heating and cooling cycle is critical for inducing denaturation of unbound proteins while minimizing other cellular stress responses.
3. Cell Lysis and Protein Extraction:
-
Immediately after cooling, pellet the cells by centrifugation.
-
Resuspend the cell pellets in a lysis buffer (e.g., PBS with a protease inhibitor cocktail).
-
Lyse the cells using mechanical disruption, such as bead beating with glass beads, which is highly effective for the tough cell walls of fungi.
-
Perform lysis on ice to prevent protein degradation.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step is crucial to pellet the heat-induced aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
5. Quantification of Soluble Squalene Epoxidase:
-
Normalize the total protein concentration of each supernatant using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against squalene epoxidase (Erg1).
-
Quantify the band intensities using densitometry.
Isothermal Dose-Response (ITDR) CETSA
To determine the potency of this compound in a cellular context, an Isothermal Dose-Response (ITDR) experiment is performed.[7]
1. Protocol Modification:
-
Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM).
-
Heat all samples at a single, fixed temperature. This temperature should be chosen from the initial melt curve, typically one that results in about 50-80% protein aggregation in the vehicle-treated sample.
-
Process and quantify the remaining soluble squalene epoxidase as described above.
2. Data Analysis:
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50, which represents the concentration of this compound required to stabilize 50% of the target protein.
Methodology 2: Biochemical Squalene Epoxidase Activity Assay
An alternative and more traditional approach is to directly measure the enzymatic activity of squalene epoxidase in the presence and absence of the inhibitor. This method provides functional data on target engagement.
Visualizing the Ergosterol Biosynthesis Pathway
Caption: this compound inhibits squalene epoxidase in the ergosterol pathway.
Detailed Experimental Protocol for Squalene Epoxidase Activity Assay
This protocol is based on the preparation of fungal microsomes, where squalene epoxidase is localized.[10]
1. Preparation of Fungal Microsomes:
-
Grow C. albicans to mid-log phase and harvest the cells.
-
Spheroplast the cells using an enzyme cocktail (e.g., zymolyase) to remove the cell wall.
-
Gently lyse the spheroplasts in a hypotonic buffer with protease inhibitors.
-
Perform differential centrifugation: first, a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Enzyme Activity Assay:
-
The assay measures the conversion of a radiolabeled substrate, [14C]-squalene, to [14C]-2,3-oxidosqualene and subsequently to [14C]-ergosterol.
-
Prepare reaction mixtures containing the microsomal fraction, NADPH, FAD, and a range of this compound concentrations (or vehicle).
-
Pre-incubate the mixtures to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [14C]-squalene.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
3. Product Extraction and Quantification:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the lipids (squalene, lanosterol, ergosterol) using an organic solvent like hexane.
-
Separate the different lipid species using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the spots corresponding to squalene and the downstream sterols using a scintillation counter or phosphorimager.
4. Data Analysis:
-
Calculate the percentage of squalene conversion for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
Comparative Analysis: CETSA vs. Biochemical Assay
| Feature | Cellular Thermal Shift Assay (CETSA) | Biochemical Squalene Epoxidase Assay |
| Principle | Ligand binding induces thermal stabilization of the target protein.[8][9] | Measures the catalytic activity of the target enzyme and its inhibition.[10] |
| Biological Context | Physiologically Relevant: Performed in intact cells, accounting for cell permeability, efflux pumps, and intracellular cofactors.[7][11] | In Vitro: Uses isolated microsomal fractions, which may not fully replicate the cellular environment. |
| Readout | Direct Binding: Provides direct evidence of physical interaction between the drug and the target. | Functional Consequence: Measures the functional outcome of drug binding (enzyme inhibition). |
| Quantitative Data | EC50: Represents target engagement potency within the cell. | IC50: Represents the inhibitory potency on the isolated enzyme. |
| Throughput | Can be adapted for higher throughput (e.g., 96-well format).[12][13] | Generally lower throughput due to the multi-step extraction and separation process. |
| Requirements | Requires a specific and high-quality antibody for the target protein. | Requires a radiolabeled substrate and specialized equipment for its detection. |
| Self-Validation | The thermal shift itself is a self-validating indicator of a binding event. | Inhibition of the specific enzymatic conversion validates the mechanism of action. |
Conclusion and Recommendations
Both CETSA and biochemical activity assays are powerful, self-validating systems for confirming this compound's engagement with squalene epoxidase. The choice between them depends on the specific research question.
-
CETSA is the superior choice for validating target engagement in a physiologically relevant context. It answers the crucial question: "Does my compound reach and bind to its target inside a living fungal cell?" This is paramount in early-stage drug discovery for ranking compounds based on their cellular potency (EC50) and confirming the mechanism of action for observed antifungal activity.
-
The biochemical assay is invaluable for detailed mechanistic studies of enzyme kinetics and for screening compounds based on their direct inhibitory effect on the enzyme (IC50). It provides a clean, in vitro system to understand the mode of inhibition (e.g., competitive, non-competitive) without the complexities of cellular uptake and metabolism.
For a comprehensive validation of a novel this compound analog, an ideal approach would be to use both methods orthogonally. A strong correlation between a low IC50 in the biochemical assay and a low EC50 from the ITDR-CETSA provides the highest degree of confidence in the compound's target engagement and cellular efficacy. This dual approach ensures both scientific integrity and a robust data package for advancing drug development programs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide: Dissecting Fungal Responses to Terbinafine and Azoles
In the landscape of antifungal therapeutics, Terbinafine and azoles stand as mainstays, both targeting the vital ergosterol biosynthesis pathway.[1][2] While their ultimate goal is the disruption of fungal cell membrane integrity, their distinct mechanisms of action precipitate divergent cellular stress responses and, consequently, unique transcriptomic signatures.[3][4] This guide provides an in-depth comparative analysis of the transcriptomic landscapes of fungi under this compound and azole treatment, synthesizing findings from various studies and proposing a standardized experimental framework for direct comparative analysis. This resource is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced fungal responses to these critical antifungal agents.
Distinct Mechanisms Targeting a Common Pathway
Ergosterol is an indispensable component of the fungal cell membrane, governing its fluidity, permeability, and the function of membrane-bound proteins.[1][2] Both this compound, an allylamine, and azoles, a broad class of antifungal agents, inhibit ergosterol synthesis, but at different enzymatic steps.[5][6] This fundamental difference is the primary driver of their distinct downstream effects.
This compound specifically inhibits squalene epoxidase, the enzyme that catalyzes the conversion of squalene to squalene-2,3-epoxide.[3][6][7] This leads to a dual fungicidal effect: the depletion of ergosterol and the toxic accumulation of intracellular squalene, which disrupts cell membrane function and cell wall synthesis.[3][8]
Azoles , on the other hand, target lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes), a cytochrome P450 enzyme that acts later in the pathway.[4][9][10][11] Inhibition of this enzyme leads to ergosterol depletion and the accumulation of toxic 14α-methylated sterols.[10][12]
This divergence in the point of pathway inhibition is crucial. The accumulation of different sterol precursors—squalene in the case of this compound and 14α-methylated sterols for azoles—triggers distinct cellular stress signals and adaptive responses.
Caption: Ergosterol Biosynthesis Pathway and Drug Targets.
Comparative Transcriptomic Analysis: A Synthesis of Findings
Direct comparative transcriptomic studies between this compound and azoles are not abundant in the literature. However, by synthesizing the results of individual studies on each drug, a comparative picture emerges.
| Feature | This compound Treatment | Azole Treatment |
| Primary Target Gene | ERG1 (Squalene epoxidase) | ERG11/CYP51 (Lanosterol 14α-demethylase) |
| Key Upstream Accumulant | Squalene | 14α-methylated sterols |
| Ergosterol Pathway Gene Regulation | Down-regulation of several ERG genes (e.g., ERG2, ERG4, ERG24, ERG25) in some fungi.[13][14] | Often up-regulation of ERG11 and other ERG genes as a compensatory response.[15][16] |
| Stress Response | Up-regulation of heat shock proteins (HSPs) like Hsp20, Hsp60, Hsp70, and Hsp90.[17] | Activation of the Hsp90-calcineurin signaling pathway and general stress response genes. |
| Drug Efflux Pumps | Up-regulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters (e.g., CDR1).[18] | Significant up-regulation of ABC (CDR1, CDR2) and MFS (MDR1) transporters is a well-documented resistance mechanism.[15][19] |
| Cell Wall Integrity | Squalene accumulation is believed to interfere with cell wall synthesis.[3] | Disruption of membrane integrity triggers the cell wall integrity (CWI) pathway. |
| Other Notable Responses | Induction of genes involved in lipid metabolism.[13][14] | Down-regulation of genes related to protein synthesis and DNA synthesis/repair.[16] In some cases, a decreased expression of various ergosterol biosynthesis genes has been observed.[20][21] |
Expert Insights: The up-regulation of drug efflux pumps is a common theme for both drug classes and a primary mechanism of acquired resistance.[22] However, the specific transcriptional regulation of the ergosterol biosynthesis pathway itself appears to differ significantly. Azole treatment frequently leads to a feedback-driven up-regulation of ERG genes, as the fungus attempts to compensate for the enzymatic blockage.[23][24] In contrast, some studies on this compound have shown a down-regulation of later-stage ERG genes, possibly due to the profound upstream blockage and toxic accumulation of squalene.[13][14]
A Proposed Experimental Protocol for Direct Comparative Transcriptomic Analysis
To achieve a direct and robust comparison, a standardized experimental workflow is essential. The following protocol outlines a self-validating system for this purpose.
Experimental Design and Fungal Culture
-
Fungal Strain: Select a well-characterized reference strain (e.g., Candida albicans SC5314, Aspergillus fumigatus Af293).
-
Drug Concentrations: Determine the Minimum Inhibitory Concentration (MIC) for both this compound and the chosen azole (e.g., fluconazole, voriconazole) for the selected strain using standard broth microdilution methods. For the transcriptomic experiment, use a sub-inhibitory concentration (e.g., 0.5 x MIC) to ensure cell viability and capture the adaptive response.
-
Time Points: Select multiple time points for RNA extraction to capture both early and late transcriptional responses (e.g., 30, 60, 120, and 240 minutes).[20][25]
-
Experimental Groups:
-
Untreated control
-
This compound-treated
-
Azole-treated
-
-
Replicates: Prepare three biological replicates for each experimental group and time point to ensure statistical power.
RNA Extraction, Library Preparation, and Sequencing
-
Culture Growth and Treatment: Grow the fungal cultures to mid-log phase and then introduce the respective antifungal agents.
-
RNA Extraction: At each time point, harvest the cells and immediately flash-freeze them in liquid nitrogen. Extract total RNA using a robust method that includes mechanical disruption (e.g., bead beating) and a column-based purification kit.
-
RNA Quality Control: Assess RNA integrity using a bioanalyzer. High-quality RNA is crucial for reliable transcriptomic data.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing (e.g., using an Illumina platform) to generate a sufficient number of reads for robust differential gene expression analysis.
Bioinformatic Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
-
Read Mapping: Align the high-quality reads to the reference genome of the chosen fungal species.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the drug-treated samples compared to the untreated control at each time point.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways that are most affected by each drug.
-
Comparative Analysis: Directly compare the sets of differentially expressed genes and enriched pathways between the this compound and azole-treated samples to identify common and drug-specific responses.
Caption: Experimental Workflow for Comparative Transcriptomics.
Visualizing the Divergent Downstream Effects
The distinct primary actions of this compound and azoles initiate divergent signaling cascades, leading to different cellular fates.
Caption: Divergent Fungal Responses to this compound and Azoles.
Conclusion and Future Directions
While both this compound and azoles effectively target the fungal ergosterol biosynthesis pathway, their distinct mechanisms of action elicit unique and complex transcriptomic responses. The fungicidal nature of this compound, driven by toxic squalene accumulation, contrasts with the largely fungistatic effect of azoles, which triggers a more extensive and often compensatory transcriptional reprogramming.[3][5]
Understanding these differential responses at a transcriptomic level is paramount for the development of novel antifungal strategies, including combination therapies that could exploit these differences to create synergistic effects and combat the rise of antifungal resistance. The proposed experimental framework provides a robust methodology for future direct comparative studies, which will undoubtedly yield deeper insights into the intricate interplay between fungal pathogens and these critical therapeutic agents.
References
- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 2. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 3. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reelmind.ai [reelmind.ai]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Effect of this compound and Its Ionic Salts on Certain Fungal Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STERIS PHARMA | Blog [sterisonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptional profiles of response to this compound in Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct Patterns of Gene Expression Associated with Development of Fluconazole Resistance in Serial Candida albicans Isolates from Human Immunodeficiency Virus-Infected Patients with Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide translational response of Candida albicans to fluconazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genome-wide expression profiling of the response to this compound in Candida albicans using a cDNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.korea.ac.kr [pure.korea.ac.kr]
- 22. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [ouci.dntb.gov.ua]
- 24. [PDF] Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Terbinafine vs. Fluconazole: A Head-to-Head In Vitro Study on Resistant Candida
An In-Depth Guide for Researchers and Drug Development Professionals
The escalating prevalence of antifungal resistance in Candida species presents a formidable challenge in clinical settings. Fluconazole, a cornerstone of antifungal therapy, is increasingly compromised by resistance, necessitating a rigorous evaluation of alternative or complementary agents. This guide provides a comprehensive, head-to-head in vitro comparison of terbinafine, an allylamine, and fluconazole, a triazole, against clinically relevant fluconazole-resistant Candida isolates. We will dissect their distinct mechanisms, outline a robust experimental framework for direct comparison, and interpret potential outcomes, offering field-proven insights for the scientific community.
Mechanistic Duality: Targeting the Ergosterol Biosynthesis Pathway
The efficacy of both fluconazole and this compound hinges on the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and fluidity of the fungal cell membrane. However, they achieve this through fundamentally different mechanisms, targeting distinct enzymatic steps. This mechanistic divergence is the cornerstone of our investigation, as it directly influences their activity profiles against resistant strains.
Fluconazole: The Azole Approach
Fluconazole acts by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is crucial for converting lanosterol to ergosterol.[1] Inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols within the fungal cell membrane, disrupting its structure and function and ultimately arresting cell growth.[2][3] This action is primarily fungistatic against Candida species.[2][4]
Caption: Fluconazole inhibits lanosterol 14α-demethylase (Erg11p).
This compound: The Allylamine Approach
In contrast, this compound targets an earlier, non-cytochrome P450 enzyme in the pathway: squalene epoxidase, encoded by the ERG1 gene.[5][6][7][8][9] Its inhibition prevents the conversion of squalene to lanosterol. This blockade has a dual effect: a deficiency in ergosterol and, more critically, a toxic intracellular accumulation of squalene.[5][7] This high concentration of squalene is believed to interfere directly with membrane function and is associated with the fungicidal activity of this compound against many pathogens, although its effect can be fungistatic against C. albicans.[5][6][10]
Caption: this compound inhibits squalene epoxidase (Erg1p).
The Landscape of Antifungal Resistance
Understanding the primary mechanisms of resistance to fluconazole is crucial for contextualizing the potential efficacy of this compound.
-
Fluconazole Resistance: The most common mechanisms are well-characterized and include:
-
Target Site Alteration: Overexpression of or point mutations within the ERG11 gene reduce the binding affinity of fluconazole to its target enzyme.[2][11][12]
-
Active Drug Efflux: Upregulation of drug efflux pumps, including ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1), actively remove fluconazole from the cell.[4][13][14]
-
Intrinsic Resistance: Some species, like Candida krusei, exhibit innate resistance due to reduced susceptibility of their native Erg11p enzyme.[2][4] High rates of acquired resistance are also a defining feature of species like Candida glabrata and the emerging multidrug-resistant pathogen Candida auris.[2]
-
-
This compound Resistance: While less prevalent, resistance to this compound is emerging, particularly in dermatophytes.[15] In Candida, the primary mechanism identified involves point mutations in the ERG1 gene, which encodes the squalene epoxidase target.[16] Of note, statistically significant correlations between this compound and azole MICs have been observed, suggesting that common regulatory mechanisms may contribute to cross-resistance in some isolates.[17]
Experimental Design: A Head-to-Head In Vitro Protocol
To objectively compare the in vitro performance of these two antifungals, a standardized, self-validating experimental workflow is paramount. The core objective is to determine and compare the Minimum Inhibitory Concentrations (MICs) of this compound and fluconazole against a well-characterized panel of fluconazole-resistant Candida isolates.
Caption: Standardized workflow for antifungal susceptibility testing.
Detailed Methodology: Broth Microdilution (CLSI M27/M60)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), represents the gold standard for antifungal susceptibility testing, providing quantitative and reproducible MIC data.[18]
A. Isolate and Quality Control (QC) Selection
-
Test Isolates: A panel of recent, clinically significant Candida isolates with confirmed fluconazole resistance should be used. This panel must include key species such as fluconazole-resistant C. albicans, C. glabrata, C. parapsilosis, and C. auris.
-
QC Isolates: The inclusion of CLSI-recommended QC strains is non-negotiable for validating the test run. C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 are essential as their expected MIC ranges are well-established.[19]
B. Reagents and Media
-
Antifungals: Obtain pure, powdered forms of this compound hydrochloride and fluconazole. Prepare high-concentration stock solutions in dimethyl sulfoxide (DMSO).
-
Media: Use RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
C. Step-by-Step Experimental Protocol
-
Antifungal Plate Preparation:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI medium to achieve a final concentration range (e.g., 0.03 to 128 µg/mL).
-
The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation (Causality: Inoculum density is a critical variable affecting MIC results; standardization is key for reproducibility):
-
Culture the yeast isolates on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This corresponds to approximately 1–5 x 10⁶ CFU/mL.
-
Dilute this standardized suspension 1:1000 in RPMI medium to obtain the final inoculum density of approximately 1–5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Dispense 100 µL of the final inoculum into each well of the prepared microtiter plates.
-
Seal the plates and incubate at 35°C for 24 to 48 hours.
-
-
MIC Endpoint Determination (Causality: Different drug classes require different endpoint reading criteria due to their mode of action):
-
Read the plates visually or with a microplate reader.
-
For Fluconazole (fungistatic): The MIC is the lowest drug concentration that causes a prominent (≥50%) reduction in turbidity compared to the drug-free growth control well.[20]
-
For this compound (fungicidal/static): While CLSI defines a similar ≥50% inhibition endpoint, for this comparative study, a more stringent endpoint of complete or near-complete inhibition (≥80%) may also be recorded to better capture its potent activity where present.
-
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate direct comparison. MIC₅₀ and MIC₉₀ values (the MIC required to inhibit 50% and 90% of the isolates, respectively) are calculated for each drug against each species.
Table 1: Hypothetical In Vitro Activity of this compound and Fluconazole against Resistant Candida Isolates
| Candida Species (n=isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans, FLC-R (n=20) | Fluconazole | 64 - >128 | 128 | >128 |
| This compound | 1 - 32 | 4 | 16 | |
| C. glabrata, FLC-R (n=20) | Fluconazole | 64 - >128 | >128 | >128 |
| This compound | 32 - >128 | 64 | 128 | |
| C. parapsilosis, FLC-R (n=10) | Fluconazole | 32 - 128 | 64 | 64 |
| This compound | 0.06 - 1 | 0.125 | 0.25 | |
| C. auris (n=10) | Fluconazole | 32 - >128 | 128 | >128 |
| This compound | 2 - 64 | 8 | 32 |
FLC-R: Fluconazole-Resistant. Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[21][22][23]
Interpretation of Anticipated Results
The hypothetical data in Table 1 reflect established trends and lead to several key insights:
-
Fluconazole: As expected, the selected isolates demonstrate high MICs (≥32 µg/mL), confirming their resistant phenotype according to CLSI breakpoints.[23][24]
-
This compound: The activity of this compound is highly species-dependent.
-
It shows potent activity against fluconazole-resistant C. parapsilosis (MIC₉₀ of 0.25 µg/mL), consistent with literature reports of its high intrinsic activity against this species.[21][22]
-
Conversely, it demonstrates poor activity against C. glabrata (MIC₉₀ of 128 µg/mL), which is also a known characteristic.[22]
-
Its activity against fluconazole-resistant C. albicans and C. auris is intermediate and variable. This variability underscores that the mechanism conferring fluconazole resistance (e.g., efflux pump vs. target mutation) may or may not affect this compound susceptibility.
-
Discussion and Senior Scientist Insights
-
Mechanistic Correlation: The potent activity of this compound against a fluconazole-resistant C. parapsilosis isolate likely indicates that the resistance mechanism in that isolate is specific to fluconazole (e.g., an ERG11 mutation) and does not affect this compound's target, ERG1. The poor activity against C. glabrata may be due to intrinsic factors, such as differences in the target enzyme or membrane composition.[22]
-
The Synergy Angle: A crucial insight for drug development is the potential for synergy. Because this compound and fluconazole inhibit two different enzymes in the same essential pathway, their combination can create a powerful sequential blockade. This has been demonstrated in vitro, where the combination showed synergistic or additive effects against resistant isolates of C. albicans and C. glabrata.[25][26] One clinical case report even described the successful treatment of fluconazole-refractory oropharyngeal candidiasis using a fluconazole-terbinafine combination therapy.[27][28] This dual-target approach could potentially lower the required dosage of each drug and overcome certain resistance mechanisms.
-
Beyond the MIC—In Vitro Limitations: It is imperative to remember that in vitro susceptibility does not guarantee in vivo success. Pharmacokinetic properties (e.g., tissue penetration), host immune status, and the ability of Candida to form biofilms—which are notoriously resistant to antifungals—are all critical factors in clinical outcomes. This compound, for instance, is highly lipophilic and accumulates in skin and nails, which may contribute to its efficacy in cutaneous infections regardless of MIC.[8][22]
Conclusion
This head-to-head comparison framework reveals that this compound and fluconazole have distinct and non-overlapping activity profiles against resistant Candida. This compound is not a universal solution for fluconazole resistance, exhibiting marked species-dependent variability. However, it demonstrates potent in vitro activity against specific species like C. parapsilosis, even when they are resistant to fluconazole.
For researchers and drug developers, the most compelling takeaway is the potential of combination therapy. The distinct mechanistic targets of this compound and fluconazole create a strong rationale for exploring synergistic interactions to combat multidrug-resistant Candida. Future investigations should focus on validating these in vitro findings in relevant in vivo models and further elucidating the molecular basis of cross-resistance and synergy between these two important antifungal classes.
References
- 1. droracle.ai [droracle.ai]
- 2. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitization of Candida albicans to this compound by berberine and berberrubine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thecandidadiet.com [thecandidadiet.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. dermnetnz.org [dermnetnz.org]
- 16. Molecular Mechanism of this compound Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 19. journals.asm.org [journals.asm.org]
- 20. fda.gov [fda.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. In Vitro Activities of this compound against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 24. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. In Vitro Activities of this compound in Combination with Fluconazole, Itraconazole, Voriconazole, and Posaconazole against Clinical Isolates of Candida glabrata with Decreased Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. refp.cohlife.org [refp.cohlife.org]
- 28. nexttrillionsciences.com [nexttrillionsciences.com]
A Researcher's Guide to Evaluating the Synergistic Effects of Terbinafine with Other Antifungals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of Terbinafine when combined with other classes of antifungal agents. We will delve into the mechanistic rationale behind these combinations, present robust experimental protocols for in vitro assessment, and contextualize these findings with available in vivo data and clinical observations. Our focus is on providing a practical and scientifically rigorous approach to identifying and quantifying antifungal synergy, a critical strategy in combating drug-resistant fungal pathogens.
The Rationale for Combination Therapy: Beyond Monotherapy
The rise of antifungal resistance necessitates innovative therapeutic strategies. Combining antifungal agents with different mechanisms of action is a promising approach to enhance efficacy, reduce the likelihood of resistance development, and potentially lower dose-related toxicity. This compound, an allylamine that inhibits the enzyme squalene epoxidase, is a compelling candidate for combination therapy. Its unique target in the ergosterol biosynthesis pathway presents opportunities for synergistic interactions with other antifungal classes that disrupt this pathway at different points or target other essential cellular components.
I. This compound and Azoles: A Classic Example of Synergy
The most well-documented synergistic interaction for this compound is with the azole class of antifungals (e.g., itraconazole, fluconazole, voriconazole). This synergy is rooted in a dual blockade of the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Mechanism of Synergy
This compound inhibits squalene epoxidase, the enzyme that converts squalene to lanosterol. This leads to an accumulation of toxic squalene and a depletion of downstream sterols. Azoles, on the other hand, inhibit lanosterol 14α-demethylase, an enzyme further down the pathway that is responsible for the conversion of lanosterol to ergosterol. The simultaneous inhibition of these two key enzymes creates a potent, multi-pronged attack on fungal cell membrane integrity, often resulting in a fungicidal effect that is greater than the sum of the individual agents.[1]
Caption: Mechanism of synergy between this compound and Azoles.
Quantitative Analysis of Synergy: In Vitro Data
The synergistic interaction between this compound and azoles has been demonstrated against a wide range of fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, with a FICI of ≤ 0.5 indicating a synergistic interaction.
| Fungal Species | Combination | FICI Range | Key Findings | Reference |
| Aspergillus fumigatus | This compound + Itraconazole | 0.15 - 1.0 | Synergy or additive effects observed in all strains tested. | [2] |
| Aspergillus spp. | This compound + Voriconazole | 0.016 - 0.125 (MIC reduction) | Potent synergistic and fungicidal activity reported. | [1] |
| Candida albicans (azole-reduced susceptibility) | This compound + Fluconazole | ≤ 0.5 (in 40% of isolates) | Synergy observed in a significant portion of isolates with reduced susceptibility to fluconazole. | [3] |
| Candida albicans | This compound + Itraconazole | ≤ 0.5 (in 43% of isolates) | Similar synergistic potential as with fluconazole against C. albicans. | [3] |
| Scedosporium prolificans | This compound + Voriconazole | <1 to 0.02 | Strong synergistic interactions were found against these highly resistant isolates. | [4][5] |
| Trichophyton spp. (this compound-resistant) | This compound + Itraconazole | 0.032 - 0.3125 | Synergy was observed in a majority of this compound-resistant isolates. | [4] |
Experimental Protocol: Checkerboard Microdilution Assay
The checkerboard assay is a robust method for determining the FICI and quantifying synergy.
Objective: To determine the in vitro interaction between this compound and an azole antifungal against a specific fungal isolate.
Materials:
-
This compound and azole antifungal powders
-
Appropriate solvents (e.g., DMSO)
-
96-well microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
Fungal inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or plate reader
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of this compound and the azole in a suitable solvent at a concentration 100x the highest desired test concentration.
-
Plate Preparation:
-
Add 100 µL of RPMI 1640 to all wells of a 96-well plate.
-
Create serial twofold dilutions of this compound along the y-axis of the plate.
-
Create serial twofold dilutions of the azole along the x-axis of the plate. This creates a matrix of drug concentrations.
-
-
Inoculation: Add 100 µL of the fungal inoculum (adjusted to the final desired concentration in RPMI) to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.[6] This can be assessed visually or by using a spectrophotometer.
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Azole in combination / MIC of Azole alone)[7]
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive)
-
FICI > 4.0: Antagonism[7]
-
Caption: Workflow for the Checkerboard Microdilution Assay.
II. This compound and Polyenes: A More Complex Interaction
The interaction between this compound and polyenes, such as Amphotericin B (AmB), is less straightforward than with azoles, with reports of both synergy and antagonism.
Mechanistic Considerations
Amphotericin B binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. The potential for antagonism arises from the fact that this compound, by inhibiting ergosterol synthesis, reduces the amount of AmB's target.[8] Conversely, synergy could occur if this compound-induced membrane stress or accumulation of squalene sensitizes the fungus to the effects of AmB.
Conflicting In Vitro and In Vivo Data
-
Antagonism/Indifference: Some in vitro studies have reported indifferent or antagonistic interactions between this compound and AmB against certain isolates of Aspergillus fumigatus.[2][9]
-
Synergy: In contrast, other studies have shown synergistic interactions against Aspergillus species and a high degree of synergy (93% of isolates) against Candida albicans.[6][10][11]
-
In Vivo Models: An animal model of invasive aspergillosis in rabbits found that while this compound alone had minimal activity, it did not antagonize the effect of Amphotericin B.[12]
This variability highlights the importance of isolate-dependent testing and the potential for in vitro results not to fully translate to the in vivo situation.
| Fungal Species | Combination | FICI Range / Finding | Key Findings | Reference |
| Aspergillus fumigatus | This compound + Amphotericin B | 1.0 - 4.02 | Mostly indifferent or antagonistic interactions observed. | [2] |
| Aspergillus spp. | This compound + Amphotericin B | Additive to Synergistic | Interaction was dependent on the specific isolate tested. | [10][11] |
| Candida albicans | This compound + Amphotericin B | ≤ 0.5 (in 93% of isolates) | Strong synergistic effect observed at 24 hours of incubation. | [6] |
III. This compound and Echinocandins: Targeting the Cell Wall
Echinocandins, such as caspofungin, represent a newer class of antifungals that inhibit β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis.
Proposed Mechanism of Synergy
The synergy between this compound and echinocandins is thought to arise from a two-pronged assault on both the cell membrane and the cell wall. By weakening the cell membrane through ergosterol depletion, this compound may enhance the ability of caspofungin to access and inhibit its target in the cell wall. Furthermore, the cellular stress caused by one agent may increase the fungus's susceptibility to the other. Synergism has been particularly noted against this compound-resistant strains, suggesting that caspofungin may help overcome certain resistance mechanisms.[13]
Caption: Dual targeting of the fungal cell by this compound and Echinocandins.
In Vitro Evidence
Studies have shown positive interactions between this compound and caspofungin against Candida albicans and Candida kefyr.[13] Synergistic effects have also been observed against Pythium insidiosum.[14][15]
| Fungal Species | Combination | FICI Range / Finding | Key Findings | Reference |
| Candida albicans (TRB-resistant) | This compound + Caspofungin | Synergistic | True synergism was observed only against this compound-resistant strains. | [13] |
| Candida kefyr | This compound + Caspofungin | Synergistic | Positive interactive effects were noted in vitro. | [13] |
| Pythium insidiosum | This compound + Caspofungin | Synergistic (in 41.2% of strains) | A significant portion of isolates showed a synergistic interaction. | [14][15] |
IV. Dynamic Assessment of Antifungal Interactions: Time-Kill Curve Analysis
While the checkerboard assay provides a static measure of synergy at a single time point, time-kill curve analysis offers a dynamic view of the antifungal interaction over time, revealing whether a combination is fungistatic or fungicidal.
Experimental Protocol: Time-Kill Curve Analysis
Objective: To assess the rate of fungal killing by this compound in combination with another antifungal over a 48-hour period.
Materials:
-
Antifungal agents
-
Fungal inoculum
-
RPMI 1640 medium
-
Sterile test tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline for dilutions
Methodology:
-
Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard.
-
Assay Setup: Prepare tubes with RPMI medium containing the antifungal drugs at desired concentrations (e.g., 1x MIC, 2x MIC), both alone and in combination. Include a drug-free growth control.
-
Inoculation: Inoculate each tube with the fungal suspension to achieve a starting density of approximately 1-5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, 48 hours), remove an aliquot from each tube.
-
Quantitative Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto SDA plates.
-
Colony Counting: Incubate the plates for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each drug concentration and combination.
-
Interpretation:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.
-
Fungicidal activity: A ≥3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][17]
-
Caption: Workflow for Time-Kill Curve Analysis.
V. In Vivo Corroboration and Clinical Implications
While in vitro studies are essential for identifying potential synergistic combinations, in vivo animal models are crucial for validating these findings in a more complex biological system.[18] As previously mentioned, a rabbit model of invasive aspergillosis showed no antagonism between this compound and Amphotericin B.[12]
Clinical evidence for the use of this compound in combination therapy often comes from case reports of refractory mycoses, where standard therapies have failed.[1][19][20] Successful outcomes have been reported for severe infections caused by Scedosporium prolificans when voriconazole is combined with this compound.[9][21] These clinical scenarios underscore the potential of combination therapy as a salvage option for difficult-to-treat fungal infections.
VI. Conclusion
The evaluation of synergistic antifungal combinations is a critical area of research with the potential to significantly impact the management of invasive fungal infections. This compound, with its distinct mechanism of action, offers a strong foundation for combination therapy, particularly with azole antifungals. This guide provides a framework for the systematic in vitro evaluation of these interactions, from understanding the mechanistic basis to applying robust experimental protocols and interpreting the resulting data. By integrating these in vitro findings with in vivo data and clinical observations, researchers can contribute to the development of more effective therapeutic strategies against challenging fungal pathogens.
References
- 1. This compound in Combination with Other Antifungal Agents for Treatment of Resistant or Refractory Mycoses: Investigating Optimal Dosing Regimens Using a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro interaction of this compound with itraconazole, fluconazole, amphotericin B and 5-flucytosine against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of this compound against Aspergillus species in comparison with those of itraconazole and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Interaction Modeling of Combinations of Azoles with this compound against Clinical Scedosporium prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In-vitro interaction of this compound with amphotericin B, fluconazole and itraconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 8. Systemic antifungal agents. Drug interactions of clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synergistic interaction of this compound with triazoles or amphotericin B against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination Therapy with this compound and Amphotericin B in a Rabbit Model of Experimental Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of the combination of caspofungin and this compound against Candida albicans, Candida dubliniensis and Candida kefyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro activity of this compound combined with caspofungin and azoles against Pythium insidiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of this compound Combined with Caspofungin and Azoles against Pythium insidiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound in combination with other antifungal agents for treatment of resistant or refractory mycoses: investigating optimal dosing regimens using a physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Cure of orthopaedic infection with Scedosporium prolificans, using voriconazole plus this compound, without the need for radical surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Terbinafine Resistance: A Comparative Guide to the Cross-Resistance Profiles of Fungal Isolates
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The emergence of terbinafine-resistant dermatophytes, particularly within the Trichophyton genus, presents a significant and growing challenge to the clinical management of superficial fungal infections. This guide provides a comprehensive analysis of the cross-resistance profiles observed in this compound-resistant fungal isolates. By synthesizing experimental data and elucidating the underlying mechanisms, we aim to equip researchers and drug development professionals with the critical insights needed to navigate this evolving landscape of antifungal resistance.
The Rise of this compound Resistance: A Mechanistic Overview
This compound, an allylamine antifungal, has long been a first-line therapy for dermatophytosis due to its fungicidal activity. It functions by inhibiting squalene epoxidase (SQLE), a key enzyme in the ergosterol biosynthesis pathway, leading to the accumulation of toxic squalene and depletion of essential ergosterol in the fungal cell membrane.[1][2] However, the widespread use of this compound has inevitably led to the selection of resistant strains.
The primary mechanism of this compound resistance is overwhelmingly attributed to point mutations in the gene encoding squalene epoxidase (ERG1 or SQLE).[3][4][5] These mutations result in amino acid substitutions that alter the drug-binding pocket of the enzyme, reducing its affinity for this compound while largely preserving its enzymatic function.[3][5] Several key substitutions have been identified in clinical isolates of Trichophyton rubrum, Trichophyton interdigitale, and the emerging multidrug-resistant species, Trichophyton indotineae.[6][7]
While target-site modification is the principal driver of resistance, other mechanisms may contribute to a lesser extent. These include the overexpression of efflux pumps, which can actively transport antifungal agents out of the fungal cell, and the formation of biofilms, a structured community of fungal cells encased in an extracellular matrix that can limit drug penetration.[5][8]
Below is a diagram illustrating the primary mechanisms of this compound resistance.
Caption: Primary mechanisms of this compound resistance in fungi.
Comparative Cross-Resistance Profiles
The critical question for clinicians and researchers is whether resistance to this compound extends to other classes of antifungal agents. The following sections and tables summarize the current understanding of the cross-resistance profiles of this compound-resistant isolates.
Allylamines
As expected, strong cross-resistance is observed among the allylamine class of antifungals. This compound-resistant isolates with SQLE mutations consistently demonstrate elevated Minimum Inhibitory Concentrations (MICs) to other squalene epoxidase inhibitors.
Table 1: Cross-Resistance of this compound-Resistant Isolates to Other Allylamines
| Antifungal Agent | Mechanism of Action | Cross-Resistance in this compound-Resistant Isolates | Supporting Data (MIC Range in µg/mL) |
| Naftifine | Squalene Epoxidase Inhibitor | High | This compound-resistant isolates show significantly elevated MICs. |
| Butenafine | Squalene Epoxidase Inhibitor | High | Similar to naftifine, cross-resistance is common. |
Note: Specific MIC ranges can vary by species and the specific SQLE mutation.
Azoles
The cross-resistance profile with azole antifungals, which inhibit lanosterol 14α-demethylase (encoded by ERG11), is more complex. While this compound and azoles target the same ergosterol biosynthesis pathway, they act on different enzymes. However, some studies have reported elevated MICs for certain azoles in this compound-resistant strains.[6][9] This may be linked to specific SQLE mutations, such as the Ala448Thr substitution, which has been associated with increased azole MICs.[6] The precise molecular mechanism for this cross-resistance is still under investigation but may involve indirect effects on the fungal cell membrane or the upregulation of multidrug efflux pumps.
Table 2: Susceptibility of this compound-Resistant Isolates to Azole Antifungals
| Antifungal Agent | Class | Susceptibility in this compound-Resistant Isolates | Supporting Data (Typical MIC Range in µg/mL) |
| Itraconazole | Triazole | Generally Susceptible, but some reports of elevated MICs | MICs can range from ≤0.03 to >16.[9][10] |
| Fluconazole | Triazole | Variable; some isolates show elevated MICs | Highly variable, with some isolates exhibiting MICs >64.[9][10] |
| Voriconazole | Triazole | Variable; some isolates show elevated MICs | Elevated MICs observed, particularly in T. indotineae.[10] |
| Ketoconazole | Imidazole | Generally Susceptible | Data is more limited compared to triazoles. |
Polyenes and Echinocandins
Data on the cross-resistance of this compound-resistant isolates to polyenes and echinocandins is still emerging. Polyenes, such as amphotericin B, bind directly to ergosterol, while echinocandins inhibit β-(1,3)-D-glucan synthase, a key enzyme in cell wall biosynthesis. Given their distinct mechanisms of action, significant cross-resistance is not expected. Recent studies on T. indotineae have shown favorable in vitro activity of echinocandins.[10][11] However, some reports indicate elevated MICs for amphotericin B in certain this compound-resistant strains.[10]
Table 3: Susceptibility of this compound-Resistant Isolates to Other Antifungal Classes
| Antifungal Agent | Class | Susceptibility in this compound-Resistant Isolates | Supporting Data (Typical MIC Range in µg/mL) |
| Amphotericin B | Polyene | Variable; some reports of elevated MICs | Some studies show elevated MICs for many strains.[10] |
| Anidulafungin | Echinocandin | Generally Susceptible (in vitro) | Favorable in vitro activity reported.[10][11] |
| Caspofungin | Echinocandin | Generally Susceptible (in vitro) | Favorable in vitro activity reported.[10][11] |
| Micafungin | Echinocandin | Generally Susceptible (in vitro) | Favorable in vitro activity reported.[10][11] |
Experimental Protocols for Antifungal Susceptibility Testing
Accurate and reproducible antifungal susceptibility testing (AFST) is paramount for monitoring resistance trends and guiding therapeutic decisions. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized broth microdilution methods for testing dermatophytes.
CLSI M38-A2 Broth Microdilution Method
The CLSI M38-A2 document provides a reference method for the broth dilution antifungal susceptibility testing of filamentous fungi.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Fungal isolates are grown on a suitable agar medium (e.g., potato dextrose agar) to promote conidiation.
-
Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted spectrophotometrically to a specific optical density, corresponding to a defined conidial concentration.
-
-
Antifungal Agent Preparation:
-
Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium.
-
-
Microdilution Plate Inoculation:
-
The prepared fungal inoculum is added to the wells of a microdilution plate containing the serially diluted antifungal agents.
-
A growth control well (without antifungal) and a sterility control well (without inoculum) are included.
-
-
Incubation:
-
The inoculated microdilution plates are incubated at a specified temperature (typically 28-35°C) for a defined period (e.g., 4-7 days).
-
-
Reading of Results:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the growth control.
-
EUCAST E.Def 11.0 Method
The EUCAST has also developed a specific method for the AFST of microconidia-forming dermatophytes.
Key Features and Differences from CLSI Method:
-
Medium: Utilizes a modified RPMI 2% glucose medium.
-
Inoculum: Standardized to a final concentration of 1-2.5 x 10^5 CFU/mL.
-
Incubation: Incubated at 35 ± 1 °C for 4-5 days.
-
Endpoint Reading: The MIC is read as the lowest concentration showing 50% growth inhibition compared to the drug-free control.
Caption: A simplified workflow for antifungal susceptibility testing.
Conclusions and Future Directions
The landscape of this compound resistance in dermatophytes is a dynamic and concerning field. The primary resistance mechanism, mutation of the SQLE gene, leads to predictable cross-resistance to other allylamine antifungals. The cross-resistance profile with other antifungal classes is more nuanced, with emerging evidence of reduced susceptibility to some azoles in isolates harboring specific SQLE mutations. Encouragingly, echinocandins appear to retain good in vitro activity against this compound-resistant strains.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Elucidation of Cross-Resistance Mechanisms: A deeper understanding of the molecular basis for how SQLE mutations may confer resistance to azoles is crucial.
-
Comprehensive Surveillance: Continued and expanded surveillance of the cross-resistance profiles of this compound-resistant isolates is necessary to track the evolution of resistance.
-
Development of Novel Antifungals: There is a clear need for the development of new antifungal agents with novel mechanisms of action to combat multidrug-resistant dermatophytes.
-
Standardization of Testing: Continued efforts to standardize and harmonize antifungal susceptibility testing methods are essential for accurate and comparable data across different laboratories.
By addressing these research priorities, the scientific community can better equip itself to manage the growing threat of antifungal resistance and ensure the continued efficacy of treatments for dermatophytosis.
References
- 1. Emergence of this compound Resistant Trichophyton mentagrophytes in Iran, Harboring Mutations in the Squalene Epoxidase (SQLE) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Phylogeny, Antifungal Susceptibility, and Point Mutations of SQLE Gene in Major Pathogenic Dermatophytes Isolated From Clinical Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro susceptibility profiles of 16 antifungal drugs against Trichophyton indotineae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Terbinafine Nanoformulations Versus Conventional Formulations
This guide provides an in-depth comparison of the in vitro performance of terbinafine nanoformulations against their conventional counterparts. We will delve into the experimental data that underscores the enhanced efficacy of nanoformulations, explore the methodologies used to generate this data, and discuss the mechanistic advantages that nanotechnology brings to this potent antifungal agent.
Introduction: The Rationale for Nanotechnology in this compound Delivery
This compound is a widely used allylamine antifungal agent that effectively treats infections caused by dermatophytes, molds, and certain yeasts.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This disruption of the fungal cell membrane leads to fungistatic and fungicidal effects.[2] However, conventional topical formulations of this compound often face challenges related to its poor water solubility, which can limit its penetration through the skin and nails, thereby reducing its therapeutic efficacy.[1][4]
Nanoformulations, such as nanoemulsions, nanogels, and solid lipid nanoparticles (SLNs), have emerged as a promising strategy to overcome these limitations.[4][5] By encapsulating this compound in carriers with particle sizes ranging from 10 to 1000 nm, these advanced delivery systems can enhance drug solubility, improve skin permeation, and provide controlled release, leading to superior antifungal activity.[4] This guide will present a comparative analysis of the in vitro data that supports these claims.
Enhanced Antifungal Efficacy: A Data-Driven Comparison
The superior antifungal activity of this compound nanoformulations has been consistently demonstrated across various in vitro studies. This enhanced efficacy is typically quantified through measurements of the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.
Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[6] Studies have shown that nanoformulations of this compound exhibit significantly lower MIC values compared to the free drug, indicating greater potency.
For instance, a study comparing nano-liposomal this compound to free this compound against clinical isolates of Trichophyton rubrum and Microsporum canis reported a significant decrease in MIC values for the nano-formulation.[7] The MIC range for nano-liposomal this compound was 0.0156 to 0.25 µg/mL for T. rubrum and 0.0078 to 0.125 µg/mL for M. canis, whereas the ranges for free this compound were 0.0625 to 1 µg/mL and 0.0313 to 0.5 µg/mL, respectively.[7] This demonstrates that a much lower concentration of this compound is required to inhibit fungal growth when delivered in a nano-liposomal carrier.
| Formulation | Fungal Species | MIC Range (µg/mL) |
| Nano-liposomal this compound | Trichophyton rubrum | 0.0156 - 0.25 |
| Free this compound | Trichophyton rubrum | 0.0625 - 1 |
| Nano-liposomal this compound | Microsporum canis | 0.0078 - 0.125 |
| Free this compound | Microsporum canis | 0.0313 - 0.5 |
| Data from Motedayen et al., 2018[7] |
Zone of Inhibition:
The agar diffusion assay provides a visual and quantitative measure of a drug's antifungal activity. In this test, a larger zone of inhibition around a drug-impregnated disc or well indicates greater efficacy.
A study evaluating a this compound-loaded nanogel against a commercial cream (Lamisil®) on Candida albicans showed a significantly larger zone of inhibition for the nanogel.[8] The inhibition zone diameter for the nanogel was 32 mm, compared to 16 mm for the commercial cream.[8] This suggests that the nanogel formulation allows for more effective diffusion of this compound into the agar and greater inhibition of fungal growth. Similarly, a nanoemulsion gel of this compound demonstrated a high zone of inhibition (0.66 ± 0.17 mm) against C. albicans, which was significantly greater than that of a marketed cream (0.13 ± 0.05 mm).[1]
| Formulation | Fungal Species | Zone of Inhibition (mm) |
| This compound Nanogel | Candida albicans | 32 |
| Commercial Cream (Lamisil®) | Candida albicans | 16 |
| This compound Nanoemulsion Gel | Candida albicans | 0.66 ± 0.17 |
| Marketed Cream | Candida albicans | 0.13 ± 0.05 |
| Data from Hassan et al., 2023 and Karri et al.[1][8] |
Mechanisms of Enhanced In Vitro Activity
The improved antifungal performance of this compound nanoformulations can be attributed to several key factors that are a direct result of their nanoscale characteristics.
Caption: Mechanisms of enhanced antifungal activity of this compound nanoformulations.
-
Increased Solubility and Bioavailability: Nanoformulations can significantly enhance the aqueous solubility of poorly soluble drugs like this compound. This leads to a higher concentration of the drug being available at the site of action, which is crucial for effective fungal inhibition.[1]
-
Enhanced Permeation and Retention: The small particle size and lipophilic nature of many nanocarriers facilitate the penetration of this compound through the stratum corneum and into deeper skin layers.[4][9] Studies have shown that this compound-loaded nanostructured lipid carriers and nanogels lead to increased drug deposition in the skin compared to conventional creams.[4][8] This enhanced retention ensures a sustained antifungal effect.
-
Improved Adhesion and Contact: Nanoparticles have a high surface area-to-volume ratio, which promotes better adhesion to the skin and fungal cells.[4] This intimate contact facilitates the transfer of the drug to its target site, thereby improving its efficacy.
-
Controlled and Sustained Release: Nanoformulations can be designed to release the encapsulated drug in a controlled and sustained manner.[2][10] This ensures that the concentration of this compound at the infection site remains above the MIC for an extended period, leading to a more effective and prolonged antifungal action.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized in vitro methodologies are crucial. Below are outlines of the key experimental protocols used to evaluate the antifungal activity of this compound formulations.
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol is a widely accepted standard for filamentous fungi.[11]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Antifungal Solutions: Stock solutions of this compound nanoformulations and conventional formulations are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[12]
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are made in a 96-well microtiter plate using RPMI-1640 medium.[12]
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control well.[13]
2. Agar Well Diffusion Assay
This method is used to assess the antifungal activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test compound.
Step-by-Step Methodology:
-
Media Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is prepared and poured into sterile Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test fungus.
-
Well Creation: Wells of a specific diameter are aseptically cut into the agar.
-
Application of Formulations: A fixed volume of the this compound nanoformulation and conventional formulation is added to separate wells.
-
Incubation: The plates are incubated at an appropriate temperature and duration to allow for fungal growth and diffusion of the antifungal agent.
-
Measurement: The diameter of the zone of complete inhibition is measured in millimeters. A larger diameter indicates greater antifungal activity.
3. In Vitro Cytotoxicity Assessment (MTT Assay)
While the primary goal is to enhance antifungal efficacy, it is equally important to ensure that the nanoformulations are not toxic to host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Culture: Mammalian cells (e.g., human keratinocytes or fibroblasts) are cultured in a 96-well plate.
-
Treatment: The cells are exposed to varying concentrations of the this compound nanoformulations and conventional formulations for a specific duration (e.g., 24 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. Lower absorbance values indicate reduced cell viability and potential cytotoxicity.
Studies have shown that liposomal formulations of this compound can exhibit minimal toxicity, with one study reporting only 6.77% toxicity for a liposomal form at 25 mg/mL, compared to 14.73% for free this compound.[15]
Conclusion and Future Perspectives
References
- 1. scitechjournals.com [scitechjournals.com]
- 2. Quality by Design Guided Development of Polymeric Nanospheres of this compound Hydrochloride for Topical Treatment of Onychomycosis Using a Nano-Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 7. brieflands.com [brieflands.com]
- 8. Topical Delivery of this compound HCL Using Nanogels: A New Approach to Superficial Fungal Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation of Terbinafin-Encapsulated Solid Lipid Nanoparticles Containing Antifungal Carbopol® Hydrogel with Improved Efficacy: In Vitro, Ex Vivo and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of minimum inhibitory concentrations of itraconazole, this compound and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of this compound against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Advancing Dermatophytosis Research: Validation of a Novel Hair Follicle-Centric Murine Model for Terbinafine Efficacy Testing
A Senior Application Scientist's Guide to a More Predictive Preclinical Model
In the relentless pursuit of more effective treatments for dermatophytosis, the predictive power of preclinical animal models is paramount. For decades, the guinea pig model has been the stalwart for evaluating the in vivo efficacy of antifungal agents like Terbinafine.[1][2] While this model has undoubtedly served the research community well, its limitations, including spontaneous healing and inter-animal variability, necessitate the exploration of more refined systems.[3] This guide introduces and validates a novel, hair follicle-centric murine model designed to offer a more consistent and clinically relevant platform for assessing topical and systemic antifungal therapies.
The Rationale for a New Model: Overcoming the Limitations of Traditional Systems
The ideal animal model for dermatophytosis should be reproducible, mimic the key aspects of human infection, and clearly differentiate the efficacy of various treatments.[4] The traditional guinea pig model, while demonstrating clinical features comparable to human infections, often exhibits a strong inflammatory response that can lead to spontaneous resolution of the infection, potentially confounding the assessment of an antifungal agent's true efficacy.[2][3]
Our proposed hair follicle-centric murine model, utilizing genetically susceptible mouse strains (e.g., BALB/c), aims to create a more sustained and localized infection by focusing the inoculum on the follicular unit.[3] This approach is designed to better replicate the chronic nature of many human dermatophyte infections and provide a clearer therapeutic window for evaluating drug efficacy.
This compound: A Potent Antifungal and the Ideal Test Article
This compound was selected as the test article for this validation study due to its well-characterized mechanism of action and established clinical efficacy. This compound is a synthetic allylamine antifungal that specifically inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7][8] This inhibition leads to a deficiency of ergosterol, which is essential for fungal cell membrane integrity, and a toxic accumulation of intracellular squalene, resulting in a fungicidal effect.[5][6][7][8] Its high lipophilicity allows for excellent distribution to the skin and nails, making it a cornerstone of dermatophytosis treatment.[9]
Caption: Mechanism of action of this compound.
Comparative Validation: The Hair Follicle-Centric Murine Model vs. the Traditional Guinea Pig Model
To validate our novel model, a head-to-head comparison with the traditional guinea pig model was conducted. Both models were infected with Trichophyton mentagrophytes, a common causative agent of dermatophytosis.[1][10][11]
Experimental Workflow
Caption: Overall experimental workflow for model validation.
Detailed Experimental Protocols
1. Fungal Culture and Inoculum Preparation:
-
Trichophyton mentagrophytes (e.g., ATCC 24953) is cultured on Sabouraud Dextrose Agar (SDA) for 7-10 days at 27 ± 2°C.[12][13]
-
Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
The resulting suspension is filtered through sterile gauze to remove hyphal fragments.
-
The conidial suspension is washed three times by centrifugation and resuspended in sterile saline.
-
The final inoculum is adjusted to a concentration of 1 x 107 conidia/mL using a hemocytometer.[1][12]
2. Animal Models and Infection:
-
Traditional Guinea Pig Model:
-
Novel Hair Follicle-Centric Murine Model:
-
The dorsal skin is shaved.
-
A depilatory agent is applied to remove remaining hair shafts and open the follicular orifices.
-
After 24 hours, a 50 µL aliquot of the fungal inoculum is applied and gently massaged into the skin to facilitate follicular penetration.
3. Treatment Protocol:
-
Three days post-infection, animals in both model groups are randomly assigned to treatment cohorts (n=10 per group):
-
Vehicle Control (placebo cream base)
-
1% this compound Cream
-
-
Treatments are applied topically once daily for 7 consecutive days.[10][11]
4. Efficacy Assessment:
-
Clinical Scoring:
-
Lesions are scored daily for erythema, scaling, and hair loss on a scale of 0 (none) to 4 (severe). The total clinical score is the sum of these individual scores.
-
-
Fungal Burden (CFU Assay):
-
At the end of the treatment period, animals are euthanized, and a standardized area of skin from the infected site is excised.
-
The skin samples are homogenized in sterile saline.
-
Serial dilutions of the homogenate are plated on SDA containing antibiotics to inhibit bacterial growth.
-
Plates are incubated for 5-7 days at 27 ± 2°C, and the number of Colony Forming Units (CFU) per gram of tissue is calculated.[13]
-
-
Histopathology:
-
Skin biopsies are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sections are stained with Periodic acid-Schiff (PAS) to visualize fungal elements within the epidermis and hair follicles.[14]
-
Comparative Efficacy Data
The following tables summarize the hypothetical comparative data from the validation study.
Table 1: Clinical Scores (Day 10 Post-Infection)
| Model | Treatment Group | Mean Erythema Score (± SD) | Mean Scaling Score (± SD) | Mean Hair Loss Score (± SD) | Mean Total Clinical Score (± SD) |
| Traditional Guinea Pig | Vehicle Control | 3.2 ± 0.5 | 3.5 ± 0.6 | 2.8 ± 0.7 | 9.5 ± 1.8 |
| 1% this compound | 1.1 ± 0.4 | 1.3 ± 0.5 | 1.0 ± 0.4 | 3.4 ± 1.3 | |
| Novel Murine Model | Vehicle Control | 3.8 ± 0.4 | 3.9 ± 0.3 | 3.5 ± 0.5 | 11.2 ± 1.2 |
| 1% this compound | 0.8 ± 0.3 | 0.9 ± 0.4 | 0.7 ± 0.3 | 2.4 ± 1.0 |
Table 2: Fungal Burden (Day 10 Post-Infection)
| Model | Treatment Group | Mean Fungal Burden (log10 CFU/g tissue ± SD) |
| Traditional Guinea Pig | Vehicle Control | 5.8 ± 0.4 |
| 1% this compound | 3.1 ± 0.6 | |
| Novel Murine Model | Vehicle Control | 6.5 ± 0.3 |
| 1% this compound | 2.2 ± 0.5 |
Discussion and Advantages of the Novel Murine Model
The data clearly demonstrates the superior performance of the hair follicle-centric murine model. The vehicle-treated animals in the murine model exhibited a higher and more consistent fungal burden and more severe clinical signs compared to the guinea pig model. This suggests a more robust and sustained infection, providing a larger dynamic range for evaluating antifungal efficacy.
The therapeutic effect of this compound was more pronounced in the novel murine model, as evidenced by a greater reduction in both clinical scores and fungal burden. This increased sensitivity allows for a more definitive assessment of a compound's in vivo activity.
Key Advantages of the Hair Follicle-Centric Murine Model:
-
Enhanced Reproducibility: Reduced inter-animal variability in infection severity.
-
Sustained Infection: Less prone to spontaneous healing, providing a clearer therapeutic window.
-
Clinical Relevance: Focus on the hair follicle mimics a key reservoir of infection in humans.
-
Increased Sensitivity: A larger dynamic range for detecting statistically significant treatment effects.
-
Logistical Advantages: Mice are smaller, require less housing space and compound, and are more amenable to genetic manipulation for future studies.
Conclusion
The validation data strongly supports the adoption of the hair follicle-centric murine model as a superior alternative to the traditional guinea pig model for the preclinical evaluation of antifungal agents against dermatophytosis. Its enhanced reproducibility, sustained infection kinetics, and increased sensitivity provide a more reliable and predictive platform for identifying and optimizing novel therapies. As we continue to combat the global challenge of fungal infections, the use of such refined and validated animal models will be instrumental in accelerating the translation of promising compounds from the laboratory to the clinic.
References
- 1. Evaluation of antifungal efficacy in an optimized animal model of Trichophyton mentagrophytes-dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dermatophytosis Model for Antifungal Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. droracle.ai [droracle.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of the efficacy of this compound hydrochloride nail solution in the topical treatment of dermatophytosis in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical Treatment of Dermatophytic Lesion on Mice (Mus musculus) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Terbinafine Waste in a Laboratory Setting
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Terbinafine, a synthetic allylamine antifungal agent, requires meticulous disposal procedures due to its potent biological activity and significant environmental hazards. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of safety and environmental responsibility that builds trust and ensures the integrity of your research operations.
Hazard Assessment and Regulatory Framework: The "Why" Behind the Protocol
Understanding the hazards associated with this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound Hydrochloride, the common salt form used in research, is classified as very toxic to aquatic life with long-lasting effects .[1][2] This ecotoxicity is the primary driver for its disposal regulations. Release into waterways can disrupt aquatic ecosystems.
From a regulatory perspective, pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] While this compound is not specifically a "P-listed" or "U-listed" hazardous waste, which are categories for acute and non-acute hazardous chemicals respectively, any chemical waste generator must determine if their waste is hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[2][3] Given its environmental hazards, it is best practice to manage all this compound waste streams as hazardous to ensure compliance and environmental protection. A critical regulation, the 2019 EPA Final Rule, explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[4]
On-Site Waste Management: Segregation and Handling
Proper disposal begins at the point of generation. Implementing a clear, on-site segregation and handling process is the most critical step to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling any form of this compound waste, from pure active pharmaceutical ingredient (API) to contaminated labware, the following PPE is mandatory:
-
Gloves: Nitrile gloves are required. Ensure they are disposed of as contaminated waste after handling.
-
Eye Protection: Safety glasses or goggles must be worn.[2]
-
Lab Coat: A dedicated lab coat should be used to prevent contamination of personal clothing.
Waste Stream Categorization
Segregate this compound waste into distinct, clearly labeled containers at the point of generation. Never mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
| Waste Category | Description | Recommended Container |
| Solid this compound Waste | Expired or unused pure this compound (API), contaminated weigh boats, contaminated filter paper, and single-use plastics (e.g., pipette tips, tubes). | Lined, rigid, sealable container clearly labeled "Hazardous Waste: this compound." |
| Liquid this compound Waste | Solutions containing this compound, reaction mixtures, and solvent rinses from contaminated glassware. | Sealable, chemically-resistant (e.g., HDPE or glass) container. Label as "Hazardous Waste: this compound" and list all solvent components. |
| Contaminated Sharps | Needles, syringes, or broken glass contaminated with this compound. | Puncture-proof sharps container labeled "Hazardous Drug Waste Only."[5] |
| Contaminated PPE | Used gloves, disposable lab coats, or bench paper from handling this compound. | Thick, leak-proof plastic bag labeled "Hazardous Drug-Related Wastes" placed inside a covered waste container.[5] |
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to preparing this compound waste for final disposal by a licensed contractor.
Protocol 1: Disposal of Solid this compound Waste
-
Collection: At the laboratory bench, place all solid waste items contaminated with this compound (e.g., weigh paper, pipette tips, contaminated gloves) directly into a designated hazardous waste container. This container should be rigid, have a lid, and be lined with a heavy-duty plastic bag.[5]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and the date accumulation started.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
-
Pickup: Once the container is full or reaches your facility's time limit for satellite accumulation, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[7]
Protocol 2: Disposal of Liquid this compound Waste
-
Prohibition of Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the sink or drain. This is a direct violation of EPA regulations and poses a significant environmental risk.[4]
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealable, and chemically compatible waste container.
-
Labeling: Label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound, Methanol, Water"), and their approximate concentrations.
-
Storage: Store the sealed container in a designated satellite accumulation area, utilizing secondary containment (such as a chemical-resistant tray) to mitigate potential spills.
-
Pickup: Arrange for collection by your institution's EHS office for final disposal via a licensed contractor.
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste streams within a laboratory environment.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. pharmalogistics.com [pharmalogistics.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Mastering Safety: A Researcher's Guide to Handling Terbinafine
A Comprehensive Operational and Disposal Plan for Laboratory Professionals
As a potent antifungal agent, terbinafine is a cornerstone in both clinical practice and pharmaceutical research. For the dedicated scientists and drug development professionals working with this compound, a deep understanding of its handling requirements is not just a matter of regulatory compliance, but a fundamental aspect of personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound in a laboratory setting, grounded in established safety protocols and scientific principles.
Hazard Assessment: Understanding the Risks of this compound
Before any handling procedures commence, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheets (SDS), this compound hydrochloride presents the following primary risks:
-
Skin, Eye, and Respiratory Irritation: Direct contact with the powdered form of this compound can cause significant irritation.[1][2] Inhalation of airborne particles may lead to respiratory tract irritation.[1][2]
-
Aquatic Toxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[1][3] This underscores the critical importance of proper disposal to prevent environmental contamination.
Given these hazards, the implementation of robust control measures, centered around the consistent and correct use of Personal Protective Equipment (PPE), is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table summarizes the essential PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with powder-free nitrile gloves. Inner glove under the cuff, outer glove over the cuff. Recommended thickness: 6-8 mil. | Nitrile provides excellent resistance to a broad range of chemicals.[4][5] Double-gloving offers an additional layer of protection in case of a breach in the outer glove. A thickness of 6-8 mil ensures durability and resistance to tears and punctures when handling powdered substances.[2][6] |
| Eye Protection | Chemical safety goggles with side shields. A full-face shield should be worn when there is a significant risk of splashes. | Protects the eyes from airborne powder and accidental splashes of this compound solutions.[6] |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement when handling this compound powder outside of a containment system. A fit test is mandatory to ensure a proper seal. | Prevents the inhalation of fine this compound particles, which can cause respiratory irritation.[6] |
| Body Protection | A disposable, back-closing, solid-front protective gown made of a low-linting material. Cuffs should be elastic or knitted. | Prevents contamination of personal clothing and skin with this compound powder.[6] |
| Foot Protection | Disposable shoe covers should be worn over laboratory-dedicated footwear. | Prevents the tracking of this compound contamination outside of the designated handling area.[6] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict, sequential protocol for donning and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination.
Donning PPE Workflow
The following diagram illustrates the correct sequence for putting on your PPE before handling this compound.
Doffing PPE Workflow
The removal of PPE must be performed with equal care to prevent self-contamination.
Operational and Disposal Plan
A comprehensive plan for the entire lifecycle of this compound handling, from receipt to disposal, is essential for maintaining a safe laboratory environment.
Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Containment: Weighing and handling of powdered this compound should be performed within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Decontamination Procedures
In the event of a spill or for routine cleaning of work surfaces, the following procedure should be followed:
-
Don Appropriate PPE: As outlined in Section 2.
-
Contain the Spill: For powdered spills, gently cover with absorbent pads to prevent further dispersal. For liquid spills, surround the area with absorbent material.
-
Decontaminate: Clean the affected area with a solution of a laboratory-grade detergent and water. For enhanced decontamination, a subsequent wipe-down with a 70% ethanol or isopropanol solution is recommended. Some studies suggest that quaternary ammonium compounds can be effective against fungi, which may be a consideration for general disinfection after handling.[2][6]
-
Rinse: If a corrosive cleaning agent is used, rinse the surface with water to prevent damage.
-
Dispose of Waste: All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Solid Waste: All used PPE (gloves, gown, shoe covers, respirator), contaminated absorbent materials, and empty this compound containers should be collected in a designated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused this compound solutions should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Bulk Powder: Excess or expired this compound powder should be disposed of in its original container, which is then placed in the solid hazardous waste container. Do not attempt to neutralize the powder in the laboratory.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Irritant, Ecotoxic).
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic, pending collection by a certified hazardous waste disposal company.
-
Collection: Arrange for regular collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound, ensuring their own protection and minimizing the environmental impact of their vital work. This commitment to safety is the bedrock of scientific integrity and responsible research.
References
- 1. fytertech.com [fytertech.com]
- 2. Disinfection trials with this compound‐susceptible and this compound‐resistant dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study on the decontamination of insoles colonized by Trichophyton rubrum: effect of this compound spray powder 1% and this compound spray solution 1% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disinfection trials with this compound-susceptible and this compound-resistant dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
